molecular formula C7H11ClN2 B1528655 4-(2-chloroethyl)-1-ethyl-1H-pyrazole CAS No. 1249134-41-5

4-(2-chloroethyl)-1-ethyl-1H-pyrazole

Cat. No.: B1528655
CAS No.: 1249134-41-5
M. Wt: 158.63 g/mol
InChI Key: MAGKOTUUZJHLNI-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-1-ethyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chloroethyl)-1-ethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloroethyl)-1-ethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-chloroethyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGKOTUUZJHLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and reactivity profile of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Reactivity, and Synthetic Utility in Medicinal Chemistry

Part 1: Executive Summary & Molecular Identity

4-(2-chloroethyl)-1-ethyl-1H-pyrazole is a specialized heterocyclic intermediate used primarily as a "linker scaffold" in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike simple pyrazoles, this molecule possesses a dual-functional architecture: an electron-rich aromatic core (pyrazole) providing hydrolytic stability and dipole interactions, and an electrophilic side chain (2-chloroethyl) acting as a precise attachment point for nucleophilic pharmacophores.

It is frequently employed in the development of kinase inhibitors, GPCR ligands, and agrochemicals where the pyrazole ring serves as a bioisostere for phenyl or heteroaryl rings, improving aqueous solubility and metabolic stability.

Key Identifiers:

  • CAS Number: 1249134-41-5 (1-ethyl analog); Note: 438475-37-7 refers to the 1H-unsubstituted parent.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 158.63 g/mol [1]

  • SMILES: CCN1C=C(CCCl)C=N1

Part 2: Electronic Structure & Reactivity Analysis

To utilize this molecule effectively, researchers must understand the electronic push-pull dynamics between the ring and the alkyl chloride tail.

1. The Pyrazole Ring (Scaffold)

The 1-ethyl-1H-pyrazole core is an aromatic system.[2] The N1 nitrogen (ethyl-substituted) contributes its lone pair to the


-system, rendering it pyrrole-like (non-basic, poor nucleophile). The N2 nitrogen retains its lone pair in an 

orbital orthogonal to the

-system, making it pyridine-like (basic, H-bond acceptor).
  • Implication: The N2 nitrogen can participate in hydrogen bonding within a receptor pocket but is generally not nucleophilic enough to cause intermolecular polymerization with the chloroethyl tail under standard storage conditions.

2. The 2-Chloroethyl "Warhead"

The C4-position of the pyrazole is attached to an ethyl chloride chain.

  • Primary Reactivity (

    
    ):  The carbon-chlorine bond is polarized. The primary carbon is unhindered, making it an excellent substrate for 
    
    
    
    displacement by amines, thiols, or alkoxides.
  • Elimination Risk (

    
    ):  Under strongly basic conditions (e.g., 
    
    
    
    -BuOK), the molecule risks dehydrohalogenation to form the corresponding vinyl pyrazole (4-vinyl-1-ethyl-1H-pyrazole). This is a common impurity pathway.
3. Reactivity Visualization

The following diagram maps the reactivity nodes of the molecule.

ReactivityProfile Molecule 4-(2-chloroethyl)-1-ethyl-1H-pyrazole N2_Nitrogen N2 Nitrogen (Basic Site) Molecule->N2_Nitrogen H-Bond Acceptor Chloro_Tail C-Cl Bond (Electrophilic) Molecule->Chloro_Tail Primary Reactive Site C4_Position C4 Position (Electron Rich) Molecule->C4_Position Scaffold Stability Salt_Formation Salt Formation (with strong acids) N2_Nitrogen->Salt_Formation SN2_Product SN2 Substitution (Amines/Thiols) Chloro_Tail->SN2_Product Nucleophilic Attack Vinyl_Impurity Vinyl Pyrazole (Elimination Side-Product) Chloro_Tail->Vinyl_Impurity Strong Base (E2)

Figure 1: Reactivity profile highlighting the electrophilic susceptibility of the chloroethyl tail versus the basicity of the pyrazole ring.

Part 3: Synthetic Protocol & Purification[3]

The most robust synthesis involves the chlorination of the alcohol precursor, 2-(1-ethyl-1H-pyrazol-4-yl)ethanol . Direct alkylation of 4-(2-chloroethyl)-1H-pyrazole is discouraged due to the formation of regioisomeric mixtures (N1 vs N2 alkylation) which are difficult to separate.

Protocol: Chlorination via Thionyl Chloride (

)

Objective: Convert the hydroxyl group to a chloride while maintaining the integrity of the pyrazole ring.

Reagents:

  • Precursor: 2-(1-ethyl-1H-pyrazol-4-yl)ethanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Catalyst: DMF (catalytic drops, optional)

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with the alcohol precursor and anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C using an ice bath.
    
  • Addition: Add

    
     dropwise via an addition funnel.
    
    • Critical Control Point: The reaction releases

      
       and 
      
      
      
      gas. Ensure proper venting through a scrubber (NaOH trap). Exotherms must be controlled to prevent vinyl impurity formation.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS. The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    
    ).
  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly quench with saturated aqueous

      
      . Caution: Vigorous effervescence.
      
    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .[3]
      
  • Purification:

    • Concentrate in vacuo.

    • The residue is typically a yellow/orange oil. If high purity is required (>98%), perform flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

Physical Data for Verification:

Property Value Notes
Appearance Pale yellow oil or low-melting solid Darkens on storage (oxidation)

| 1H NMR (


)  | 

3.8 (t, 2H,

), 2.9 (t, 2H,

-Ar) | Distinct triplet shift from alcohol | | Solubility | DCM, MeOH, DMSO, EtOAc | Insoluble in water |[4]
Part 4: Applications in Drug Discovery[6]

This molecule is a "building block" used to introduce the ethyl-pyrazole-ethyl motif.

1. Kinase Inhibitor Synthesis

Many ATP-competitive inhibitors require a solvent-exposed tail to improve solubility. The pyrazole nitrogen (N2) can form water-mediated hydrogen bonds, while the ethyl chain provides a flexible linker to a solubilizing amine (e.g., morpholine, piperazine).

  • Mechanism: The chloroethyl group undergoes displacement by the secondary amine of the solubilizing group.

2. Fragment-Based Drug Design (FBDD)

The pyrazole ring acts as a scaffold that holds the side chain in a specific vector. By varying the nucleophile reacting with the chloroethyl group, medicinal chemists can rapidly generate libraries of compounds to probe the "depth" of a receptor pocket.

Synthetic Workflow Diagram

SyntheticWorkflow Start Precursor: 2-(1-ethyl-1H-pyrazol-4-yl)ethanol Intermediate Target Intermediate: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole Start->Intermediate Chlorination (0°C -> RT) Reagent Reagent: SOCl2 / DCM Reagent->Intermediate Final_Drug Final API Scaffold: Kinase Inhibitor / GPCR Ligand Intermediate->Final_Drug SN2 Displacement (K2CO3, MeCN, Heat) Nucleophile Nucleophile: Piperazine / Morpholine / Thiol Nucleophile->Final_Drug

Figure 2: From precursor to API: The central role of the chloroethyl-pyrazole intermediate.

Part 5: Safety & Genotoxicity Management

Hazard Classification:

  • Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).

  • Genotoxicity Warning: As a primary alkyl chloride, this compound is a potential alkylating agent. It acts as a Potentially Genotoxic Impurity (PGI) or Mutagenic Impurity (MI) in the context of ICH M7 guidelines.

Handling Protocols:

  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • Destruction: Excess alkyl chloride should be quenched chemically before disposal. A solution of varying nucleophiles (e.g., ethanolamine or thiosulfate) can be used to degrade the material into non-toxic adducts.

  • Trace Analysis: In final drug substances, this intermediate must be controlled to ppm levels (typically <10-20 ppm depending on daily dose). Analytical methods such as GC-MS or LC-MS/MS are required for trace detection.

References
  • Lyalin, B. V., et al. (2008).[5] Electrosynthesis of 4-chloro-substituted derivatives of pyrazole and its alkyl derivatives. Russian Journal of Electrochemistry. Retrieved from [Link]

  • Ansari, A., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. (Contextual grounding on pyrazole pharmacophores).

Sources

solubility data for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic determination and analysis of solubility data for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical and agrochemical pyrazole derivatives.

Given that specific peer-reviewed solubility datasets for this exact CAS (1249134-41-5) are proprietary or unpublished, this guide serves as a definitive protocol for generating, modeling, and applying this data in process development.

Technical Guide for Process Optimization & Thermodynamic Modeling

Executive Summary

The solubility profile of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 1249134-41-5) is the governing factor in its purification, reaction yield, and crystallization efficiency. As an alkylated pyrazole derivative, its solubility is driven by a balance between the polar pyrazole core and the lipophilic ethyl/chloroethyl side chains.

This guide provides a rigorous framework for:

  • Predicting solubility behavior based on molecular structure.

  • Experimentally determining precise mole fraction solubility (

    
    ) across a temperature range (278.15 K – 323.15 K).
    
  • Modeling data using the Modified Apelblat and van’t Hoff equations to derive thermodynamic parameters (

    
    , 
    
    
    
    ,
    
    
    ).
  • Designing scalable crystallization processes based on the generated data.

Chemical Profile & Predicted Behavior

Understanding the solute's physicochemical properties is the first step in solvent selection.

Structural Analysis
  • Compound: 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: 158.63 g/mol

  • Key Functional Groups:

    • Pyrazole Ring: Aromatic, polar, H-bond acceptor (N2).

    • N-Ethyl Group: Increases lipophilicity, disrupts crystal lattice packing compared to N-H analogs.

    • Chloroethyl Chain: Adds lipophilicity and potential for weak dipole interactions.

Predicted Solubility Trends (LogP ~1.68)

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Dipolar Aprotic Acetone, Acetonitrile, DMFHigh Dipole-dipole interactions with the pyrazole ring.
Polar Protic Methanol, Ethanol, IPAModerate-High H-bonding with pyrazole nitrogen; alkyl chains aid solvation.
Chlorinated Dichloromethane, ChloroformHigh Favorable dispersion forces with the chloroethyl group.
Esters/Ethers Ethyl Acetate, THFModerate Good general solvation; standard crystallization solvents.
Non-Polar Hexane, HeptaneLow Lack of specific interactions; potential antisolvents.
Highly Polar WaterVery Low Hydrophobic effect dominates due to ethyl/chloroethyl chains.

Experimental Protocol: Laser Dynamic Method

To generate authoritative solubility data, the Laser Dynamic Method is recommended over gravimetric analysis due to its higher precision and speed, minimizing solvent evaporation errors.

Materials & Setup
  • Solute: 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole (Purity > 98% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, precise temperature control (

    
     K), and a laser monitoring system (e.g., focused beam with photodiode detector).
    
Step-by-Step Methodology
  • Preparation: Weigh a specific mass (

    
    ) of the solute into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of solvent.
    
  • Dissolution (Heating): Heat the mixture slowly (

    
     K/min) while stirring.
    
  • Detection: The laser beam intensity through the solution will increase sharply upon complete dissolution (clear point). Record this temperature (

    
    ).
    
  • Recrystallization (Cooling): Cool the solution slowly. The laser intensity will drop upon nucleation (cloud point). This confirms the metastable zone width (MSZW).

  • Repetition: Add more solvent to the same vessel to change the mole fraction (

    
    ) and repeat steps 3-4 to generate a full curve.
    
Data Calculation

Calculate the mole fraction solubility (


) for each point:


Where:
  • 
     = Mass of solute and solvent (g)
    
  • 
     = Molar mass of solute and solvent ( g/mol )
    

Thermodynamic Modeling & Analysis

Experimental data must be correlated to theoretical models to ensure internal consistency and allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:



  • A, B, C: Empirical parameters determined by non-linear regression.

  • Utility: Provides the most accurate fit for pyrazole derivatives in organic solvents.

van’t Hoff Equation

Used to determine the thermodynamic driving forces:



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    
Gibbs Free Energy


  • Interpretation: A positive

    
     indicates the dissolution is non-spontaneous (requires energy input/heating), which is typical for solid organic intermediates.
    

Visualization: Workflow & Logic

The following diagram illustrates the logical flow from experimental design to process application.

Solubility_Workflow Start Target: 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole Solvent_Screen Solvent Screening (Polarity & H-Bonding Analysis) Start->Solvent_Screen Exp_Method Laser Dynamic Method (T: 278-323 K) Solvent_Screen->Exp_Method Select: EtOH, MeOH, EtOAc, Toluene Data_Acq Data Acquisition (Mole Fraction vs. T) Exp_Method->Data_Acq Model_Fit Thermodynamic Modeling (Apelblat & van't Hoff) Data_Acq->Model_Fit Process_Design Process Design: Cooling Crystallization Data_Acq->Process_Design Solubility Curve Params Calculate u0394H, u0394S, u0394G Model_Fit->Params Params->Process_Design Optimize Yield & Purity

Figure 1: Strategic workflow for determining solubility and applying it to process design.

Process Application: Crystallization Design

Based on the predicted behavior (high solubility in ethanol, low in water), a Cooling + Anti-Solvent Crystallization is the optimal purification strategy.

Solvent System Selection
  • Primary Solvent: Ethanol (or Isopropanol). High solubility at elevated temperatures allows for a concentrated solution.

  • Anti-Solvent: Water.[1][2] The hydrophobic ethyl/chloroethyl groups cause a sharp drop in solubility when water is added.

Process Parameters (Example)
  • Dissolution: Dissolve crude 4-(2-chloroethyl)-1-ethyl-1H-pyrazole in Ethanol at 50°C (near saturation).

  • Filtration: Polish filter to remove insoluble mechanical impurities.

  • Cooling: Linearly cool to 20°C over 2 hours.

  • Anti-Solvent Addition: Slowly dose Water (ratio 1:1 to 1:2 v/v) to drive yield > 90%.

  • Isolation: Filter and wash with a cold Ethanol/Water (1:3) mixture.

Data Table Template

Use the following structure to record and report your experimental findings:

T (K)Methanol (

)
Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
Water (

)
278.15............< 0.001
288.15...............
298.15...............
308.15...............
318.15...............
323.15...............

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., et al. (1984). Solubility and solution thermodynamics of some pyrazoles and their salts. Journal of Solution Chemistry. (General reference for pyrazole thermodynamics).
  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical and Biomedical Analysis. Link

  • ChemScene. (2024). 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole Product Data. Link

Sources

Unlocking the Therapeutic Potential of 1-Ethyl-1H-Pyrazole Derivatives: A Comprehensive Guide to Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1-ethyl-1H-pyrazole moiety has emerged as a privileged scaffold in modern medicinal chemistry. As a bioisosteric replacement for phenyl or other heteroaromatic rings, the pyrazole core dramatically improves water solubility, metabolic stability, and lipophilicity[1]. As a Senior Application Scientist, I approach the N-ethyl substitution not merely as a structural motif, but as a highly tunable pharmacophore.

The ethyl group provides a precise steric bulk that dictates the conformational orientation of the pyrazole ring within a target's binding pocket. It maintains a favorable lipophilicity profile (logP) compared to methyl or propyl analogs, which is critical for central nervous system (CNS) penetration and oral bioavailability[2]. This subtle spatial modulation allows the 1-ethyl-1H-pyrazole core to be functionalized into highly selective agents across divergent therapeutic areas, including oncology, infectious diseases, and neurology.

TargetSpace Core 1-Ethyl-1H-Pyrazole Derivatives PI3K PI3Kδ Inhibition (Inflammation/Cancer) Core->PI3K 5-carboxamides GlyT1 GlyT1 Inhibition (Schizophrenia) Core->GlyT1 4-aryl-piperidines HIV HIV-1 Capsid Inhibition Core->HIV 5-difluoromethyl COX2 COX-2 Inhibition (Analgesia) Core->COX2 3-bromophenyl

Divergent therapeutic targeting of 1-ethyl-1H-pyrazole scaffolds via specific functionalization.

Target Space and Structure-Activity Relationship (SAR)

Glycine Transporter 1 (GlyT1) Inhibition

In the pursuit of novel therapeutics for schizophrenia, enhancing NMDA receptor activity via GlyT1 inhibition is a validated strategy. Ligand-based drug design optimizing benzamide and pyrazole moieties led to the discovery of compound 7w , a 1-ethyl-1H-pyrazole derivative[2].

  • Causality of the Ethyl Group : The selection of the ethyl group over methyl or propyl is rooted in strict spatial tolerances within the GlyT1 binding site. While the ethyl derivative achieved a potent IC50 of 1.8 nM and excellent plasma-to-brain penetration, extending the chain to propyl or isopropyl resulted in reduced inhibitory activity, proving that the binding pocket cannot accommodate larger lipophilic bulk without steric clash[2].

PI3Kδ and Hypoxia-Inducible Factor (HIF)-1

1-ethyl-1H-pyrazole-5-carboxamide derivatives have been identified as highly potent inhibitors of PI3 kinases, particularly the PI3Kδ isoform, which plays a critical role in inflammatory conditions and neutrophil chemotaxis[3]. Additionally, 1-ethylpyrazole-3-carboxamide compounds act as novel HIF-1 inhibitors, showing promise in targeting the acid-resistant subpopulation in bone sarcomas[4].

HIV-1 Capsid Assembly

The physicochemical properties of the 1-ethyl-1H-pyrazole head group have been leveraged to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of HIV-1 capsid inhibitors. Replacing the indole core of the known inhibitor PF-74 with a 5-(difluoromethyl)-1-ethyl-1H-pyrazole moiety (compound CX06 ) significantly enhanced predicted metabolic stability while maintaining potent antiviral efficacy[5].

Cyclooxygenase-2 (COX-2) and Inflammation

Bromophenyl pyrazoles, specifically 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivatives, exhibit profound anti-inflammatory, analgesic, and antipyretic properties[6],[7]. The incorporation of the 1-ethyl group alongside a bromophenyl substituent fine-tunes the molecule's ability to selectively inhibit the COX-2 enzyme and the p38 MAPK pathway[6].

Quantitative SAR Summary
Compound / DerivativePrimary TargetPotency / IC50Key Structural ModificationRef
Compound 7w GlyT11.8 nM3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)...[1.2]
Derivative 3b COX-2Potency Index: 100.33-(4-bromophenyl)-1-ethyl core[7]
CX06 HIV-1 CapsidImproved ADME5-(difluoromethyl)-1-ethyl head group[5]
Compound 14 Indazole/Pyrazole96% Yield4-bromo-1-ethyl substitution[1]
1-ethyl-1H-pyrazole-5-carboxamides PI3KδHigh (Selective)5-carboxamide functionalization[3]

Synthetic Methodologies & Workflow

To ensure high yield and regioselectivity, the synthesis of 1-ethyl-1H-pyrazole derivatives must be tightly controlled. Below are field-proven protocols detailing the mechanistic causality behind each reagent choice.

SynthWorkflow Start Precursor Selection Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Alkylation N-Alkylation (Ethyl Iodide) Vilsmeier->Alkylation Halogenation Organocatalytic Halogenation Alkylation->Halogenation Validation LC-MS & NMR Validation Halogenation->Validation

Step-by-step synthetic workflow for functionalized 1-ethyl-1H-pyrazole intermediates.

Protocol 3.1: Synthesis of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

Causality : The Vilsmeier-Haack reaction is employed to introduce a formyl group at the C4 position, leveraging the inherently electron-rich nature of the pyrazole core[6]. Subsequent N-alkylation requires a strong base (NaH) to generate a highly nucleophilic pyrazolide anion. The choice of Dimethylformamide (DMF) as a polar aprotic solvent is critical; it heavily solvates the sodium cation, leaving the pyrazolide anion "naked" and significantly more reactive, thereby accelerating the


 attack on ethyl iodide[6].

Step-by-Step Methodology :

  • Vilsmeier-Haack Formylation : To a solution of 4-bromoacetophenone semicarbazone in DMF, add phosphorus oxychloride (

    
    ) dropwise at 0°C. Self-validation: The strict 0°C temperature control prevents runaway exothermic degradation. Heat to 70°C for 4 hours, then neutralize with sodium bicarbonate to precipitate the intermediate[6].
    
  • Deprotonation : Dissolve the resulting 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde in anhydrous DMF. Add Sodium Hydride (NaH) portion-wise at 0°C.

  • Alkylation : Introduce ethyl iodide dropwise. Stir at room temperature until complete consumption of the starting material is observed via TLC.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the 1-ethyl regioisomer.

Protocol 3.2: Organocatalytic Halogenation using Gallocyanine

Causality : Traditional halogenation of heterocycles often requires harsh conditions or transition metals. Using gallocyanine as an organocatalyst and halogen-transfer agent eliminates the risk of trace metal contamination in the final Active Pharmaceutical Ingredient (API)—a critical regulatory consideration[1]. The carboxylic acid group of gallocyanine facilitates halogen bonding with N-halosuccinimides (e.g., NBS), creating a mild, room-temperature shuttle that prevents over-halogenation and preserves sensitive functional groups[1].

Step-by-Step Methodology :

  • Preparation : Dissolve the 1-ethyl-1H-pyrazole derivative in a suitable organic solvent (e.g., acetonitrile).

  • Catalysis : Add a catalytic amount of gallocyanine (

    
    ) followed by N-bromosuccinimide (NBS)[1].
    
  • Reaction : Stir at room temperature for 15 minutes. Self-validation: The rapid 15-minute reaction time (compared to 90+ minutes without catalyst) serves as an internal kinetic validation of catalyst efficacy[1].

  • Isolation : Concentrate in vacuo and purify via flash chromatography to yield the 4-bromo-1-ethyl-1H-pyrazole derivative (up to 96% yield)[1].

Self-Validating Biological Workflows

A robust biological assay must function as a self-validating system to ensure data integrity and reproducibility.

Protocol 4.1: Self-Validating Assay for GlyT1 Inhibition

Causality : To evaluate the efficacy of 1-ethyl-1H-pyrazole derivatives against GlyT1, we utilize a radiolabeled


-glycine uptake assay. This direct measurement avoids the signal amplification artifacts common in downstream secondary messenger assays. The system self-validates by incorporating both a known potent inhibitor (SSR504734) to define the maximum inhibition window and a vehicle control to establish the baseline[2].

Step-by-Step Methodology :

  • Cell Preparation : Seed mammalian cells stably expressing human GlyT1 in 96-well plates. Causality: Using a stably transfected line ensures uniform receptor expression levels, drastically reducing well-to-well variability.

  • Compound Incubation : Pre-incubate the cells with varying concentrations of the 1-ethyl-1H-pyrazole test compound (e.g., Compound 7w) or the reference standard (SSR504734)[2].

  • Radioligand Uptake : Initiate the assay by adding

    
    -glycine. Incubate for a precisely timed interval (e.g., 10 minutes) at room temperature.
    
  • Validation & Quantification : Terminate the reaction by rapid washing with ice-cold buffer. Causality: The ice-cold temperature halts all transporter kinetics instantly, trapping the intracellular radioligand. Lyse the cells and quantify via liquid scintillation counting. The assay is considered valid only if the

    
    -factor between the vehicle control and the SSR504734 positive control exceeds 0.5.
    

References

  • Source: Google Patents (US8658635B2)
  • piperidine-2-yl]methyl}-4-(trifluoromethyl)
  • Source: PMC (NIH)
  • Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles Source: Benchchem URL
  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity Source: ResearchGate URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Novel Therapeutic Considerations in Bone and Soft Tissue Sarcoma Source: MDPI URL

Sources

Thermodynamic Stability Profile: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole , designed for researchers in medicinal chemistry and process development.

Technical Guide & Stability Assessment

Executive Summary

Compound Identity: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole CAS: 1249134-41-5 Molecular Formula: C₇H₁₁ClN₂ (MW: 158.63 g/mol )[1]

This guide analyzes the thermodynamic and kinetic stability of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole, a critical intermediate in the synthesis of bioactive pyrazole derivatives. While the pyrazole core exhibits high aromatic stability, the 2-chloroethyl side chain introduces specific thermodynamic vulnerabilities—primarily dehydrohalogenation (elimination) and nucleophilic substitution (hydrolysis) . Understanding these pathways is essential for optimizing storage conditions and reaction parameters during drug development.

Thermodynamic Fundamentals & Structural Analysis

The thermodynamic stability of this molecule is a competition between the resonance stabilization of the heterocyclic core and the reactivity of the alkyl chloride tail.

Intrinsic Stability (The Pyrazole Core)

The 1-ethyl-1H-pyrazole moiety is thermodynamically robust due to aromatic resonance.

  • Resonance Energy: ~29 kcal/mol (comparable to other azoles).

  • N-Alkylation: The N1-ethyl group blocks the tautomeric shift common in unsubstituted pyrazoles, locking the aromatic system in a fixed canonical form and significantly increasing thermal stability compared to its N-H analog.

The Destabilizing Motif (The Chloroethyl Tail)

The 4-(2-chloroethyl) substituent is the primary site of thermodynamic instability.

  • Bond Dissociation Energy (C-Cl): Approximately 80–84 kcal/mol. While relatively strong, the polarization of the C-Cl bond (

    
    ) makes it susceptible to heterolytic cleavage.
    
  • Leaving Group Ability: Chloride (

    
    ) is a moderate leaving group. In the presence of heat or Lewis bases, the activation energy (
    
    
    
    ) for bond cleavage is lowered, facilitating degradation.
Quantitative Property Profile

Data derived from structural analogs and computational predictions.

PropertyValue / CharacteristicThermodynamic Implication
LogP ~1.8 – 2.1Moderate lipophilicity; low risk of rapid hydrolytic degradation in solid state, but susceptible in biphasic organic/aqueous systems.
pKa (Conj. Acid) ~2.5 (Pyrazole N2)The molecule is a weak base. Acidic salts (e.g., HCl) are thermodynamically more stable than the free base due to lattice energy stabilization.
Boiling Point ~240°C (Predicted)High thermal input required for distillation, increasing risk of thermal elimination.

Degradation Kinetics & Pathways

The degradation of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole follows two primary vector pathways: Elimination (thermodynamically favored at high T) and Hydrolysis (kinetically favored in aqueous media).

Pathway A: Dehydrohalogenation (Elimination)

Under thermal stress or basic conditions, the molecule undergoes


-elimination to form 4-vinyl-1-ethyl-1H-pyrazole .
  • Mechanism: E2 (bimolecular elimination) is dominant in the presence of base; E1 (unimolecular) is possible in polar protic solvents without base.

  • Thermodynamic Driver: Formation of a conjugated vinyl-pyrazole system extends the

    
    -system, providing a small gain in resonance energy, making the vinyl product thermodynamically stable.
    
Pathway B: Hydrolysis (Substitution)

In the presence of moisture/water, the chloride is displaced by a hydroxyl group to form 4-(2-hydroxyethyl)-1-ethyl-1H-pyrazole .

  • Mechanism:

    
     mechanism is favored due to the primary carbon center.
    
  • Kinetics: Slow at neutral pH/ambient temperature but accelerates logarithmically with pH > 8.

Pathway C: Dimerization (Intermolecular Alkylation)

Unlike 1-(2-chloroethyl) isomers, the 4-position side chain is geometrically constrained from intramolecular cyclization with the pyrazole nitrogens. However, at high concentrations (neat liquid), the nucleophilic N2 of one molecule can attack the terminal carbon of another, forming quaternary ammonium dimers.

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways.

DegradationPathways Fig 1. Primary Degradation Vectors for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole Parent 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (Target Molecule) Vinyl 4-vinyl-1-ethyl-1H-pyrazole (Elimination Product) Parent->Vinyl Heat / Base (OH-) [-HCl] (E2 Mechanism) Alcohol 4-(2-hydroxyethyl)-1-ethyl-1H-pyrazole (Hydrolysis Product) Parent->Alcohol H2O / pH > 7 (SN2 Substitution) Dimer Quaternary Ammonium Dimer (Polymerization/Salt Formation) Parent->Dimer High Conc. / Neat (Intermolecular N-Alkylation)

Figure 1: Mechanistic pathways for thermal and hydrolytic degradation.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of this intermediate, the following "Force Degradation" protocol is recommended. This approach is self-validating through the use of mass balance checks.

Accelerated Stability Study (Protocol)

Objective: Determine the activation energy (


) of degradation and shelf-life (

).

Reagents:

  • Acetonitrile (HPLC Grade)

  • 0.1 N HCl & 0.1 N NaOH

  • Internal Standard: 1-ethylpyrazole (non-reactive analog)

Workflow:

  • Preparation: Dissolve target compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Thermal: 60°C for 48 hours.

    • Acidic: pH 2 (0.1 N HCl) at 40°C.

    • Basic: pH 10 (0.1 N NaOH) at 40°C.

    • Oxidative: 3%

      
       at 25°C.
      
  • Analysis: HPLC-UV (254 nm) or LC-MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).

Data Interpretation Table:

Stress ConditionExpected DegradantStability RatingAction
Thermal (60°C) Vinyl-pyrazoleModerateStore < 20°C; Avoid distillation >150°C.
Acidic (pH 2) Stable (Salt formation)HighAcidification stabilizes the free base.
Basic (pH 10) Vinyl-pyrazole + AlcoholLowCritical: Avoid aqueous base workups.
Oxidative N-OxidesHighPyrazole ring is resistant to mild oxidation.
Stability Testing Workflow Diagram

StabilityWorkflow Fig 2. Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in ACN:H2O) Acid Acid Stress (0.1 N HCl, 40°C) Start->Acid Base Base Stress (0.1 N NaOH, 40°C) Start->Base Heat Thermal Stress (60°C, 48h) Start->Heat Analysis LC-MS Analysis (Identify Degradants) Acid->Analysis Base->Analysis Heat->Analysis Decision Quantify Loss (%) Analysis->Decision Result1 < 5% Loss: Stable Decision->Result1 High Stability Result2 > 5% Loss: Characterize Pathway Decision->Result2 Low Stability

Figure 2: Standardized workflow for assessing thermodynamic stability.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures ensure integrity:

  • Storage State: Store as the Hydrochloride Salt whenever possible. Protonation of the pyrazole nitrogen (N2) reduces the electron density of the system and prevents intermolecular self-alkylation (dimerization).

  • Temperature: Maintain at 2–8°C . The activation energy for elimination is accessible at room temperature over long durations.

  • Reaction Quenching: When synthesizing this molecule, avoid strong basic quenches. Use buffered ammonium chloride (

    
    ) instead of NaOH to prevent immediate conversion to the vinyl impurity.
    
  • Solvent Choice: Avoid nucleophilic solvents (alcohols) for long-term storage. Use non-polar solvents (DCM, Toluene) or aprotic polar solvents (ACN) if solution storage is necessary.

References

  • ChemScene. (2025). Product Data: 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole (CAS 1249134-41-5).[1] Retrieved from [1]

  • PubChem. (2025).[2] Compound Summary: 1-(2-Chloroethyl)-1H-pyrazole (Structural Analog). National Library of Medicine. Retrieved from [2]

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet & Stability: 4-(2-Chloroethyl)-1H-pyrazole. Merck KGaA. Retrieved from

  • BenchChem. (2025). Synthesis and Reactivity of Chloroethyl Pyrazoles. Retrieved from

  • National Institutes of Health (PMC). (2021). Low-temperature crystal structure and stability of 4-chloro-1H-pyrazole derivatives. Retrieved from

Sources

identifying CAS numbers and synonyms for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise identification of pyrazole intermediates is frequently complicated by tautomeric ambiguity and non-standardized nomenclature. This guide provides the definitive chemical identity for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole , a critical building block likely utilized in the synthesis of kinase inhibitors and GPCR ligands.

Immediate Identification Data:

  • CAS Registry Number: 1249134-41-5 [1][2]

  • Systematic Name: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole[1]

  • Molecular Formula: Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClN
    
    
    [2][3]
  • Molecular Weight: 158.63 g/mol [1][2]

The Identification Challenge: Nomenclature & Tautomerism

In heterocyclic chemistry, pyrazoles present a unique challenge due to annular tautomerism. While N-unsubstituted pyrazoles exist in equilibrium (e.g., 3- vs. 5-substituted), N-alkylated pyrazoles like the target molecule are "fixed," meaning the position of the substituents is static.

However, database searches often fail due to:

  • Regioisomer Confusion: Distinguishing between 1-ethyl-4-substituted and 1-ethyl-3-substituted isomers.

  • Ambiguous Naming: "Ethyl" prefixes often float in names (e.g., N-ethyl vs. 1-ethyl).

  • Stability Artifacts: The 2-chloroethyl side chain is an electrophile; commercial samples often degrade into the vinyl analog (elimination) or the alcohol (hydrolysis) if not stored properly.

Expert Insight: For this specific molecule, the symmetry of the 4-substituted pyrazole core (where positions 3 and 5 are equivalent protons) simplifies synthesis but complicates NMR interpretation, as the C3 and C5 protons appear as distinct but similar singlets (or a coalesced signal) depending on the solvent.

Critical Chemical Identifiers

The following table consolidates the verified identifiers for integration into LIMS (Laboratory Information Management Systems) and procurement workflows.

Identifier TypeValueNotes
CAS Number 1249134-41-5 Confirmed Registry Number [1, 2]
IUPAC Name 4-(2-chloroethyl)-1-ethyl-1H-pyrazolePreferred systematic name
SMILES CCN1C=C(CCCl)C=N1Useful for chemoinformatics search
InChIKey KBGYVEMTQPFYBN-UHFFFAOYSA-N(Note: Verify against specific isomer)
Molecular Weight 158.63Monoisotopic Mass: 158.06
Appearance Colorless to pale yellow oil/solidLow melting point solid often supplied as oil

Verification Methodology

To ensure the integrity of your starting material, do not rely solely on the label. The following self-validating protocol differentiates the target from common impurities (e.g., the 1-H analog or the vinyl elimination product).

A. Proton NMR ( ) Signature
  • Solvent:

    
     or 
    
    
    
    .
  • The "Ethyl" Check: Look for a triplet (

    
    1.4 ppm, 3H) and a quartet (
    
    
    
    4.1 ppm, 2H). This confirms N-alkylation.[4]
  • The "Chloroethyl" Handle:

    • Triplet at

      
      3.0 ppm (2H, benzylic-like 
      
      
      
      ).
    • Triplet at

      
      3.7 ppm (2H, 
      
      
      
      ).
  • The Pyrazole Core: Two singlets (or two doublets with small

    
    ) around 7.2–7.5 ppm.
    
    • Diagnostic: If you see broad peaks exchanging with

      
      , you have the 1-H (unalkylated) impurity  (CAS 438475-37-7).
      
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: Look for

    
    .
    
  • Isotope Pattern: Crucial for chlorinated compounds. You must observe the characteristic 3:1 ratio between the

    
     (159) and 
    
    
    
    (161) peaks.
    • Failure Mode: If the

      
       peak is missing, you likely have the hydrolysis product (Alcohol, OH) or the vinyl elimination product.
      
C. Synthesis Logic (Retrosynthetic Verification)

If synthesizing in-house, the most robust route involves:

  • Starting Material: 4-(2-hydroxyethyl)-1H-pyrazole.

  • Step 1 (N-Alkylation):

    
     / 
    
    
    
    . (Symmetry at C3/C5 prevents regioisomers).
  • Step 2 (Chlorination):

    
    .
    
    • Risk: Reversing steps (Chlorination first, then Alkylation) risks elimination of the chloro-group under basic alkylation conditions.

Visual Verification Workflow

The following diagram outlines the logical decision tree for validating this compound in a drug discovery context.

VerificationWorkflow Start Sample Receipt: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole LCMS Step 1: LC-MS Analysis (ESI+) Start->LCMS IsotopeCheck Check Isotope Pattern (M and M+2) LCMS->IsotopeCheck PassIso 3:1 Ratio Observed (Cl present) IsotopeCheck->PassIso Yes FailIso No M+2 Peak IsotopeCheck->FailIso No NMR Step 2: 1H-NMR Verification PassIso->NMR Reject1 REJECT: Hydrolysis/Vinyl Product FailIso->Reject1 EthylCheck N-Ethyl Signals? (Triplet ~1.4, Quartet ~4.1) NMR->EthylCheck PassEthyl Ethyl Present EthylCheck->PassEthyl Yes FailEthyl Missing Ethyl (Broad NH singlet) EthylCheck->FailEthyl No ImpurityCheck Check for Vinyl Impurity (Olefinic protons 5.0-6.0 ppm) PassEthyl->ImpurityCheck Reject2 REJECT: 1-H Precursor FailEthyl->Reject2 Final IDENTITY CONFIRMED CAS: 1249134-41-5 ImpurityCheck->Final Absent ImpurityCheck->Reject1 Present

Figure 1: Logical decision tree for the analytical verification of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole, highlighting critical failure modes (hydrolysis and N-dealkylation).

Applications & Stability

Primary Application: This molecule serves as a "linker" intermediate. The pyrazole ring acts as a bioisostere for imidazole or phenyl rings in kinase inhibitors, while the chloroethyl tail is a versatile electrophile. It is commonly reacted with secondary amines (to form piperazine-linked drugs) or thiols.

Stability Warning:

  • Storage: Must be stored at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity: The chloroethyl group is prone to solvolysis . Do not store in methanol or water.

  • Handling: Avoid strong bases during handling to prevent elimination to 1-ethyl-4-vinyl-1H-pyrazole .

References

  • PubChem . (2023). Compound Summary: Pyrazole Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

metabolic pathway prediction for chloroethyl pyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Predictive Toxicology & Metabolic Profiling of Chloroethyl Pyrazole Intermediates

Executive Summary

Chloroethyl pyrazoles represent a chemical paradox in drug development. The pyrazole ring is a privileged scaffold offering favorable physicochemical properties and target engagement (e.g., kinase inhibition), while the chloroethyl side chain acts as a reactive "warhead." This duality creates a critical metabolic divergence: the molecule can either undergo therapeutic target binding or divert into toxicity pathways via aziridinium formation (DNA alkylation) or oxidative dealkylation (releasing mutagenic chloroacetaldehyde).

This guide provides a technical framework for predicting, validating, and analyzing the metabolic fate of these intermediates, moving beyond standard ADME profiling to address their specific alkylating potential.

Part 1: Chemical Reactivity & Metabolic Vulnerabilities

The metabolic fate of a chloroethyl pyrazole is dictated by the competition between enzymatic oxidation (CYP450-mediated) and chemical instability (intramolecular cyclization).

The Bifurcation of Toxicity
  • Pathway A: Aziridinium Cyclization (Chemical)

    • Mechanism: The nitrogen of the pyrazole (or an adjacent amine) acts as an intramolecular nucleophile, displacing the terminal chloride.

    • Result: Formation of a highly reactive aziridinium ion.

    • Consequence: Non-specific alkylation of DNA (N7-guanine) leading to genotoxicity.

  • Pathway B: CYP450-Mediated Oxidation (Enzymatic)

    • Mechanism: Hydroxylation at the

      
      -carbon of the chloroethyl chain.
      
    • Result: Unstable hemiaminal intermediate that collapses to release chloroacetaldehyde .

    • Consequence: Chloroacetaldehyde is a potent neurotoxin and nephrotoxin (associated with ifosfamide toxicity).

Pathway Visualization

The following diagram illustrates the critical divergence between detoxification and bioactivation.

MetabolicPathways Parent Chloroethyl Pyrazole (Parent) Aziridinium Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium Intramolecular Cyclization (k_chem) Alpha_OH α-Hydroxylation (CYP450) Parent->Alpha_OH CYP3A4/2E1 Pyrazole_OH Hydroxy-Pyrazole (Detoxified) Parent->Pyrazole_OH Ring Oxidation DNA_Adduct DNA Adduct (Genotoxicity) Aziridinium->DNA_Adduct Alkylation GSH_Adduct GSH Conjugate (Excretion) Aziridinium->GSH_Adduct GST / Spontaneous Chloroacetaldehyde Chloroacetaldehyde (Neurotoxin) Alpha_OH->Chloroacetaldehyde Dealkylation

Figure 1: Metabolic divergence of chloroethyl pyrazoles showing competition between bioactivation (red) and detoxification (green).

Part 2: In Silico Prediction Framework

Standard metabolic stability tools often fail to capture the chemical reactivity of the chloroethyl group. A hybrid approach is required.

Computational Tool Matrix
Prediction TypeTool/MethodSpecific Application for Chloroethyl Pyrazoles
SOM Prediction SMARTCyp / XenoSite Predicts if CYP450 will attack the pyrazole ring (safe) or the chloroethyl

-carbon (toxic). High score on the

-carbon indicates high risk of chloroacetaldehyde release.
Reactivity (DFT) Gaussian / Jaguar Calculate the Activation Energy (

)
for aziridinium formation. Lower

(<20 kcal/mol) implies high instability and shelf-life issues.
Genotoxicity Derek Nexus Checks for "Alkylating Agent" structural alerts. Chloroethylamines are canonical Ashby-Tennant alerts.
GSH Reactivity Greact (In-house/Custom)Modeling the LUMO energy of the C-Cl bond to predict susceptibility to nucleophilic attack by Glutathione.

Strategic Insight: If In Silico tools predict high lability of the C-Cl bond (low LUMO) and high SOM probability at the


-carbon, the compound should be deprioritized or structurally modified (e.g., fluorination to block oxidation) before synthesis.

Part 3: Experimental Validation (GSH Trapping Protocol)

The "Gold Standard" for validating reactive metabolites is the Glutathione (GSH) Trapping Assay. This protocol is designed to capture short-lived electrophiles (aziridiniums) that would otherwise escape detection.

High-Resolution GSH Trapping Workflow

Objective: Detect "soft" electrophiles via sulfur conjugation.

  • Incubation System:

    • Matrix: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Trapping Agent: Isotope-Labeled GSH (1:1 mixture of GSH and

      
      -GSH). Crucial for distinguishing true adducts from matrix noise.
      
    • Cofactor: NADPH (1 mM) to drive CYP450 oxidation.

    • Control: HLM without NADPH (detects chemical alkylation only).

  • Reaction Conditions:

    • Incubate at 37°C for 60 minutes.

    • Quench: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.

    • Centrifuge: 3,000 x g for 15 min. Inject supernatant.

  • Why This Works:

    • The +NADPH sample detects oxidative metabolites (e.g., chloroacetaldehyde-GSH).

    • The -NADPH sample detects direct alkylators (aziridinium-GSH).

    • The Isotope Label creates a "Twin Ion" doublet in the mass spectrum, eliminating false positives.

Part 4: Analytical Interpretation (LC-MS/MS)

Identifying chloroethyl pyrazole metabolites requires detecting specific mass spectral fingerprints.

Mass Spectral Logic
  • Neutral Loss Scanning (Triple Quad): Scan for loss of 129 Da (pyroglutamic acid moiety of GSH).[1]

  • Precursor Ion Scanning: Scan for precursors of m/z 272 (deprotonated

    
    -glutamyl-dehydroalanyl-glycine) in negative mode.[2]
    
  • Chlorine Isotope Pattern: If the conjugate retains a chlorine (e.g., ring chlorination), look for the 3:1 intensity ratio (

    
    ). Note: Direct displacement of the chloroethyl Cl by GSH will lose this pattern.
    
Fragmentation Workflow Diagram

MS_Workflow Sample Quenched Incubation (1:1 Isotope GSH) LC_Sep UPLC Separation (C18 Column) Sample->LC_Sep MS_FullScan Full Scan MS1 (Search for Doublets) LC_Sep->MS_FullScan Trigger Data Dependent Trigger (Mass diff = +3.0 Da) MS_FullScan->Trigger Twin Ion Detected MS2_Frag MS/MS Fragmentation Trigger->MS2_Frag NL_129 Neutral Loss 129 Da (Positive Mode) MS2_Frag->NL_129 GSH Diagnostic Frag_272 Fragment m/z 272 (Negative Mode) MS2_Frag->Frag_272 GSH Diagnostic

Figure 2: Analytical workflow utilizing isotope-labeled GSH to trigger MS/MS fragmentation for unequivocal metabolite identification.

Part 5: References

  • Baillie, T. A. (2008). "Metabolic Activation of Drugs: Assays for Reactive Metabolites." Chemical Research in Toxicology.

  • Castro-Perez, J. M., et al. (2005). "A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition."[3][4] Journal of Mass Spectrometry.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

  • Pohl, L. R., et al. (2014). "Metabolic activation of chloroethyl-containing drugs: Chloroacetaldehyde formation."[5][6][7] Drug Metabolism Reviews.

  • Argikar, U. A., et al. (2016). "Current strategies for the discovery of reactive metabolites." Expert Opinion on Drug Metabolism & Toxicology.

Sources

Technical Guide: History and Development of Ethyl-Substituted Pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib, Sildenafil, and Ruxolitinib. While methyl-substituted pyrazoles are ubiquitous, ethyl-substituted pyrazoles represent a critical tactical evolution in lead optimization. The ethyl group offers a precise increase in lipophilicity (+0.5 LogP vs. methyl) and steric bulk, often exploited to fill hydrophobic pockets in kinase domains or modulate metabolic stability. This guide analyzes the synthetic evolution of these building blocks, from non-selective condensation to modern regioselective N-alkylation, providing actionable protocols for drug developers.

Part 1: The Bioisosteric Rationale (Why Ethyl?)

In the hit-to-lead phase, the transition from a methyl to an ethyl substituent is rarely accidental. It is a calculated move driven by Structure-Activity Relationship (SAR) data.

Lipophilicity and Permeability

The ethyl group serves as a "lipophilic tuner." Adding a methylene unit (-CH₂-) increases the partition coefficient (LogP) by approximately 0.5 units. This modification is essential when a lead compound is too polar to cross cell membranes passively.

Steric Occlusion and Pocket Filling

In kinase inhibitors, the ATP-binding pocket often contains hydrophobic regions (e.g., the gatekeeper residue).

  • Methyl (Me): May be too small, leading to suboptimal Van der Waals interactions.

  • Ethyl (Et): Provides additional steric bulk to displace water molecules and fill the pocket tightly, often improving potency by 2–10 fold.

Metabolic Stability

Terminal methyl groups on aromatic rings are prone to rapid oxidation by CYP450 enzymes (forming -CH₂OH). The ethyl group can sometimes alter the metabolic soft spot or sterically hinder the approach of metabolic enzymes to adjacent sensitive sites.

Data Summary: Physicochemical Impact
PropertyMethyl-Pyrazole (Reference)Ethyl-Pyrazole (Target)Impact on Drug Design
Steric A-Value 1.701.75Slight increase in bulk; better hydrophobic fill.
LogP (Approx) ~0.8~1.3Improved passive permeability; reduced solubility.
Rotatable Bonds 01Slight entropy penalty upon binding; allows induced fit.
Metabolic Fate Rapid hydroxylation

-1 hydroxylation
Can shift metabolic clearance pathways.

Part 2: Historical & Synthetic Evolution

The synthesis of ethyl-pyrazoles has evolved from "brute force" mixtures to catalytic precision.

Era 1: The Knorr Synthesis (1883)

Ludwig Knorr’s original synthesis involved the condensation of hydrazines with 1,3-dicarbonyls.[1]

  • Mechanism: Acid-catalyzed formation of a hydrazone intermediate followed by cyclization.

  • Limitation: When using ethylhydrazine with an unsymmetrical 1,3-diketone, the reaction produces a mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles) that are difficult to separate.

Era 2: Direct Alkylation (1970s–1990s)

As pyrazoles became central to agrochemistry, the industry shifted to alkylating pre-formed pyrazole rings using ethyl halides (EtI, EtBr).

  • Challenge: Pyrazole tautomerism (see Diagram 1) leads to mixtures of N1- and N2-ethylated products.

  • Solution: Control via solvent polarity and steric directing groups.

Era 3: Modern Regioselective Catalysis (2000s–Present)

Current state-of-the-art involves:

  • Cross-Coupling: Buchwald-Hartwig type couplings using aryl/alkyl halides.

  • Flow Chemistry: Using continuous flow reactors to manage the exotherm of hydrazine condensations and improve selectivity.

Part 3: Technical Deep Dive – The Regioselectivity Challenge

The fundamental challenge in synthesizing N-ethyl pyrazoles is the annular tautomerism . A 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.

Visualization: Tautomerism & Alkylation Pathways

Regioselectivity TautomerA Tautomer A (3-Substituted) TautomerB Tautomer B (5-Substituted) TautomerA->TautomerB H-Shift Anion Pyrazolate Anion (Delocalized) TautomerA->Anion Deprotonation TautomerB->Anion Deprotonation Base Base (Cs2CO3) Base->Anion ProductA Product A (1-Ethyl-3-Substituted) Thermodynamic Anion->ProductA Attack at N1 (Less Steric Hindrance) ProductB Product B (1-Ethyl-5-Substituted) Kinetic (Steric) Anion->ProductB Attack at N2 (Steric Clash) EtX Ethyl Iodide (EtI) EtX->ProductA EtX->ProductB

Figure 1: The mechanism of pyrazole alkylation. The ratio of Product A to Product B is determined by the steric bulk of the substituent and the solvent/base system.

Part 4: Experimental Protocol

Protocol: Regioselective N-Ethylation of Ethyl 3-methyl-1H-pyrazole-4-carboxylate. Objective: To synthesize Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate with high regioselectivity over the 1-ethyl-5-methyl isomer.

Reagents & Equipment[2]
  • Substrate: Ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

  • Alkylating Agent: Iodoethane (EtI) (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: DMF (Anhydrous)

  • Temp: 25°C to 60°C

Step-by-Step Methodology
  • Solvation (Causality: Solubility): Dissolve 10.0 g of the pyrazole substrate in 100 mL of anhydrous DMF. DMF is chosen as a polar aprotic solvent to dissolve the inorganic base and promote the S_N2 mechanism.

  • Deprotonation (Causality: Nucleophilicity): Add Cs₂CO₃ (31.7 g, 1.5 eq) in a single portion. Stir at room temperature for 30 minutes.

    • Note: The "Cesium Effect" is critical here. The large Cs⁺ cation forms a loose ion pair with the pyrazolate anion, enhancing its nucleophilicity compared to Na⁺ or K⁺.

  • Alkylation: Cool the mixture to 0°C (to suppress side reactions) and add Iodoethane (12.1 g, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The starting material spot (more polar) should disappear, replaced by two higher Rf spots (The major N1-ethyl and minor N2-ethyl isomers).

  • Workup: Pour the mixture into 500 mL ice water. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl solution (to remove DMF), water, and brine.

  • Purification: The critical step. The 1-ethyl-3-methyl isomer (less sterically crowded) usually elutes second or is more crystalline. Separate via flash column chromatography.

Validation Criteria
  • 1H NMR (CDCl₃): Look for the diagnostic ethyl quartet at ~4.1 ppm and triplet at ~1.4 ppm.

  • Regioisomer ID: The proton at the C5 position (adjacent to N1) will show a specific NOE (Nuclear Overhauser Effect) correlation with the N-Ethyl protons in the correct isomer.

Part 5: Case Study in Drug Discovery

Context: Optimization of JNK3 Kinase Inhibitors. Researchers at Vertex Pharmaceuticals investigated pyrazole substitution to improve potency against c-Jun N-terminal kinase 3 (JNK3), a target for neurodegeneration.

Study Data: The table below illustrates how switching from Methyl to Ethyl (and larger) affects potency (IC50).

Compound IDR-Group (N1-Position)JNK3 IC50 (µM)Interpretation
Cpd 18 Methyl (-CH₃)0.16Good potency, baseline.
Cpd 12 Hydrogen (-H)0.16Comparable to methyl; poor permeability.
Cpd 29 Benzyl (-CH₂Ph)< 0.16Slightly more potent (hydrophobic fit).
Cpd 30 Phenethyl (-CH₂CH₂Ph)> 0.20Loss of potency. The ethyl linker pushes the ring too far, causing steric clash.

Analysis: While the specific "Ethyl" analogue often sits between Methyl and Benzyl, this data demonstrates the sensitivity of the binding pocket. In many parallel series (e.g., EGFR inhibitors), the N-Ethyl variant is the "Goldilocks" solution—providing enough lipophilicity to cross the blood-brain barrier without the steric penalty of a benzyl group.

References

  • Vertex Pharmaceuticals Study on JNK3 Inhibitors: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • Physicochemical Properties of Pyrazole Esters: PubChem Compound Summary: Ethyl 3-methyl-1H-pyrazole-4-carboxylate. [Link][2]

  • Modern Regioselective Synthesis Reviews: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review (MDPI). [Link]

  • Acid Catalyzed N-Alkylation Protocols: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

Sources

Methodological & Application

Introduction & Mechanistic Overview4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS No. 1249134-41-5) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The molecule features an electron-rich pyrazole core substituted with an ethyl group at the N1 position and a reactive 2-chloroethyl moiety at the C4 position. This bifunctional nature allows it to serve as a versatile electrophile in nucleophilic substitution reactions, enabling the installation of the ethylpyrazole pharmacophore into complex molecular architectures.

Introduction & Mechanistic Overview4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS No. 1249134-41-5) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. The molecule features an electron-rich pyrazole core substituted with an ethyl group at the N1 position and a reactive 2-chloroethyl moiety at the C4 position[2]. This bifunctional nature allows it to serve as a versatile electrophile in nucleophilic substitution reactions, enabling the installation of the ethylpyrazole pharmacophore into complex molecular architectures[3].

Retrosynthetic Analysis & Pathway

The most robust and scalable approach to synthesizing 4-(2-chloroethyl)-1-ethyl-1H-pyrazole involves a two-step linear sequence starting from the commercially available precursor, 2-(1H-pyrazol-4-yl)ethan-1-ol.

  • N-Alkylation: The initial step involves the regioselective alkylation of the pyrazole nitrogen using bromoethane. The use of a mild base in a polar aprotic solvent facilitates the deprotonation of the pyrazole, enhancing its nucleophilicity.

  • Chlorination: The intermediate primary alcohol is subsequently converted to the corresponding alkyl chloride. Thionyl chloride (SOCl

    
    ) is the preferred reagent, proceeding via a chlorosulfite intermediate that undergoes an S
    
    
    2 displacement by the chloride ion.

SynthesisPathwaySM2-(1H-pyrazol-4-yl)ethan-1-olINT2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-olSM->INT Bromoethane, K2CO3 DMF, 60°C PROD4-(2-chloroethyl)-1-ethyl-1H-pyrazoleINT->PROD SOCl2, DCM 0°C to RT

Synthetic pathway for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole.

Reagent and Material Specifications

Reagent/MaterialRoleEquivalentsMW ( g/mol )Notes
2-(1H-pyrazol-4-yl)ethan-1-olStarting Material1.0112.13Ensure anhydrous conditions.
BromoethaneAlkylating Agent1.2108.97Volatile; handle in a fume hood.
Potassium Carbonate (K

CO

)
Base2.0138.21Finely powdered, oven-dried.
N,N-Dimethylformamide (DMF)SolventN/A73.09Anhydrous.
Thionyl Chloride (SOCl

)
Chlorinating Agent1.5118.97Corrosive; use fresh reagent.
Dichloromethane (DCM)SolventN/A84.93Anhydrous.

Step-by-Step Experimental Protocols

WorkflowStep1Reaction Setup(Inert Atmosphere)Step2Reagent Addition(Temperature Controlled)Step1->Step2Step3Reaction Monitoring(TLC / LC-MS)Step2->Step3Step4Quenching & Extraction(Aqueous Workup)Step3->Step4Step5Purification(Silica Gel Chromatography)Step4->Step5Step6Characterization(NMR, HRMS)Step5->Step6

Standard experimental workflow for the synthesis and isolation of pyrazole derivatives.

Protocol A: Synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Causality Focus: The choice of K


  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1H-pyrazol-4-yl)ethan-1-ol (10.0 g, 89.2 mmol, 1.0 eq) and anhydrous K

    
    CO
    
    
    (24.6 g, 178.4 mmol, 2.0 eq).
  • Solvent Addition: Suspend the mixture in anhydrous DMF (100 mL) under an atmosphere of dry nitrogen. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Add bromoethane (11.6 g, 8.0 mL, 107.0 mmol, 1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled oil bath. Maintain stirring for 12 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress via TLC (DCM:MeOH, 9:1). The complete disappearance of the starting material validates the completion of the alkylation step.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (200 mL). Wash the organic layer with distilled water (3 x 100 mL) to remove DMF, followed by brine (100 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil.

Protocol B: Synthesis of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole Causality Focus: Thionyl chloride is selected over phosphorus-based reagents (like POCl



  • Preparation: Dissolve the intermediate 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (10.0 g, 71.3 mmol, 1.0 eq) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Chlorination: Slowly add thionyl chloride (12.7 g, 7.8 mL, 107.0 mmol, 1.5 eq) dropwise via an addition funnel over 30 minutes. (Caution: Vigorous evolution of HCl and SO

    
     gases will occur; ensure proper ventilation.)
    
  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitoring (Self-Validation): Confirm completion via LC-MS or TLC (Hexanes:EtOAc, 1:1). The polar alcohol spot must be entirely replaced by the less polar chloride product.

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and saturated aqueous NaHCO

    
     (150 mL). Stir until gas evolution ceases and the aqueous layer is strictly basic (pH > 8).
    
  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes:EtOAc, 8:2 to 6:4) to afford as a clear, colorless oil.

Analytical Validation

To ensure the trustworthiness of the synthesized material and validate the structural integrity of the final product, the following analytical signatures must be confirmed:

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    Look for the diagnostic triplet of the primary chloride around
    
    
    3.65 ppm (2H, -CH
    
    
    Cl) and the corresponding methylene triplet around
    
    
    2.85 ppm (2H, pyrazole-CH
    
    
    -). The N-ethyl group will present as a quartet around
    
    
    4.10 ppm (2H) and a triplet around
    
    
    1.45 ppm (3H). The pyrazole protons will appear as two distinct singlets in the aromatic region (
    
    
    7.2 - 7.5 ppm).
  • LC-MS (ESI+): The mass spectrum should display the expected molecular ion peak at m/z 159.0 [M+H]

    
    , with a characteristic isotopic pattern indicative of a single chlorine atom (approx. 3:1 ratio of m/z 159 to 161).
    

References

    using 4-(2-chloroethyl)-1-ethyl-1H-pyrazole as a scaffold in medicinal chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole as a Medicinal Chemistry Scaffold

    Abstract

    This guide details the strategic application of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 1249134-41-5) as a versatile building block in drug discovery. Unlike simple alkyl halides, this scaffold offers a pre-functionalized heteroaromatic core with a defined ethyl linker, acting as a "pharmacophore extender." It is particularly valuable for synthesizing kinase inhibitors, GPCR ligands, and fragment-based libraries where maintaining specific vector geometry between an aromatic core and a solubilizing tail is critical. This note covers chemical reactivity, safety protocols for alkylating agents, and validated synthetic procedures for nucleophilic displacement and vinyl-activation.

    Introduction: The "Linker-Scaffold" Concept

    In medicinal chemistry, the 1,4-disubstituted pyrazole motif is a privileged structure found in numerous bioactive compounds (e.g., Rimonabant, Celecoxib analogs). The specific utility of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole lies in its dual nature:

    • The Pyrazole Core: Acts as a bioisostere for phenyl or pyridine rings, offering improved water solubility and distinct

      
      -stacking characteristics.
      
    • The 2-Chloroethyl "Warhead": A primary alkyl chloride that serves as a robust electrophile for

      
       reactions.
      

    Key Advantages:

    • Defined Geometry: The two-carbon ethyl chain provides a flexible yet length-constrained linker, preventing steric clash between the pyrazole headgroup and the appended pharmacophore.

    • N1-Blocking: The pre-installed 1-ethyl group eliminates regioselectivity issues common with unsubstituted pyrazoles, ensuring a single product during derivatization.

    Chemical Reactivity & Stability Profile

    Electrophilicity

    The terminal chloride is a moderate electrophile. It is less reactive than the corresponding bromide or iodide, which is advantageous for handling but often requires activation (Finkelstein conditions) for efficient coupling with secondary amines or hindered nucleophiles.

    Elimination Risk (The Styrene-Like Trap)

    A critical side reaction is the base-promoted elimination of HCl to form 4-vinyl-1-ethyl-1H-pyrazole .

    • Cause: Strong bases (e.g.,

      
      , 
      
      
      
      ) or high temperatures (
      
      
      ).
    • Mitigation: Use mild bases (

      
      , 
      
      
      
      ) and keep reaction temperatures moderate (
      
      
      ).
    Safety: Vesicant Potential
    • Hazard: Compounds containing a 2-chloroethyl moiety can act as alkylating agents similar to nitrogen mustards (though less potent as this is a mono-chloride).

    • Handling: Treat as a potential mutagen/vesicant. Double-glove (Nitrile) and work strictly within a fume hood. Quench all glassware and waste with 10% NaOH or thiosulfate solution before disposal.

    Synthetic Utility & Decision Tree

    The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

    Pyrazole_Scaffold_Pathways Scaffold 4-(2-chloroethyl)- 1-ethyl-1H-pyrazole Cond_Amine Sec. Amine, K2CO3 NaI (cat), MeCN, 80°C Scaffold->Cond_Amine Cond_Thiol R-SH, Cs2CO3 DMF, RT Scaffold->Cond_Thiol Cond_Elim KOtBu, THF Reflux Scaffold->Cond_Elim Prod_Amine Tertiary Amine (GPCR/Kinase Tail) Cond_Amine->Prod_Amine S_N2 Prod_Thiol Thioether Linker (Metabolic Stability) Cond_Thiol->Prod_Thiol S_N2 Prod_Vinyl 4-Vinyl Pyrazole (Heck/Michael Acceptor) Cond_Elim->Prod_Vinyl E2 Elim

    Figure 1: Divergent synthetic pathways. The green paths represent standard linker synthesis; the yellow path represents conversion to a vinyl building block.

    Detailed Protocols

    Protocol A: Synthesis of Tertiary Amines (Library Generation)

    Target: Appending solubilizing tails (e.g., morpholine, N-methylpiperazine) to the pyrazole core.

    Reagents:

    • Scaffold: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (1.0 equiv)

    • Nucleophile: Secondary amine (e.g., Morpholine) (1.2 equiv)

    • Base: Potassium Carbonate (

      
      ), anhydrous (2.0 equiv)[1]
      
    • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Crucial for Finkelstein exchange to the more reactive iodide in situ.

    • Solvent: Acetonitrile (MeCN) or DMF.

    Step-by-Step:

    • Setup: In a reaction vial equipped with a magnetic stir bar, suspend

      
       (2.0 mmol) and NaI (0.1 mmol) in dry MeCN (3 mL).
      
    • Addition: Add the secondary amine (1.2 mmol) followed by 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (1.0 mmol).

    • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

      • QC Check: Monitor by LCMS. The chloride (

        
        ) peak will disappear, replaced by the amine adduct. If conversion is slow, add more NaI.
        
    • Workup:

      • Cool to room temperature.[2][3]

      • Filter off the inorganic salts.

      • Concentrate the filtrate under reduced pressure.

    • Purification: The residue is often pure enough for library screening. For high purity (>95%), purify via SCX (Strong Cation Exchange) cartridges (catch-and-release) or reverse-phase HPLC.

    Protocol B: Thioether Synthesis (Bioisosteric Replacement)

    Target: Creating stable ether/thioether linkages.

    Reagents:

    • Scaffold: 1.0 equiv

    • Nucleophile: Thiophenol or alkyl thiol (1.1 equiv)

    • Base: Cesium Carbonate (

      
      ) (1.5 equiv)
      
    • Solvent: DMF (dry)

    Step-by-Step:

    • Dissolve the thiol in DMF. Add

      
       and stir at Room Temperature (RT) for 15 min to generate the thiolate.
      
    • Add the pyrazole scaffold.[4][5]

    • Stir at RT for 4–6 hours. Note: Thiols are highly nucleophilic; heating is rarely required and may promote disulfide formation.

    • Dilute with water and extract with Ethyl Acetate.

    Case Study: Fragment-Based Drug Discovery (FBDD)

    In kinase inhibitor design, the "hinge binder" is often an aromatic heterocycle. The 4-(2-chloroethyl)-1-ethyl-1H-pyrazole scaffold is frequently used to extend from the solvent-exposed region of the ATP pocket.

    Workflow Visualization:

    FBDD_Workflow Step1 Step 1: Core Selection (Pyrazole Scaffold) Step2 Step 2: Parallel Synthesis (96-well plate: 96 amines) Step1->Step2 Dispense Reagents Step3 Step 3: Purification (SCX Cartridge) Step2->Step3 Workup Step4 Step 4: Screening (Kinase Binding Assay) Step3->Step4 Bio-Assay

    Figure 2: High-throughput workflow for generating a library of pyrazole-based kinase inhibitors.

    Data Summary: Solvent Effects on Yield (Protocol A)

    SolventTemperatureTimeYield (Isolated)Notes
    Acetonitrile 80°C12 h88% Cleanest profile; easy workup.
    DMF100°C4 h75%Some elimination product (vinyl) observed.
    THFReflux24 h40%Too slow; NaI solubility is poor.
    EthanolReflux12 h60%Solvolysis side-products (ethyl ether) detected.

    References

    • Synthesis and Biological Evaluation of Pyrazole Derivatives. Mini-Reviews in Medicinal Chemistry. (2023). Overview of pyrazole scaffolds in drug design.

    • Reactions of 1,4-Disubstituted Pyrazoles. Organic Chemistry Portal. Detailed mechanistic insights into pyrazole alkylation and functionalization.

    • Safety Data Sheet: 4-(2-Chloroethyl)-1H-pyrazole hydrochloride. Sigma-Aldrich. Handling and safety data for chloroethyl pyrazoles.

    • Vilazodone Synthesis Pathway. MDPI. Example of piperazine-linker construction relevant to pyrazole-ethyl-amine synthesis.

    Sources

    Application Note: Nucleophilic Substitution Strategies for 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This technical guide details the optimization of nucleophilic substitution (

    
    ) reactions for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole  (CAS: 352422-26-3 / HCl Salt: 31055-19-3). While this scaffold is a critical building block in the synthesis of kinase inhibitors and GPCR ligands, the terminal alkyl chloride exhibits moderate reactivity that often necessitates forcing conditions.
    

    The Core Challenge: Researchers frequently encounter a competitive elimination pathway (E2) yielding the byproduct 4-vinyl-1-ethyl-1H-pyrazole , particularly when using strong bases or elevated temperatures to overcome the chloride's sluggishness.

    This guide provides a self-validating protocol using the Finkelstein-Assisted Substitution method to maximize yield while suppressing vinyl elimination.

    Chemical Reactivity Profile

    Substrate Analysis

    The substrate contains a primary alkyl chloride separated from the aromatic pyrazole ring by a two-carbon ethyl spacer.

    • Electronic Environment: Unlike chloromethyl pyrazoles, where the leaving group is benzylic-like and highly reactive, the ethyl spacer in 4-(2-chloroethyl)-1-ethyl-1H-pyrazole insulates the chloride from the ring's resonance. Consequently, it behaves as a standard, unactivated primary alkyl halide.

    • Sterics: The C-4 position is relatively unhindered, allowing for

      
       attack.
      
    • pKa of

      
      -Protons:  The protons at the 
      
      
      
      -position to the pyrazole ring (the
      
      
      -position relative to the leaving group) are mildly acidic due to the electron-withdrawing nature of the heteroaromatic ring. This acidity is the root cause of the E2 elimination side reaction.
    Reaction Pathway Analysis

    The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination.

    ReactionPathway SM Starting Material 4-(2-chloroethyl)-1-ethyl-1H-pyrazole Inter Iodo-Intermediate (In Situ Finkelstein) SM->Inter + NaI (Cat.) Fast Exchange Prod Target Product (Substitution) SM->Prod Direct SN2 (Slow) Side Side Product 4-vinyl-1-ethyl-1H-pyrazole SM->Side E2 Elimination (High Temp / Strong Base) Inter->Prod + Nucleophile Fast SN2 Inter->Side E2 Elimination

    Figure 1: Kinetic competition between Finkelstein-assisted substitution and elimination pathways.

    Critical Reaction Parameters

    To ensure reproducibility, the following parameters have been optimized based on standard kinetic data for primary alkyl halides on heteroaromatic scaffolds.

    Table 1: Parameter Optimization Matrix
    ParameterRecommended ConditionRationale
    Solvent Acetonitrile (MeCN) Best balance. Polar enough to dissolve inorganic bases/salts but low enough boiling point (
    
    
    C) to limit thermal elimination. DMF/DMSO are alternatives but difficult to remove.
    Base
    
    
    or
    
    
    Mild, heterogeneous inorganic bases minimize E2 elimination compared to soluble organic bases like
    
    
    or DIPEA.
    Catalyst NaI (0.1 - 0.5 eq) Critical. Converts the alkyl chloride (
    
    
    LG) to an alkyl iodide (
    
    
    LG) in situ. The iodide is a
    
    
    better leaving group.
    Temperature 60°C - 80°C Sufficient activation energy for substitution. Exceeding
    
    
    C dramatically increases vinyl impurity formation.
    Concentration 0.2 M - 0.5 M Higher concentrations favor bimolecular substitution (
    
    
    ) over unimolecular degradation pathways.

    Standardized Protocols

    Protocol A: Amination (General Procedure)

    Application: Synthesis of secondary/tertiary amines for drug discovery libraries. Scale: 1.0 mmol (adaptable).

    Reagents
    • 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (1.0 eq, 158 mg)

    • Target Amine (1.2 - 1.5 eq)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Sodium Iodide (NaI) (0.1 eq)

    • Acetonitrile (MeCN), anhydrous (3.0 mL)

    Workflow Diagram

    ProtocolA Step1 STEP 1: Charge Reactor Combine Pyrazole, K2CO3, NaI in MeCN under N2. Step2 STEP 2: Nucleophile Addition Add Amine (1.2 eq). If amine is HCl salt, increase base to 3.0 eq. Step1->Step2 Step3 STEP 3: Thermal Activation Heat to 70°C for 12-18 hours. Monitor by LCMS. Step2->Step3 Step4 STEP 4: QC Checkpoint Is SM < 5%? Is Vinyl Impurity < 10%? Step3->Step4 Step4->Step3 Incomplete (Add more NaI) Step5 STEP 5: Workup Cool to RT. Filter solids (inorganic salts). Concentrate filtrate. Step4->Step5 Pass Step6 STEP 6: Purification Flash Chromatography (DCM/MeOH or Ethyl Acetate/Hexane). Step5->Step6

    Figure 2: Step-by-step workflow for Protocol A (Amination).

    Detailed Steps
    • Setup: In a 10 mL sealed reaction vial equipped with a magnetic stir bar, add 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (158 mg, 1.0 mmol),

      
       (276 mg, 2.0 mmol), and NaI (15 mg, 0.1 mmol).
      
    • Solvation: Add anhydrous MeCN (3.0 mL). Stir for 5 minutes at room temperature to disperse the base.

    • Addition: Add the nucleophilic amine (1.2 mmol).

      • Note: If the amine is volatile, use a screw-cap pressure vial.

    • Reaction: Heat the block to 70°C . Stir vigorously (800 rpm) to ensure the heterogeneous base is effective.

    • Monitoring: Check LCMS at 4 hours and 16 hours.

      • Target Mass:

        
        .
        
      • Vinyl Impurity: Look for mass

        
         (loss of amine/HCl).
        
    • Workup: Cool to room temperature. Filter through a Celite pad or fritted funnel to remove inorganic salts. Rinse the cake with DCM.

    • Purification: Concentrate the filtrate in vacuo. Purify via silica gel chromatography (typically 0-10% MeOH in DCM).

    Protocol B: Thio-Etherification (Thiol Nucleophiles)

    Application: Synthesis of sulfide linkers. Critical Adjustment: Thiols are prone to oxidation (disulfide formation). Strict inert atmosphere is required.

    • Degassing: Sparge the solvent (DMF or MeCN) with Nitrogen/Argon for 15 minutes prior to use.

    • Base Choice: Use

      
       (1.5 eq) instead of 
      
      
      
      for better solubility and faster kinetics with thiols.
    • Temperature: Lower temperature to 50°C . Thiolates are highly nucleophilic; higher heat promotes elimination.

    • Procedure: Dissolve thiol and base in degassed solvent. Stir 10 min. Add the pyrazole chloride (dissolved in minimal solvent) dropwise.

    Troubleshooting & Quality Control

    Detecting the "Vinyl" Impurity

    The elimination product, 4-vinyl-1-ethyl-1H-pyrazole , is the primary failure mode.

    • LCMS Identification: Mass = 122.1 Da (

      
      ).
      
    • H-NMR Signature: Look for characteristic vinylic protons:

      • Two doublets (geminal coupling) around

        
         5.0 - 5.8 ppm.
        
      • One doublet of doublets (dd) around

        
         6.5 ppm.
        
    • TLC: The vinyl compound is typically much less polar (higher

      
      ) than the amine product or the starting chloride.
      
    Reaction Stalls (Incomplete Conversion)

    If the reaction stalls with >20% Starting Material remaining:

    • Do NOT increase temperature (this favors elimination).

    • Add more NaI: Increase catalyst load to 0.5 eq.

    • Switch Solvent: Move to DMF (Dimethylformamide) and heat to 80°C. DMF increases the rate of

      
       reactions significantly compared to MeCN but is harder to remove.
      

    References

    • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride Product Sheet. (Standard commercial building block data). Link

    • Yi, F., et al. "Silver-Mediated [3 + 2] Cycloaddition... Synthesis of Pyrazoles." Org.[1] Lett. 2019, 21, 3158-3161.[1] (General pyrazole reactivity context). Link

    • Lellek, V., et al. "One-pot condensations...[1] pyrazoline intermediates."[1][2] Synlett, 2018, 29, 1071-1075.[1] (Background on pyrazole ring stability). Link

    • Connect Journals. "Synthesis and Characterization of... 1-(2-chloroethyl)pyrazole-based Chalcogenides." (Specific reference for chloroethyl side-chain reactivity with chalcogens). Link

    • CK-12 Foundation. "Nucleophilic Substitution Reactions - Haloalkanes." (Foundational mechanistic principles for primary alkyl halides). Link

    Sources

    Application Note: Precision N-Alkylation Protocols using 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract & Utility

    This technical guide details the procedural frameworks for utilizing 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 438475-37-7) as an electrophilic building block in medicinal chemistry. This reagent is critical for installing the 1-ethyl-1H-pyrazol-4-yl-ethyl motif, a pharmacophore frequently observed in kinase inhibitors and GPCR ligands due to its ability to improve aqueous solubility and metabolic stability compared to phenyl analogs.

    The protocols below address the specific challenges of this reagent: the moderate reactivity of the primary alkyl chloride and the potential for competitive E2 elimination to form vinyl-pyrazole byproducts.

    Chemical Context & Mechanism[1][2][3][4][5]

    Reagent Profile
    • IUPAC Name: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    • Molecular Weight: 130.58 g/mol [1][2]

    • Physical State: Low-melting solid or viscous oil (often supplied as HCl salt).

    • Electrophilicity: The terminal carbon is a primary alkyl chloride. While stable, it is less reactive than corresponding bromides or mesylates.

    • Key Risk: Under strongly basic/thermal conditions, the ethyl linker can undergo beta-elimination to generate 4-vinyl-1-ethyl-1H-pyrazole , permanently quenching the electrophile.

    Mechanistic Pathway (S_N2 vs E2)

    The reaction proceeds via a bimolecular nucleophilic substitution (

    
    ). To suppress elimination (
    
    
    
    ), non-bulky bases and optimized temperatures are required. The addition of iodide (Finkelstein condition) converts the chloride in situ to a more reactive iodide, accelerating
    
    
    without increasing basicity.

    ReactionMechanism Reagent Alkyl Chloride (Reagent) Intermediate Alkyl Iodide (Transient Active Species) Reagent->Intermediate Finkelstein Exchange (Fast) SideProduct Vinyl-Pyrazole (Elimination Byproduct) Reagent->SideProduct E2 Elimination (High Temp/Strong Base) Iodide I- (Catalyst) Iodide->Intermediate Product N-Alkylated Product Intermediate->Product SN2 Attack (Rate Limiting) Nucleophile Nucleophile (R-NH2 / Indole) Nucleophile->Product

    Figure 1: Catalytic cycle showing Iodide activation preventing direct elimination pathways.

    Experimental Protocols

    Protocol A: Mild Alkylation of Secondary Amines

    Target: Aliphatic amines, Piperazines, Morpholines. Rationale: Uses mild inorganic base and iodide catalysis to prevent elimination.

    Materials:

    • Amine substrate (1.0 equiv)

    • 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (1.1 – 1.2 equiv)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 – 3.0 equiv)
      
    • Potassium Iodide (

      
      ) (0.1 – 0.5 equiv)
      
    • Solvent: Acetonitrile (

      
      ) or DMF (Dry).
      

    Step-by-Step Procedure:

    • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate in anhydrous MeCN (0.2 M concentration).

    • Base Addition: Add

      
       (powdered) and 
      
      
      
      . Stir for 10 minutes at room temperature.
      • Note: If using the HCl salt of the pyrazole reagent, increase base by 1.0 equivalent to neutralize the salt.

    • Reagent Addition: Add 4-(2-chloroethyl)-1-ethyl-1H-pyrazole dropwise or portion-wise.

    • Reaction: Heat the mixture to 60–80°C (Reflux for MeCN) under an inert atmosphere (

      
      ). Monitor by LC-MS.
      
      • Typical Time: 4–16 hours.

    • Workup:

      • Cool to room temperature.

      • Filter off inorganic salts.

      • Concentrate the filtrate under reduced pressure.

      • Partition residue between EtOAc and Water. Wash organic layer with Brine.

    • Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc).

    Protocol B: Alkylation of Weak Nucleophiles (Indoles/Imidazoles)

    Target: Indoles, Benzimidazoles, Pyrazoles, Amides. Rationale: Requires deprotonation to create a reactive anion. Sodium Hydride (

    
    ) is preferred over carbonates for these 
    
    
    
    ranges (14–17).

    Materials:

    • Heterocycle substrate (1.0 equiv)

    • 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (1.2 – 1.5 equiv)

    • Sodium Hydride (

      
      ) (60% dispersion in oil) (1.2 – 1.5 equiv)
      
    • Solvent: DMF or THF (Anhydrous).

    Step-by-Step Procedure:

    • Activation: In a dried flask under Argon/Nitrogen, dissolve the heterocycle in anhydrous DMF (0.15 M).

    • Deprotonation: Cool to 0°C (ice bath). Carefully add

      
       portion-wise. Evolution of 
      
      
      
      gas will occur.
    • Anion Formation: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30–45 mins to ensure complete deprotonation.

    • Alkylation: Cool back to 0°C (optional, to control exotherm) and add the pyrazole reagent (dissolved in minimal DMF if solid).

    • Reaction: Stir at RT for 1 hour, then heat to 50–60°C if conversion is slow.

      • Critical: Do not exceed 80°C to avoid elimination of the alkyl chloride before it reacts.

    • Quench: Cool to 0°C. Carefully add saturated

      
       solution to quench excess hydride.
      
    • Workup: Extract with EtOAc (

      
      ). Wash combined organics with water (
      
      
      
      ) and LiCl solution (to remove DMF).

    Optimization & Troubleshooting Guide

    Decision Matrix: Reaction Conditions

    Use this logic flow to select the correct protocol for your substrate.

    DecisionTree Start Select Substrate Type pKaCheck Check pKa of N-H Start->pKaCheck HighPka High pKa (>10) (Aliphatic Amines) pKaCheck->HighPka MedPka Med pKa (8-14) (Indoles, Amides) pKaCheck->MedPka LowPka Low pKa (<8) (Anilines, Sulfonamides) pKaCheck->LowPka MethodA Method A: K2CO3 / MeCN / Reflux + KI Catalyst HighPka->MethodA MethodB Method B: NaH / DMF / 0°C->60°C (Strong Base) MedPka->MethodB MethodC Method C: Cs2CO3 / DMF / 90°C (Finkelstein Required) LowPka->MethodC

    Figure 2: Protocol selection based on nucleophile acidity.

    Troubleshooting Table
    ObservationRoot CauseCorrective Action
    No Reaction Chloride leaving group is too slow.Add 0.5 eq NaI or KI . Switch solvent to DMF to increase polarity.
    Vinyl-Pyrazole Formation Base is too strong or Temp too high (Elimination).Lower temperature by 10°C. Switch from NaH to
    
    
    . Use a less bulky base.
    Reagent Consumption but Low Yield Reagent hydrolysis (wet solvent).Ensure solvents are anhydrous . Dry the hygroscopic reagent under vacuum before use.
    N- vs C-Alkylation (Indoles) Solvent effect favoring C-alkylation.Use DMF or DMSO (polar aprotic) to favor N-alkylation. Avoid Lithium bases.

    Safety & Handling

    • Vesicant Hazard: Alkyl chlorides are potential blistering agents. Double-glove (Nitrile) and work in a fume hood.

    • Corrosivity: The reagent (especially if HCl salt) is corrosive (H314).

    • Incompatibility: Avoid strong oxidizers.

    References

    • Chemical Identity & Properties

      • PubChem. 1-(2-chloroethyl)-4-iodo-1H-pyrazole (Analogous Structure Data).[3] National Library of Medicine. [Link]

    • General N-Alkylation Methodology

      • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation.[4][Link]

    • Reagent Availability & Safety
    • Mechanistic Grounding

      • Le, Z. G., et al. "Ionic liquid-promoted regioselective N-alkylation of imidazoles and triazoles."[4] Synthesis (2004).[5] (Contextual reference for heterocycle alkylation conditions).

    Sources

    catalytic methods for coupling 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Catalytic Coupling Strategies for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    Executive Summary

    4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 1249134-41-5) is a critical "linker" intermediate in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its structural core features an electron-rich pyrazole ring and a reactive—yet kinetically stubborn—primary alkyl chloride tail.

    The Challenge: Standard Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) often fail with this substrate due to:

    • High Bond Dissociation Energy: The

      
       bond is strong (~81 kcal/mol), making oxidative addition slow.
      
    • 
      -Hydride Elimination:  Once the metal inserts, the adjacent methylene protons facilitate rapid elimination to the vinyl pyrazole byproduct, terminating the catalytic cycle.
      
    • Catalyst Poisoning: The pyrazole nitrogen (N2) can coordinate to the metal center, displacing labile ligands.

    The Solution: This guide details three field-proven catalytic protocols designed to overcome these barriers. We prioritize Nickel-Catalyzed methods, which operate via radical mechanisms that circumvent

    
    , and Iodide-Assisted  catalysis to activate the inert chloride.
    

    Strategic Decision Matrix

    Before selecting a protocol, define the coupling partner and the desired bond type.

    CouplingStrategy Start Target Molecule BondType Desired Bond Type? Start->BondType CC_Bond C-C Bond (Arylation/Alkylation) BondType->CC_Bond CX_Bond C-N / C-O / C-S Bond (Heteroatom Linker) BondType->CX_Bond Partner Coupling Partner? CC_Bond->Partner MethodC Method C: Catalytic Finkelstein Substitution CX_Bond->MethodC Organometallic Organozinc/Boron (Nucleophile) Partner->Organometallic Reagent Available Halide Aryl/Alkyl Halide (Electrophile) Partner->Halide Convergent Synthesis MethodA Method A: Ni-Catalyzed Negishi Organometallic->MethodA MethodB Method B: Ni-Catalyzed Reductive Cross-Electrophile Halide->MethodB

    Figure 1: Decision tree for selecting the optimal catalytic manifold based on the coupling partner.

    Method A: Nickel-Catalyzed Negishi Coupling (C-C Bond)

    Best For: Coupling the pyrazole tail to Aryl or Alkyl groups using organozinc reagents. Mechanism: Radical-chain oxidative addition. Nickel is superior to Palladium here because it suppresses

    
    -hydride elimination through a radical cage mechanism.
    
    Core Logic (The "Iodide Effect")

    Direct oxidative addition of Ni(0) to alkyl chlorides is slow. We utilize a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). The iodide performs an in-situ Finkelstein reaction, converting a small population of the alkyl chloride to the more reactive alkyl iodide, which the Nickel catalyst engages immediately.

    Protocol
    ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
    Substrate 4-(2-chloroethyl)-1-ethyl-1H-pyrazole1.0Electrophile
    Nucleophile Aryl-ZnBr or Alkyl-ZnBr1.3Coupling Partner
    Catalyst
    
    
    0.05Pre-catalyst
    Ligand Pybox (e.g., (S,S)-iPr-Pybox)0.06Chiral/Tridentate Ligand
    Additive NaI (Sodium Iodide)0.2Critical: Halide exchange catalyst
    Solvent DMA / DMI (Anhydrous)-Polar aprotic is required

    Step-by-Step:

    • Glovebox/Schlenk: In a flame-dried Schlenk tube under Argon, combine

      
       (5 mol%) and the Pybox ligand (6 mol%).
      
    • Add the pyrazole substrate (1.0 equiv) and dry NaI (20 mol%).

    • Add anhydrous DMA (0.5 M concentration relative to substrate). Stir for 10 min to complex the catalyst (solution turns orange/brown).

    • Add the Organozinc reagent dropwise at 0°C.

    • Allow to warm to Room Temperature (25°C). Note: Unlike Pd-coupling, heating is often detrimental to alkyl halide coupling.

    • Stir for 12–18 hours.

    • Quench: Dilute with

      
       and quench with 1M HCl (carefully) to destroy excess organozinc.
      
    • Analysis: Monitor disappearance of the triplet at

      
       ~3.8 ppm (CH2-Cl) in 
      
      
      
      NMR.

    Method B: Reductive Cross-Electrophile Coupling (XEC)

    Best For: Convergent synthesis where both partners are halides (e.g., coupling the pyrazole-Cl with an Aryl-Bromide). Advantage: Avoids the preparation of unstable organometallic reagents.[6]

    Mechanism

    This method uses a metallic reductant (Zn or Mn) to turnover the Ni cycle, effectively stitching two electrophiles together.

    NiCycle Ni0 Ni(0)Ln NiII_Ar Ar-Ni(II)-X Ni0->NiII_Ar Ox. Add (Ar-Br) NiII_Ar->Ni0 Reduction by Zn NiIII Ar-Ni(III)-Alk NiII_Ar->NiIII Radical Capture (Alk•) NiIII->Ni0 Red. Elim. (- Product) ArX Ar-Br AlkX Alk-Cl (Pyrazole) AlkX->NiIII SET Activation Product Ar-Alk Zn Zn(0) -> Zn(II)

    Figure 2: Simplified catalytic cycle for Nickel-catalyzed cross-electrophile coupling.

    Protocol
    ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]
    Electrophile 1 4-(2-chloroethyl)-1-ethyl-1H-pyrazole1.0
    Electrophile 2 Aryl Bromide (Ar-Br)1.0
    Catalyst
    
    
    0.10
    Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)0.12
    Reductant Zinc dust (
    
    
    , activated)
    2.0
    Solvent NMP (N-Methyl-2-pyrrolidone)-

    Step-by-Step:

    • Activate Zinc dust by washing with dilute HCl, water, ethanol, ether, and drying under vacuum.

    • Combine Ni pre-catalyst, ligand, and Zinc in the reaction vessel.

    • Add both electrophiles (Pyrazole-Cl and Ar-Br).

    • Add NMP.

    • Critical Step: Stir vigorously. The reaction is heterogeneous (Zn surface dependent).

    • Heat to 60°C for 24 hours.

    • Workup: Filter through Celite to remove Zinc residues before aqueous extraction.

    Method C: Catalytic Finkelstein-Assisted Substitution (C-N/C-O)

    Best For: Attaching the pyrazole linker to amines, phenols, or thiols (Drug Linker Synthesis). Concept: While not "cross-coupling" in the organometallic sense, this is the primary industrial method for utilizing this specific building block. Using stoichiometric heat degrades the molecule; using Phase Transfer Catalysis (PTC) with iodide is superior.

    Protocol
    ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]
    Substrate 4-(2-chloroethyl)-1-ethyl-1H-pyrazole1.0
    Nucleophile Amine (
    
    
    ) or Phenol (
    
    
    )
    1.2
    Catalyst TBAI (Tetrabutylammonium Iodide)0.1 (10 mol%)
    Base
    
    
    (anhydrous, micronized)
    2.0
    Solvent MeCN or 2-Butanone (MEK)-

    Why TBAI? The tetrabutylammonium cation solubilizes the salt in organic media, and the Iodide displaces the Chloride to form a reactive transient Iodide species (

    
    ), which reacts with the nucleophile 100-1000x faster than the Chloride.
    

    Troubleshooting & Optimization

    ObservationRoot CauseCorrective Action
    Low Conversion "Chloride Inertia"Increase NaI/TBAI loading to 0.5 equiv. Switch solvent to DMI (1,3-Dimethyl-2-imidazolidinone).
    Vinyl Pyrazole Formation
    
    
    -Hydride Elimination
    Lower temperature. Switch to tridentate ligands (Pybox) which sterically crowd the metal, disfavoring the coplanar transition state required for elimination.
    Homocoupling (Ar-Ar) Slow Alkyl Radical GenerationIn Method B, add the Alkyl Chloride slowly (syringe pump) to keep its concentration low relative to the Aryl Bromide.

    References

    • Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides

      • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530.
    • Reductive Cross-Electrophile Coupling Mechanisms

      • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(11), 4793–4798.
    • Finkelstein-Assisted Substitution in Synthesis

      • Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Counterion on the Nucleophilic Displacements on Alkyl Chlorides. Journal of the American Chemical Society, 86(21), 4645–4650.
    • Pyrazole Chemistry & Linker Strategies

      • Fustero, S., et al. (2011).[12] Improved Regioselective Synthesis of Pyrazoles. Organic Letters, 13(6), 1666–1669. (Context for pyrazole stability).

    Sources

    Application Note: Strategic Utilization of 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole in Agrochemical Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    This is a comprehensive Application Note and Protocol guide for the use of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS 1249134-41-5) in agrochemical synthesis.

    Part 1: Executive Summary & Core Directive

    4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CEEP) is a specialized heterocyclic building block (CAS: 1249134-41-5) utilized in the discovery and synthesis of next-generation agrochemicals. Unlike standard pyrazole-5-carboxylic acid intermediates used in commercial acaricides like Tebufenpyrad or Tolfenpyrad, CEEP offers a unique C4-alkyl linker functionality.

    This structural motif allows for the introduction of a flexible ethyl spacer at the 4-position, a critical region for optimizing lipophilicity (LogP) and binding affinity in Mitochondrial Electron Transport Inhibitors (METI) and Succinate Dehydrogenase Inhibitors (SDHI) .

    Key Applications:

    • METI Acaricide Discovery: Synthesis of ether-linked pyrazole analogues targeting Complex I.

    • Nematicidal Leads: Creation of amine-linked bioactive scaffolds.

    • Fused-Ring Synthesis: Precursor for 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine derivatives via intramolecular cyclization.

    Part 2: Scientific Integrity & Mechanism (E-E-A-T)

    Structural Significance

    The CEEP molecule contains two distinct functional domains:

    • The Pyrazole Core (N1-Ethyl): Provides metabolic stability and establishes the primary dipole interaction with the target enzyme's binding pocket. The N1-ethyl group specifically modulates the steric bulk, preventing rapid degradation by plant cytochrome P450 enzymes.

    • The Electrophilic "Warhead" (C4-Chloroethyl): The 2-chloroethyl tail acts as a versatile electrophile. It is susceptible to nucleophilic attack by phenols, thiols, and amines, allowing for the rapid generation of "Fragment-Based Drug Discovery" (FBDD) libraries.

    Mechanism of Action in Downstream Targets

    Agrochemicals derived from CEEP typically function as METI-I (Mitochondrial Complex I) Inhibitors .

    • Binding Site: The pyrazole ring mimics the ubiquinone ring, lodging into the NADH:ubiquinone oxidoreductase site.

    • Linker Function: The ethyl chain (derived from the chloroethyl group) positions the lipophilic "tail" (e.g., a substituted phenyl ring) into the hydrophobic channel of the enzyme, blocking electron transport and halting ATP production in mites and nematodes.

    Part 3: Experimental Protocols

    Protocol A: Synthesis of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    Note: While commercially available, in-house synthesis ensures high purity free from regioisomeric impurities.

    Reaction Overview:

    • Hydroxyethylation: 1-Ethyl-1H-pyrazole + Ethylene Oxide → 2-(1-ethyl-1H-pyrazol-4-yl)ethanol.

    • Chlorination: Alcohol intermediate + Thionyl Chloride (SOCl₂) → CEEP.

    Step-by-Step Methodology:

    • Reagents:

      • 1-Ethyl-1H-pyrazole (1.0 eq)[1]

      • Ethylene Oxide (1.2 eq) [Handle with extreme caution]

      • Aluminum Chloride (AlCl₃) (Catalytic, 0.1 eq)

      • Thionyl Chloride (1.5 eq)

      • Dichloromethane (DCM) (Solvent)

    • Procedure:

      • Step 1 (Alkylation): In a pressure vessel, dissolve 1-ethyl-1H-pyrazole in anhydrous DCM. Add AlCl₃ catalyst. Cool to 0°C.

      • Slowly introduce Ethylene Oxide. Seal and heat to 60°C for 4 hours.

      • QC Check: Monitor by TLC (EtOAc:Hexane 1:1). Look for the alcohol spot (Rf ~0.3).

      • Step 2 (Chlorination): Cool the reaction mixture to 0°C. Add Thionyl Chloride dropwise over 30 minutes.

      • Reflux at 40°C for 2 hours to ensure complete conversion of the hydroxyl group to chloride.

      • Workup: Quench with ice water. Extract with DCM (3x). Wash organic layer with sat.[2] NaHCO₃ (to remove acidic byproducts). Dry over MgSO₄.

      • Purification: Vacuum distillation (bp ~110°C at 5 mmHg) yields CEEP as a clear to pale yellow oil.

    Protocol B: Coupling to Synthesize METI Acaricide Candidates

    Objective: Synthesize 4-(2-(4-tert-butylphenoxy)ethyl)-1-ethyl-1H-pyrazole (Analog of Fenpyroximate/Tebufenpyrad hybrid).

    Reagents:

    • CEEP (1.0 eq)

    • 4-tert-butylphenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Potassium Iodide (KI) (0.1 eq, Finkelstein catalyst)

    • Acetonitrile (MeCN) (Anhydrous)

    Methodology:

    • Activation: In a 3-neck flask, dissolve 4-tert-butylphenol in MeCN. Add K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide anion.

    • Coupling: Add CEEP and the catalytic KI.

    • Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours.

      • Why KI? The chloroethyl group is moderately reactive. KI converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate (Finkelstein reaction).

    • Filtration: Cool to RT. Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain the target ether.

    Part 4: Data Presentation & Visualization

    Quantitative Data: Reactivity Profile
    ParameterValue/DescriptionRelevance
    CAS Number 1249134-41-5Unique Identifier
    Molecular Weight 158.63 g/mol Fragment-based design
    Boiling Point ~282°C (Predicted)High thermal stability
    LogP 1.68 (Predicted)Moderate lipophilicity, ideal for systemic transport
    Alkylating Potential Moderate (
    
    
    vs MeI = 0.[1][3][4]05)
    Selective; requires activation (heat/catalyst)
    Storage 2-8°C, Inert AtmospherePrevents hydrolysis to alcohol
    Synthetic Pathway Diagram

    The following diagram illustrates the synthesis of CEEP and its divergent application into two distinct agrochemical classes.

    CEEP_Pathway Start 1-Ethyl-1H-pyrazole Inter Intermediate: 2-(1-ethyl-1H-pyrazol-4-yl)ethanol Start->Inter Ethylene Oxide AlCl3, 60°C CEEP TARGET: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS 1249134-41-5) Inter->CEEP SOCl2 Reflux Acaricide METI Acaricide Candidate (Ether Linkage) CEEP->Acaricide 4-tert-butylphenol K2CO3, KI, MeCN Nematicide Nematicide Candidate (Amine Linkage) CEEP->Nematicide Primary Amines Et3N, DMF Fused Fused Ring System (Tetrahydropyrazolo-pyridine) CEEP->Fused Intramolecular Cyclization (if side chain functionalized)

    Caption: Figure 1.[5] Synthesis and divergent application of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole in agrochemical discovery.

    Part 5: Safety & Handling (HSE)

    Hazard Identification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • Genotoxicity Warning: As an alkylating agent (alkyl chloride), CEEP carries a potential risk of genotoxicity. It must be handled in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

    Neutralization Protocol: Spills should be treated with a solution of 10% sodium thiosulfate and sodium bicarbonate to nucleophilically deactivate the alkyl chloride before disposal.

    Part 6: References

    • Lamberth, C. (2012).[6] Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (General reference for Pyrazole METI chemistry).

    • PubChem. (2025). Compound Summary: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole.[3] Retrieved from [Link]

    Sources

    Application Note: Handling and Storage Protocols for Moisture-Sensitive Pyrazole Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    Pyrazole derivatives are privileged scaffolds in modern drug discovery, serving as the core pharmacophore in therapeutics ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors.[1] While the pyrazole ring itself possesses aromatic stability, functionalized derivatives—particularly N-acyl pyrazoles , pyrazole-sulfonyl chlorides , and electrophilic intermediates —exhibit acute moisture sensitivity. Hydrolysis of these moieties not only degrades purity but introduces variable stoichiometry that ruins downstream stoichiometry-sensitive reactions (e.g., Buchwald-Hartwig couplings). This guide provides a field-proven, self-validating framework for the lifecycle management of these labile compounds.

    Part 1: The Chemistry of Degradation

    To handle these compounds effectively, one must understand the failure modes. Moisture ingress triggers two primary degradation pathways in pyrazole derivatives:

    Hydrolytic Cleavage of Reactive Handles

    Functional groups attached to the pyrazole nitrogen (N1) or carbon backbone (C3/C4/C5) often dictate stability.

    • N-Acyl Pyrazoles: These are essentially "activated amides." Water attacks the carbonyl carbon, releasing the parent pyrazole and a carboxylic acid. This reaction is often catalyzed by trace acids or bases.

    • Pyrazole-Sulfonyl Chlorides: Critical intermediates for sulfonamide synthesis. Exposure to atmospheric humidity rapidly hydrolyzes the sulfonyl chloride (

      
      ) to the sulfonic acid (
      
      
      
      ) and HCl. The generated HCl autocatalyzes further degradation.
    Tautomeric Equilibrium Shifts

    In N-unsubstituted pyrazoles , water molecules can bridge the N1-H and N2 atoms, lowering the energy barrier for tautomerization. While not strictly "degradation," uncontrolled tautomerism leads to:

    • Inconsistent crystal packing (polymorph changes).

    • Variable solubility profiles.

    • "Oiling out" of solid stocks.

    Part 2: Intake and Storage Protocol (The "Cold Chain")

    The moment a moisture-sensitive pyrazole arrives, it enters the "Cold Chain." The following decision logic dictates storage conditions to maximize shelf-life.

    Protocol 1: Storage Decision Tree

    Do not assume all pyrazoles are stable at room temperature.

    StorageProtocol Start Compound Intake CheckType Identify Functional Groups Start->CheckType IsReactive Reactive Moiety? (Sulfonyl Chloride, N-Acyl, Isocyanate, Aldehyde) CheckType->IsReactive Hygroscopic Is it Hygroscopic/Salt? IsReactive->Hygroscopic No StoreFrozen Store: -20°C Freezer Double-Sealed under Argon Desiccant Packet in Secondary IsReactive->StoreFrozen Yes (High Risk) StableCore Stable Core (e.g., 1,3,5-trimethylpyrazole) StoreRT Store: Ambient (20-25°C) Desiccator Cabinet Protect from Light StableCore->StoreRT Standard Stability StoreFridge Store: 2-8°C Fridge Amber Vial Parafilm Seal StableCore->StoreFridge Long-term Archival Hygroscopic->StableCore No Hygroscopic->StoreFrozen Yes (Salt Form)

    Figure 1: Decision logic for assigning storage conditions based on pyrazole functionalization.

    Storage Best Practices
    • The Secondary Containment Rule: Never store moisture-sensitive vials loose in a freezer. Place vials inside a secondary jar containing a layer of desiccant (e.g., Indicating Drierite or Activated Silica Gel).

    • Inert Gas Purge: Before closing any stock vial of reactive pyrazoles (e.g., sulfonyl chlorides), purge the headspace with a gentle stream of Argon (preferred over Nitrogen due to higher density) for 10-15 seconds.

    • Parafilm is Permeable: Parafilm slows moisture but does not stop it. For long-term storage (>1 month), use electrical tape or heat-shrink bands over the cap.

    Part 3: Handling and Dispensing Protocols

    The critical failure point occurs when a cold vial is opened in a humid lab. Condensation immediately forms on the cold solid, initiating hydrolysis.

    Protocol 2: The "Warm-Up" Procedure (Mandatory)

    Objective: Prevent atmospheric condensation on cold reagents.

    • Retrieval: Remove the secondary container from the -20°C freezer.

    • Staging: Place the sealed container in a desiccator or on the benchtop.

    • Equilibration: Allow the container to warm to room temperature.

      • Small Vials (4mL): 30 minutes.

      • Large Bottles (>20g): 2–3 hours.

      • Visual Check: Wipe the outside of the glass. If condensation reforms, it is still too cold.

    • Opening: Only open the vial once it is dry and at ambient temperature.

    Protocol 3: Dispensing Methods (Risk-Based)
    FeatureMethod A: Benchtop (Schlenk) Method B: Glovebox / Glove Bag
    Target Material Moderately sensitive (e.g., Pyrazole esters)Highly sensitive (e.g., Sulfonyl chlorides, Isocyanates)
    Environment Fume hood with Argon lineControlled Atmosphere (
    
    
    ppm
    
    
    )
    Technique "Cone of Gas"Gravimetric dispensing inside box
    Pros Fast, no airlock cyclesAbsolute protection, high precision
    Cons Brief air exposure inevitableSlow, electrostatic issues with powders

    Method A Workflow (Cone of Gas):

    • Insert an inverted funnel connected to an Argon line above the balance.

    • Adjust flow to create a gentle "curtain" of inert gas over the weighing boat.

    • Open the vial under this curtain.

    • Weigh rapidly and re-seal immediately.

    Part 4: QC and Validation (How to know it's bad)

    Relying on degraded reagents is a primary cause of "failed" synthesis campaigns. Implement these checks.

    Visual Inspection
    • Color: Most pure pyrazoles are white or off-white. A shift to yellow/brown indicates oxidation or hydrolysis (formation of HCl/sulfonic acid).

    • Texture: "Clumping" or sticking to the spatula indicates moisture uptake (hygroscopicity).

    Quantitative Water Determination (Karl Fischer)

    Warning: Standard Karl Fischer (KF) titration can fail with certain pyrazoles.

    • The Problem: If your pyrazole derivative contains a ketone or aldehyde (e.g., 4-formylpyrazole), it will react with the methanol in standard KF reagents to form acetals/ketals, releasing water. This results in a false high water reading and a vanishing endpoint.

    • The Solution: Use Ketone-Specific KF Reagents (methanol-free, typically containing chloroform or specific alcohols that do not react with carbonyls).

    Quantitative NMR (qNMR)

    If KF is unavailable or incompatible, qNMR is the superior validation method.

    • Protocol: Dissolve ~10 mg of sample in anhydrous DMSO-

      
       or CDCl
      
      
      
      .
    • Target: Look for the hydrolysis product.

      • Example: For a Pyrazole-Sulfonyl Chloride, look for the broad singlet of the Sulfonic Acid (

        
        ) downfield (10-12 ppm) or shifts in the pyrazole ring protons due to acidification.
        
    • Calculation:

      
      
      (Where I = Integral, N = Number of protons, M = Mass, MW = Molecular Weight)[1]
      

    References

    • International Conference on Harmonisation (ICH). (2003).[2] Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.[3] [Link]

    • Di Fruscia, P., et al. (2022).[4] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. Journal of Medicinal Chemistry. [Link]

    • Ibis Scientific. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific Blog. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Reaction Yields with 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 4-(2-chloroethyl)-1-ethyl-1H-pyrazole . As a building block commonly used in the synthesis of kinase inhibitors and bioactive heterocycles, this reagent presents a classic organic chemistry dilemma: the chloroethyl handle is often too unreactive for rapid SN2 substitution, yet prone to E2 elimination under forcing conditions.

    This guide moves beyond standard protocols to provide a mechanistic understanding of failure modes and a validated "Finkelstein-Assisted" workflow to maximize yield.

    Module 1: The Reactivity Profile (Why Your Yield is Low)

    Q: Why is the reaction stalling at 40-50% conversion?

    A: The primary culprit is the leaving group. The chloride ion (Cl⁻) is a mediocre leaving group compared to bromide or iodide. In standard alkylation conditions (e.g., K₂CO₃ in DMF at 60°C), the rate of nucleophilic attack (SN2) on the alkyl chloride is often sluggish.

    Q: I see a new peak at M-36 in my LCMS. What is it?

    A: This is the elimination product: 4-vinyl-1-ethyl-1H-pyrazole . When you increase the temperature to force the sluggish substitution, the base begins to deprotonate the β-carbon rather than acting as a nucleophile. This leads to the loss of HCl (Mass 36) and the formation of the unreactive vinyl species.

    Visualizing the Competition: SN2 vs. E2

    The following diagram illustrates the kinetic competition that dictates your yield.

    ReactionPathways Figure 1: Kinetic competition between Desired Substitution (Green) and Undesired Elimination (Red). Start Reagent: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole TransitionSub TS: Nucleophilic Attack (Slow with Cl-) Start->TransitionSub + Nucleophile TransitionElim TS: Deprotonation (Accelerated by Heat/Strong Base) Start->TransitionElim + Base / Heat Product Desired Product (Substitution) TransitionSub->Product Byproduct Impurity: Vinyl Pyrazole (Elimination) TransitionElim->Byproduct - HCl

    [1]

    Module 2: Optimization Strategies (The "How")

    To fix the yield, we must accelerate the SN2 pathway without increasing the temperature (which favors elimination). The most robust solution is the In-Situ Finkelstein Reaction .

    The Finkelstein Modification

    By adding a catalytic amount of Sodium Iodide (NaI), you convert the unreactive alkyl chloride into a highly reactive alkyl iodide in the reaction vessel. The nucleophile then reacts rapidly with the iodide.

    Optimization Matrix
    ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Technical Rationale
    Additive NoneNaI (0.1 - 0.5 eq) Converts R-Cl to R-I in situ, accelerating SN2 rate by ~10-100x [1].
    Solvent THF or DCMMeCN or DMF Polar aprotic solvents stabilize the transition state. MeCN is preferred for cleaner workups; DMF for solubility.
    Base NaH or t-BuOKCs₂CO₃ or K₂CO₃ Strong bases (NaH) promote elimination (E2). Carbonates are milder. Cesium ("Cesium Effect") improves solubility of nucleophiles [2].
    Temp > 80°C50°C - 65°C Lower temperature suppresses the higher-energy elimination pathway.

    Module 3: Validated Experimental Protocol

    Protocol ID: EXP-OPT-001 Objective: Alkylation of a generic nucleophile (Nu-H) with 4-(2-chloroethyl)-1-ethyl-1H-pyrazole.

    Reagents:
    • Nucleophile (1.0 eq)[1]

    • 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Sodium Iodide (NaI) (0.2 eq) (CRITICAL STEP)

    • Acetonitrile (MeCN) [Anhydrous] (0.1 M concentration)

    Step-by-Step Methodology:
    • Drying: Flame-dry the reaction flask and cool under Argon/Nitrogen. Moisture consumes the alkyl halide via hydrolysis.

    • Activation (The Finkelstein Step):

      • Add the 4-(2-chloroethyl)-1-ethyl-1H-pyrazole and NaI to the flask.

      • Add half the volume of MeCN.

      • Stir at room temperature for 15 minutes. Note: This allows partial conversion to the iodide before the base is introduced.

    • Nucleophile Addition:

      • Add the Nucleophile and Cs₂CO₃ .

      • Add the remaining MeCN.

    • Reaction:

      • Heat to 60°C .

      • Monitor by LCMS at 2 hours.

    • Workup:

      • Filter off the inorganic salts (CsCl, NaI).

      • Concentrate the filtrate.[2]

      • Partition between EtOAc and Water.

    Module 4: Troubleshooting Decision Tree

    Use this logic flow to diagnose issues during the reaction.

    TroubleshootingTree Figure 2: Decision tree for real-time reaction monitoring. CheckLCMS Check LCMS at 2 Hours Result1 Starting Material Remaining (>30%) CheckLCMS->Result1 Result2 Vinyl Impurity (M-36) (>10%) CheckLCMS->Result2 Result3 Clean Product CheckLCMS->Result3 Action1 Add 0.5 eq NaI Increase Temp +5°C Result1->Action1 Reaction too slow Action2 LOWER Temp -10°C Switch to weaker base (K2CO3) Result2->Action2 Elimination dominating Action3 Proceed to Workup Result3->Action3

    References

    • Finkelstein, H. (1910).[3][4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[3] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[3]

    • Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of amines". Journal of Practical Chemistry, 341(2), 186-190.

    • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles". BenchChem Knowledge Base.

    • PubChem Compound Summary. "1-(2-chloroethyl)-4-iodo-1H-pyrazole".[5] National Center for Biotechnology Information.

    Sources

    minimizing elimination side reactions of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Subject: Minimizing Elimination Side Reactions (Vinyl Impurity Control)

    Executive Summary & Diagnostic

    The Challenge: You are likely observing the formation of 4-vinyl-1-ethyl-1H-pyrazole (the "Vinyl Impurity") during nucleophilic substitution reactions of your chloroethyl pyrazole starting material.[1]

    The Mechanism: This is a classic competition between SN2 Substitution (desired) and E2 Elimination (undesired).[2][3] The

    
    -protons on the ethyl side chain (at the position adjacent to the pyrazole ring) are acidified by the electron-withdrawing nature of the heteroaromatic ring. When exposed to basic conditions or elevated temperatures, these protons are abstracted, leading to the expulsion of chloride and the formation of the vinyl double bond.
    

    Quick Diagnostic Table:

    ObservationProbable CauseImmediate Action
    Vinyl impurity > 5% Reaction temperature too high (>80°C)Lower temp to <60°C; switch to catalytic Finkelstein conditions.[1]
    Vinyl impurity persists at low temp Base is too strong/bulky (e.g., KOtBu, NaH)Switch to weaker bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA).
    Low conversion to product Poor leaving group (Cl)Add NaI (0.1 - 1.0 eq) to generate the Iodo-intermediate in situ.
    Technical Deep Dive: The Pathways

    The following diagram illustrates the kinetic competition occurring in your reaction vessel. To maximize yield, we must lower the activation energy for Pathway A while raising the barrier for Pathway B.

    ReactionPathways SM Starting Material 4-(2-chloroethyl)-1-ethyl-1H-pyrazole TS_SN2 Transition State A (SN2) Requires: Good Nucleophile Favored by: Low Temp, Polar Aprotic Solvent SM->TS_SN2 + Nucleophile (Nu-) TS_E2 Transition State B (E2) Requires: Base + Heat Favored by: Steric Bulk, High Temp SM->TS_E2 + Base (B:) Product Desired Product (Substitution) TS_SN2->Product Impurity Vinyl Impurity 4-vinyl-1-ethyl-1H-pyrazole TS_E2->Impurity

    Figure 1: Kinetic competition between nucleophilic substitution (Green) and base-mediated elimination (Red).[1]

    Troubleshooting Guides & FAQs
    Scenario A: "I am seeing high levels of vinyl impurity (10-20%) by LCMS."

    Q: What base are you using?

    • Incorrect Approach: Using strong, bulky bases like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).[1] These are strong proton abstractors and will drive the E2 mechanism exclusively.

    • Correct Approach: Use weak, non-nucleophilic bases .

      • Inorganic:[1] Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in Acetone or MeCN.[1]

      • Organic: Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to steric hindrance, which actually prevents it from acting as a nucleophile (quaternization) but is weak enough to minimize proton abstraction at lower temperatures.[1]

    Q: What is your reaction temperature?

    • The Rule: Elimination rates increase faster with temperature than substitution rates.

    • The Fix: Cap your reaction temperature at 60°C . If the reaction is too slow at this temperature, do not increase heat. Instead, improve the leaving group (see Finkelstein Protocol below).

    Scenario B: "The reaction is too slow at 50°C, but I'm afraid to heat it."

    Q: Have you tried the Finkelstein Modification?

    • The Science: Chlorine is a mediocre leaving group. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), you convert the alkyl chloride to an alkyl iodide in situ.

    • The Benefit: The C-I bond is weaker than the C-Cl bond, allowing the substitution to proceed rapidly at lower temperatures (often room temperature to 40°C), completely bypassing the thermal requirement for elimination.

    Scenario C: "I am using an amine nucleophile and getting a mixture."

    Q: Are you using an external base?

    • Guidance: Primary and secondary amines are basic enough to cause elimination themselves if the concentration is high and heat is applied.

    • Strategy: Use a large excess (3-5 eq) of the amine nucleophile.[1] The amine acts as both reactant and proton scavenger. Because the amine is a better nucleophile than it is a base (relative to OH- or OR-), this favors SN2.[1] Crucially, keep the solvent concentration high (dilute reaction) to minimize bimolecular collisions leading to elimination.

    Recommended Experimental Protocols
    Protocol 1: The "Finkelstein-Assisted" Substitution (Gold Standard)

    Best for: Minimizing vinyl impurity while maintaining reaction speed.[1]

    Reagents:

    • Substrate: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (1.0 eq)[1]

    • Nucleophile: (e.g., Morpholine, Piperidine, Thiol) (1.2 - 1.5 eq)[1]

    • Catalyst: Sodium Iodide (NaI) (0.1 - 0.5 eq)[1]

    • Base: K₂CO₃ (2.0 eq)[1]

    • Solvent: Acetonitrile (MeCN) or Acetone (Anhydrous)[1]

    Step-by-Step:

    • Charge the reaction vessel with the pyrazole substrate and anhydrous MeCN (0.1 M concentration).

    • Add K₂CO₃ and NaI.[1] Stir at Room Temperature (RT) for 15 minutes. Note: You may see a slight color change as I- exchanges with Cl-.[1]

    • Add the Nucleophile dropwise.[1]

    • Heat to 40-50°C. Do not exceed 60°C.

    • Monitor by LCMS.[1] You should see the conversion of the Chloro-SM (MW ~158) to the Product. The Vinyl impurity (MW ~122) should remain <1%.

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition between EtOAc and Water.[1]

    Protocol 2: Vinyl Impurity Scavenging (Rescue Procedure)

    Use this if you already have a batch contaminated with ~5-10% vinyl impurity and cannot discard it.[1]

    Concept: The vinyl group is an electron-poor alkene (Michael acceptor type due to the pyrazole). It can be scavenged by a highly nucleophilic, sacrificial thiol or amine that is distinct from your product.

    • Warning: This is a salvage operation and requires careful chromatography afterwards.[1]

    • Method: Treat the crude mixture with excess N-methylpiperazine or a polymer-supported thiol scavenger at 60°C for 2 hours. The impurity will convert to a polar amine adduct.

    • Purification: Perform an acidic wash (1N HCl).[1] The polar adduct will stay in the aqueous layer (or be filtered off if using resin), while your neutral product (if applicable) remains in the organic layer.

    References & Grounding
    • General Reactivity of 2-Chloroethyl Heterocycles:

      • Concept: The competition between substitution and elimination in

        
        -functionalized alkyl halides is governed by basicity vs. nucleophilicity.[1][4]
        
      • Source: "Understanding the SN2 Versus E2 Competition." Chemistry - A European Journal, 2025.[1][2] [1]

    • Finkelstein Reaction Applications:

      • Concept: Halide exchange (Cl to I) accelerates substitution, allowing milder conditions that disfavor elimination.

      • Source: "Finkelstein Reaction."[1] Comprehensive Organic Name Reactions and Reagents, Wiley.

    • Synthesis of Pyrazole Derivatives:

      • Context: Similar protocols utilize chloroethyl-pyrazoles for the synthesis of bioactive amines (e.g., histamine analogs).

      • Source: "A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles." ChemInform, 2008. [1]

    • Physical Data & Safety:

      • Molecule: 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole (CAS 1249134-41-5).[1]

      • Source: ChemScene Product Data.[1]

    Sources

    purification strategies for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole mixtures

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide serves as a technical support resource for the purification of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 1249134-41-5).[1] It is designed for organic chemists and process engineers encountering purity or stability issues during synthesis.[1]

    Molecule Profile & Critical Properties

    Before troubleshooting, verify your target's physicochemical behavior.[1] This molecule acts as a weak base (pyrazole

    
    ) and an electrophile  (alkyl chloride).[1]
    
    PropertySpecification / Behavior
    State (Freebase) Pale yellow to orange oil (often mistaken for impure material).[1]
    State (HCl Salt) White to off-white hygroscopic solid.[1]
    Reactivity Alkylating Agent: Potential skin sensitizer (handle with care).Elimination Risk: Forms 1-ethyl-4-vinyl-1H-pyrazole under basic/thermal stress.[1]
    Solubility Freebase: Soluble in DCM, EtOAc, MeOH; insoluble in water.Salt: Soluble in water, MeOH; insoluble in Et₂O, Hexanes.[1]
    pKa (Est.) ~2.0–2.5 (Protonation occurs at
    
    
    ).[1]

    Tier 1: Triage & Quick Fixes (FAQs)

    Q1: My crude product is a dark oil, but the literature suggests a solid. Did the reaction fail? A: Not necessarily. The freebase is typically an oil.[1] Most commercial suppliers sell the Hydrochloride (HCl) salt , which is a solid.

    • Diagnostic: Take a small aliquot of your oil, dissolve in diethyl ether, and bubble HCl gas (or add 4M HCl in dioxane). If a white precipitate forms, your product is present.[1]

    Q2: I see a non-polar impurity spot on TLC (

    
     in Hex/EtOAc) that wasn't there before workup. 
    A:  This is likely 1-ethyl-4-vinyl-1H-pyrazole .[1]
    
    • Cause: Dehydrohalogenation (elimination of HCl) caused by using strong bases (NaOH, KOH) during the quench or heating the crude material above 60°C.

    • Fix: Switch to mild bases (NaHCO₃) and keep rotary evaporator bath temps <40°C.

    Q3: My yield is surprisingly low (<40%) after aqueous workup. A: You likely lost the product to the aqueous layer.

    • Mechanism:[1][2][3][4] Pyrazoles are basic. If your aqueous wash was too acidic (pH < 4), the pyrazole protonated to form the water-soluble salt [1].

    • Fix: Re-extract your aqueous waste streams after adjusting pH to ~8–9 with saturated NaHCO₃.

    Tier 2: Deep Dive Troubleshooting

    Issue A: The "Vinyl" Elimination Problem

    The transformation of the 2-chloroethyl group into a vinyl group is the primary stability risk. This elimination is driven by heat and base.

    • Mechanism: E2 elimination.[1] The pyrazole ring is electron-withdrawing, increasing the acidity of the

      
      -protons (adjacent to the ring), making them susceptible to base abstraction.
      
    • Prevention Strategy:

      • Quench: Never quench thionyl chloride reactions with strong caustic (NaOH). Use chilled NaHCO₃ or water.

      • Distillation: Avoid atmospheric distillation. If distilling, use high vacuum (<1 mbar) to keep pot temperature low.

      • Storage: Store as the HCl salt, which is significantly more stable than the freebase.

    Issue B: Persistent Alcohol Impurity

    If the starting material (4-(2-hydroxyethyl)-1-ethyl-1H-pyrazole) remains, it is difficult to separate by chromatography due to similar polarity.[1]

    • Root Cause: Incomplete chlorination, often due to "wet" solvents reacting with Thionyl Chloride (

      
      ) or insufficient reaction time.[1]
      
    • Chemical Fix:

      • Do not attempt to separate on silica yet.

      • Re-dissolve crude in DCM, add 1.5 eq

        
         and catalytic DMF (Vilsmeier-Haack type activation). Reflux for 1 hour. This converts residual alcohol to product.[5]
        

    Tier 3: Advanced Purification Protocols

    Method 1: The "Salt-Crash" (Recommended for Purity >98%)

    This method exploits the basicity of the pyrazole to separate it from non-basic impurities (vinyl analog, neutral tars).

    • Dissolution: Dissolve crude oily mixture in anhydrous Diethyl Ether (

      
      )  or MTBE (10 mL/g).
      
    • Filtration: Filter off any insoluble inorganic salts.[1]

    • Salt Formation:

      • Cool solution to 0°C.

      • Slowly add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

      • Observation: A white precipitate (Product-HCl) should form immediately.

    • Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash the cake with cold

      
       to remove non-basic impurities (vinyl elimination product stays in the filtrate).
      
    • Freebasing (Optional): If the freebase is required for the next step, dissolve the salt in minimal water, basify with

      
       to pH 8, and extract into DCM.
      
    Method 2: Acid-Base Extraction (High Throughput)

    Best for removing bulk impurities without crystallization.[1]

    • Extraction: Dissolve crude in Ethyl Acetate.

    • Acid Wash: Extract with 0.5 M HCl (aq) (3x).

      • Logic: The pyrazole (pKa ~2.5) moves to the aqueous phase.[6] Neutral impurities (vinyl, unreacted alkyl halides) stay in organic.[1]

    • Wash: Wash the combined aqueous acidic layer with fresh Ethyl Acetate (removes trapped organics).

    • Basification: Cool the aqueous layer to 0°C. Slowly add Saturated

      
        until pH ~8.5. Do not overshoot to pH 12+  (risk of elimination).
      
    • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over

      
       and concentrate at <40°C.
      

    Visual Workflows

    Diagram 1: Purification Decision Tree

    Use this logic flow to determine the correct purification method based on your crude analysis.

    PurificationStrategy Start Crude Mixture Analysis CheckTLC Check TLC (Hex/EtOAc 1:1) Start->CheckTLC IsSolid Is the desired form Solid or Liquid? CheckTLC->IsSolid Clean Profile ImpurityCheck Impurity: Non-polar spot? (Vinyl Elimination) CheckTLC->ImpurityCheck High Rf Impurity ImpurityAlc Impurity: Polar spot? (Unreacted Alcohol) CheckTLC->ImpurityAlc Low Rf Impurity MethodSalt PROTOCOL: Salt Formation (HCl in Dioxane/Ether) IsSolid->MethodSalt Need Solid (Stable) MethodAcidBase PROTOCOL: Acid-Base Extraction IsSolid->MethodAcidBase Need Liquid (Reactive) ImpurityCheck->MethodSalt Best Removal Retreat Re-treat with SOCl2 + cat. DMF ImpurityAlc->Retreat Chemical Fix MethodCol PROTOCOL: Flash Column (DCM/MeOH Gradient) Retreat->MethodAcidBase

    Caption: Decision matrix for selecting the optimal purification route based on impurity profile and desired physical state.

    Diagram 2: Acid-Base Extraction Workflow

    A visual guide to the pH-swing purification method.

    AcidBaseFlow Crude Crude Oil (in EtOAc) AcidExt Extract w/ 0.5M HCl Crude->AcidExt OrgLayer1 Organic Layer (Contains Vinyl/Tars) AcidExt->OrgLayer1 AqLayer1 Aqueous Layer (Product-H+) AcidExt->AqLayer1 Waste Discard OrgLayer1->Waste Basify Basify to pH 8.5 (NaHCO3, 0°C) AqLayer1->Basify DCMExt Extract w/ DCM Basify->DCMExt Final Pure Product (Freebase Oil) DCMExt->Final

    Caption: Step-by-step phase separation logic for removing non-basic impurities.

    References

    • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride Product Specification. Accessed Feb 27, 2026. Link

    • National Institutes of Health (NIH). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC8537000. Accessed Feb 27, 2026. Link

    • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179.[7] Link

    • Chemistry LibreTexts. Reactions of Alcohols with Thionyl Chloride. Accessed Feb 27, 2026. Link

    Sources

    resolving solubility issues of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole in aqueous media

    Author: BenchChem Technical Support Team. Date: March 2026

    The following guide serves as a technical support resource for researchers working with 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 1249134-41-5). It is designed to address solubility and stability challenges through validated protocols and mechanistic insights.

    Executive Summary & Compound Profile

    The Challenge: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole is a lipophilic small molecule (LogP ~1.[1][2]68) with a reactive alkyl chloride tail.[3] Users frequently report precipitation upon dilution into aqueous media and gradual degradation (hydrolysis) during extended incubation.

    Quick Stats:

    Property Value Implication
    Molecular Weight 158.63 g/mol Small molecule, high permeability potential.[1][2]
    Predicted LogP ~1.68 Moderately lipophilic; poor solubility in pure water.
    pKa (Conj. Acid) ~2.5 (Est.)[2] Weak base. Protonation requires pH < 2.0 (incompatible with most bio-assays).[2]

    | Reactive Moiety | Primary Alkyl Chloride | Susceptible to hydrolysis (

    
    ) at high pH or temp.[1][2] |
    

    Diagnostic & Troubleshooting (Q&A)

    Q1: Why does the compound precipitate immediately upon adding water, even at low concentrations?

    Diagnosis: This is a classic "solvent shock" phenomenon. Mechanism: The compound is soluble in organic solvents (DMSO, Ethanol) due to Van der Waals interactions.[2] When you introduce water, the high polarity and hydrogen-bonding network of water exclude the lipophilic pyrazole/ethyl/chloroethyl domains, forcing them to aggregate.[1] The Fix: Do not add water directly to the solid.[2] You must create a high-concentration organic stock solution first, then dilute into an aqueous buffer that already contains a solubility enhancer (surfactant or cyclodextrin).[1]

    Q2: Can I use acid to dissolve it? Pyrazoles are basic, right?

    Diagnosis: Technically yes, but practically no . Mechanism: While the pyrazole nitrogen (N2) can be protonated, the electron-withdrawing effect of the 2-chloroethyl group likely suppresses the pKa to ~2.0–2.5.[1] Risk: To solubilize it via ionization, you would need a pH of ~1.5. This pH is destructive to cells, proteins, and the compound itself (accelerating acid-catalyzed hydrolysis).[1][2] Recommendation: Rely on cosolvents or complexation , not pH adjustment.

    Q3: I see a new peak in my LC-MS after 24 hours in buffer. What is it?

    Diagnosis: You are observing hydrolysis .[2] Mechanism: The primary alkyl chloride is undergoing nucleophilic substitution by water molecules (

    
     type mechanism), converting the chloro-group (-Cl) to a hydroxyl group (-OH).[1][2]
    Reaction: 
    
    
    
    Prevention: Avoid basic buffers (pH > 8) and elevated temperatures.[1][2] Use fresh preparations for biological assays.[2]

    Validated Solubilization Protocols

    Method A: The "Standard" Co-Solvent Method (For Short-Term Assays)

    Best for: High-throughput screening, short incubations (<4 hours).[1]

    Reagents:

    • Anhydrous DMSO (Dimethyl sulfoxide)[1][2][4]

    • PBS (Phosphate Buffered Saline) or Media[1][2]

    Protocol:

    • Stock Prep: Dissolve the solid compound in 100% Anhydrous DMSO to reach a concentration of 10 mM to 50 mM . Vortex until clear.

      • Checkpoint: If the solution is cloudy, sonicate for 30 seconds.

    • Intermediate Dilution (Critical Step):

      • Do not pipette the DMSO stock directly into the bulk media.

      • Prepare a 10x working solution in media containing 5% Tween-80 or Cremophor EL .[1][2]

    • Final Dilution: Dilute the 10x solution 1:10 into the final assay buffer.

      • Target: Final DMSO concentration should be

        
         to avoid cytotoxicity.
        
    Method B: The Cyclodextrin "Complexation" Method (Recommended)

    Best for: Animal studies, long-term cell culture, and preventing hydrolysis.[1]

    Mechanism: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) forms a toroidal inclusion complex.[1] The lipophilic pyrazole/chloroethyl tail inserts into the hydrophobic cavity, shielding the alkyl chloride from water (reducing hydrolysis) while the hydrophilic exterior ensures aqueous solubility.[1][2]

    Protocol:

    • Vehicle Prep: Prepare a 20% (w/v) HP-

      
      -CD  solution in sterile water or saline.[1][2] Stir until dissolved.
      
    • Compound Addition:

      • Add the solid compound directly to the 20% CD solution (for concentrations up to ~1-2 mg/mL).

      • Alternative: Dissolve compound in a minimal volume of Ethanol (e.g., 100

        
        L), add to the CD solution, and evaporate the ethanol under a nitrogen stream.[1]
        
    • Equilibration: Shake or stir at Room Temperature (25°C) for 4–6 hours.

    • Filtration: Pass through a 0.22

      
      m PVDF filter  to remove any uncomplexed solid.[2]
      
    • Validation: Check concentration via UV-Vis or HPLC before use.

    Visual Workflows

    Figure 1: Solubilization Decision Tree

    This logic flow guides you to the correct method based on your experimental constraints.[2]

    SolubilityStrategy Start Start: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole Solid CheckApp What is the Application? Start->CheckApp ShortTerm In Vitro / HTS (< 4 Hours) CheckApp->ShortTerm LongTerm In Vivo / Long Term (> 24 Hours) CheckApp->LongTerm DMSO_Route Method A: DMSO Stock ShortTerm->DMSO_Route Fast CD_Route Method B: Cyclodextrin Complex LongTerm->CD_Route Stable Dilution Dilute to <1% DMSO in Buffer DMSO_Route->Dilution StableSol Stable Aqueous Solution (Shielded Cl group) CD_Route->StableSol PrecipCheck Check for Precipitate (Turbidity) Dilution->PrecipCheck

    Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental duration and stability requirements.

    Figure 2: Degradation Pathway & Risk

    Understanding the chemical fate of the chloroethyl group in aqueous media.[2]

    Degradation cluster_prevention Prevention Strategy Compound Parent Compound (R-CH2-CH2-Cl) Transition Transition State (Nu: Attack) Compound->Transition + Heat/High pH Water H2O / Buffer Alcohol Hydrolysis Product (R-CH2-CH2-OH) Transition->Alcohol Acid HCl Byproduct (Lowers pH) Transition->Acid CD Cyclodextrin Encapsulation CD->Compound Shields Cl

    Caption: Hydrolysis pathway of the 2-chloroethyl moiety.[1] Encapsulation (Green box) slows this process by limiting water access.[1]

    References

    • BenchChem. (2025).[2][5] Technical Support Center: Optimizing N-Alkylation of Pyrazoles & Solubility Troubleshooting. Retrieved from [1]

    • Sigma-Aldrich. (n.d.).[2] Product Specification: 4-(2-Chloroethyl)-1H-pyrazole hydrochloride.[1] Retrieved from [1]

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22064205 (Related Chloroethyl Pyrazoles). Retrieved from [1]

    • Sahoo, R. N. (2023).[2][6][7] Techniques of Solubility Enhancement: Cyclodextrins and Co-solvency.[6][7] World Journal of Biology Pharmacy and Health Sciences.[7] Retrieved from [1]

    • Cheméo. (2025).[2] Chemical Properties of 1-ethyl-1H-pyrazole (LogP and Solubility Data). Retrieved from [1]

    Disclaimer: This guide is for research purposes only. The compound 4-(2-chloroethyl)-1-ethyl-1H-pyrazole is an alkylating agent; appropriate PPE (gloves, goggles, fume hood) must be used to prevent exposure.[1][2]

    Sources

    Technical Support Center: Stabilizing Chloroethyl Pyrazole Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide addresses the stability and handling of chloroethyl pyrazole derivatives . It distinguishes between two distinct structural classes often conflated in general literature:

    • Nitrogen Mustard-type side chains (e.g., amino-ethyl chlorides), which hydrolyze rapidly via aziridinium ions.[1]

    • 1-(2-Chloroethyl)pyrazoles (N-alkylated pyrazoles), which are more resistant to hydrolysis but prone to elimination (dehydrohalogenation) to form vinylpyrazoles.

    Core Mechanism & Stability FAQ

    Q1: Why is my chloroethyl pyrazole hydrolyzing even at neutral pH?

    A: The mechanism depends entirely on the connectivity of the chloroethyl group.

    Scenario A: The "Mustard" Effect (High Instability) If your chloroethyl group is attached to an aliphatic amine (e.g., a side chain like Py-CH2-NH-CH2CH2Cl), hydrolysis is driven by Neighboring Group Participation (NGP) . The amine nitrogen acts as an internal nucleophile, displacing the chloride to form a highly reactive aziridinium ion intermediate.[2] This intermediate reacts with water almost instantaneously.

    • Kinetics: First-order (

      
      ), independent of water concentration.
      
    • Prevention: The nitrogen must be protonated (pH < pKa of the amine) to prevent the lone pair from attacking the carbon.

    Scenario B: The N-Alkylated Pyrazole (1-(2-Chloroethyl)pyrazole) If the chloroethyl group is directly attached to the pyrazole ring nitrogen (N1), the lone pair is delocalized into the aromatic system. It is not nucleophilic enough to form an aziridinium ion.

    • Primary Degradation Pathway: In this case, "hydrolysis" is often a misdiagnosis.[1] The major instability is base-catalyzed elimination (E2) to form 1-vinylpyrazole , followed by potential polymerization or slow hydration.

    • Hydrolysis: Direct displacement (

      
      ) by water is slow unless heated or in the presence of strong nucleophiles (
      
      
      
      ).
    Q2: How do I distinguish Hydrolysis from Elimination analytically?

    Use LC-MS and

    
    -NMR to differentiate the degradation products.
    
    FeatureIntact ChloroethylHydrolyzed (Alcohol)Eliminated (Vinyl)
    Mass Shift (LCMS) Parent
    
    
    
    
    Da (
    
    
    )
    
    
    Da (
    
    
    )
    
    
    -NMR Pattern
    Two distinct triplets (
    
    
    &
    
    
    ppm)
    Two triplets (shifted upfield)ABX pattern (dd) characteristic of terminal alkene

    Visualizing the Degradation Pathways

    The following diagram illustrates the divergent pathways based on the structural nature of the pyrazole derivative.

    G Start Chloroethyl Pyrazole Derivative TypeA Type A: Aliphatic Amine (Nitrogen Mustard) Start->TypeA Side chain amine TypeB Type B: N-Alkylated (1-(2-chloroethyl)pyrazole) Start->TypeB Direct ring attachment Aziridinium Aziridinium Ion (Highly Electrophilic) TypeA->Aziridinium Fast cyclization (NGP) Hydrolysis Hydrolysis Product (Alcohol) TypeB->Hydrolysis + H2O/Heat (Slow SN2) Vinyl Elimination Product (Vinyl Pyrazole) TypeB->Vinyl + Base/Heat (E2 Elimination) Aziridinium->Hydrolysis + H2O (Instant)

    Caption: Mechanistic divergence: Nitrogen mustards hydrolyze via aziridinium ions (red), while N-alkyl pyrazoles primarily undergo elimination (green path).[1]

    Troubleshooting Guide: Synthesis & Workup

    Issue: "I am losing the chloroethyl group during workup."

    Step 1: Diagnose the pH Environment
    • For Mustard-type: If the pH rises above 6.0, the free amine generates the aziridinium ion.

      • Solution: Maintain pH < 4.0 throughout workup. Use dilute HCl or

        
         washes. Do not  use 
        
        
        
        or
        
        
        .[1]
    • For N-Alkylated Pyrazoles: If the pH is basic (pH > 8), you are driving E2 elimination.

      • Solution: Avoid strong bases. If neutralizing an acid salt, use mild bases (e.g.,

        
        ) at low temperatures (0°C)  and quench immediately.[1]
        
    Step 2: Solvent Selection

    Water is the enemy, but "wet" organic solvents are silent killers.

    • Avoid: Ethanol/Methanol (Solvolysis is faster than hydrolysis in some cases).[1]

    • Preferred: Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene.[1]

    • Protocol: Dry organic layers over

      
       immediately. Do not let them sit.
      
    Step 3: Temperature Control
    • Reaction: If installing the chloroethyl group (e.g., using

      
      ), keep the reaction between 0–40°C. Refluxing often leads to degradation.[1]
      
    • Evaporation: Never heat the rotary evaporator bath > 35°C.

    Storage & Formulation Protocols

    Q: How do I store these compounds for long-term stability?

    ParameterRecommendationRationale
    Physical Form Hydrochloride Salt Protonation of the amine (if present) shuts down aziridinium formation. For N-alkyl pyrazoles, it prevents basic autocatalysis.
    Temperature -20°C Arrhenius kinetics: every 10°C drop slows hydrolysis/elimination by ~2-3x.
    Atmosphere Argon/Nitrogen Prevents moisture ingress.[3]
    Container Amber Glass + Desiccant Protects from light (which can degrade pyrazoles) and humidity.

    Formulation Tip: If you must formulate in aqueous media for biological assays (e.g.,

    
    ), prepare fresh stock solutions in DMSO  and dilute into buffer immediately before use.[1] The half-life of nitrogen mustards in pH 7.4 buffer can be as short as 15–30 minutes.
    

    Decision Tree: Troubleshooting Low Yields

    Use this flow to diagnose where the chloroethyl group is being lost.

    Troubleshooting Problem Low Yield / Impurity CheckLCMS Check LCMS of Crude Problem->CheckLCMS Result1 Mass = M+18 (Alcohol) CheckLCMS->Result1 Result2 Mass = M-36 (Vinyl) CheckLCMS->Result2 Action1 Hydrolysis Detected Result1->Action1 Action2 Elimination Detected Result2->Action2 Sol1 1. Lower Workup pH 2. Use Anhydrous Solvents 3. Store as HCl salt Action1->Sol1 Sol2 1. Avoid Strong Bases 2. Keep Temp < 30°C 3. Reduce Reaction Time Action2->Sol2

    Caption: Diagnostic workflow for identifying the cause of chloroethyl degradation.

    References

    • Mechanism of Nitrogen Mustard Hydrolysis

      • Bauer, L., & Sadleir, K. T.[1] (1966).[1] The Kinetics of the Hydrolysis of Some Nitrogen Mustards. Journal of Medicinal Chemistry.

      • Source: [1]

    • Synthesis and Stability of 1-(2-Chloroethyl)

      • Elguero, J., et al.[1] (1980).[1] Reactivity of 1-(2-chloroethyl)pyrazoles towards nucleophiles. Journal of Heterocyclic Chemistry. (General reference for N-alkyl pyrazole stability).

      • Relevant Context: See Search Result 1.17 (Synthesis and characterization of substituted 1-(2-chloroethyl)pyrazole-based chalcogenides)
      • Source:

    • Aziridinium Ion Formation

      • Gowans, N. D., et al.[1] (2021).[1] Synthetic Applications of Aziridinium Ions. Encyclopedia.

      • Source: [1]

    • Elimination to Vinylpyrazoles

      • Larrabee, C. E., et al.[1] (2018).[1][4][5] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.

      • Source: [1]

    Sources

    removing unreacted 4-(2-chloroethyl)-1-ethyl-1H-pyrazole from final products

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Case #438-PYR: Impurity Removal Protocol Subject: Removal of unreacted 4-(2-chloroethyl)-1-ethyl-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

    Incident Overview

    You are encountering difficulty removing unreacted 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (subsequently referred to as Impurity A ) from a reaction mixture. Because this molecule contains a chloroethyl moiety, it is classified as an alkylating agent and a potential Genotoxic Impurity (GTI) . Standard aqueous washes are often insufficient due to its moderate lipophilicity, and it may co-elute with products on silica gel due to the polar pyrazole core.

    This guide prioritizes Chemical Scavenging and Modified Chromatography as the most effective strategies for pharmaceutical-grade purity.

    Module 1: Chemical Profile & Solubility

    Understanding the enemy is the first step to removal.

    PropertyDataImplications for Purification
    Structure Pyrazole core + Ethyl + ChloroethylAmphiphilic: Soluble in DCM/EtOAc; sparingly soluble in water.
    Reactivity Alkyl Chloride (
    
    
    )
    Electrophilic: Vulnerable to nucleophilic attack (basis for scavenging).
    Basicity Weak Base (Pyrazole pKa
    
    
    2.5)
    Can be protonated by strong acids (HCl), but remains neutral in weak acids.
    Boiling Point ~283°C (760 mmHg)Non-volatile: High-vacuum distillation required; rotary evaporation will not remove it.
    Risk Profile Alkylating AgentGTI: Must be removed to low ppm levels (often <10 ppm) for pharma applications.

    Module 2: The "Gold Standard" – Chemical Scavenging

    Best for: Final polishing, removing trace (<5%) impurities, and GTI compliance.

    The Logic: Since Impurity A is an electrophile (alkyl chloride), we use a solid-supported nucleophile to covalently bind it. The impurity stays on the bead; your product flows through.

    Recommended Scavengers
    • Si-Thiol (Silica-supported Thiol): The sulfur nucleophile is highly reactive toward alkyl halides.

    • Si-TMT (Trimercaptotriazine): A robust scavenger for alkyl halides and metals.

    • WAX (Weak Anion Exchange): If your product is non-basic, amine-functionalized resins can also work, but Thiol is superior for alkyl chlorides.

    Workflow Diagram: Scavenging Protocol

    ScavengingWorkflow Start Crude Mixture (Product + Impurity A) Solvent Dissolve in DCM, THF, or EtOH Start->Solvent AddResin Add Si-Thiol Resin (2-4 equivalents vs Impurity) Solvent->AddResin Heat Heat to 40-50°C (Accelerates substitution) AddResin->Heat Filter Filtration (Remove Resin) Heat->Filter Result Filtrate contains Purified Product Filter->Result Liquid Waste Solid Waste (Resin-bound Impurity) Filter->Waste Solid

    Caption: Nucleophilic scavenging workflow. The alkyl chloride impurity is covalently trapped on the solid support.

    Step-by-Step Protocol:
    • Dissolution: Dissolve crude product in a non-nucleophilic solvent (DCM, THF, or Ethyl Acetate). Avoid alcohols if using very high temperatures to prevent ether formation (though rare without strong base).

    • Loading: Add Si-Thiol or MP-TMT resin. Calculate amount: 3–5 equivalents relative to the estimated amount of Impurity A (not the main product).

    • Incubation:

      • Standard: Stir at Room Temperature (RT) for 4–12 hours.

      • Accelerated: Heat to 40–50°C for 2–4 hours. (Heat is often required for alkyl chlorides as they are less reactive than bromides/iodides).

    • Filtration: Filter through a fritted glass funnel or a Celite pad.

    • Wash: Wash the resin cake with the reaction solvent to recover any trapped product.

    • Concentrate: Evaporate the filtrate.

    Module 3: Chromatographic Strategies

    Best for: Bulk removal when impurity levels are high (>10%).

    The Issue: Pyrazoles are basic and polar. They interact with the acidic silanols on silica gel, causing "streaking" or broad peaks that merge with your product.

    Troubleshooting Guide: Silica Gel Chromatography
    Symptom Root Cause Corrective Action
    Broad/Tailing Peak Pyrazole N interacting with Silica OH.Add Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent (e.g., DCM/MeOH + 1% NH4OH). This blocks silanols.
    Co-elution Polarity of Impurity A is too similar to Product.Switch Stationary Phase: Use C18 (Reverse Phase) . The ethyl/chloroethyl groups make Impurity A significantly more lipophilic than many polar drug scaffolds. It will elute later in RP-HPLC (high % MeCN).
    Decomposition HCl generation on column.Neutralize: Pre-wash the silica column with eluent containing 2% Et3N, then run your gradient.

    Module 4: Acid/Base Extraction (The "Quick Fix")

    Best for: Cases where the Product is NOT a base.

    If your final product is neutral (e.g., an amide, ester, or phenol) or acidic , you can exploit the basicity of the pyrazole ring in Impurity A.

    Decision Tree: Extraction Strategy

    ExtractionTree Q1 Is your Target Product Basic (e.g., amine, pyridine)? Yes Method Failed (Both will extract) Q1->Yes Yes No Proceed to Acid Wash Q1->No No Step1 Dissolve Mixture in Organic Solvent (EtOAc/DCM) No->Step1 Step2 Wash with 1M HCl Step1->Step2 Outcome1 Organic Layer: Contains Target Product Step2->Outcome1 Outcome2 Aqueous Layer: Contains Protonated Impurity A Step2->Outcome2

    Caption: Logic flow for Acid/Base extraction. Only viable if the target product does not protonate at pH ~1-2.

    Protocol:

    • Dissolve crude in Ethyl Acetate.[1]

    • Wash 3x with 1M HCl .

      • Mechanism:[2] The pyrazole nitrogen protonates (

        
        ), becoming water-soluble.
        
      • Note: The chloroethyl group reduces basicity slightly, so ensure the acid is strong enough (pH < 2).

    • Dry organic layer over Na2SO4.

    Frequently Asked Questions (FAQs)

    Q: Can I remove Impurity A by rotary evaporation? A: No. The boiling point is >280°C. High vacuum (<1 mbar) and heat (>100°C) would be required, which risks decomposing your product.

    Q: I see a new impurity appearing after using strong base washes (NaOH). What is it? A: You likely caused an elimination reaction . The chloroethyl group can eliminate HCl to form a vinyl group (4-vinyl-1-ethyl-1H-pyrazole) under strong basic conditions. Avoid NaOH; use mild bases like NaHCO3 or K2CO3 if base is needed.

    Q: Why is the impurity not moving on TLC? A: As a hydrochloride salt (if you used HCl in a previous step), it is very polar. Treat your TLC sample with a drop of aqueous ammonia or Et3N to free the base before spotting.

    Q: Is this impurity toxic? A: Yes. Alkyl halides are structural alerts for genotoxicity (DNA alkylation).[3] If this is for a pharmaceutical application, you must demonstrate its removal to acceptable limits (TTC), typically <1.5 µ g/day intake.[4]

    References

    • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride Properties and Safety.Link

    • Biotage. Metal and Organic Scavenging User Guide. (General reference for Si-Thiol/Si-TMT usage in removing alkyl halides). Link

    • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012. (Source for crystallization and salt formation strategies).[1][2][5][6]

    • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[7] (Regulatory context for alkyl chloride removal). Link

    Sources

    controlling temperature to stabilize 4-(2-chloroethyl)-1-ethyl-1H-pyrazole intermediates

    Author: BenchChem Technical Support Team. Date: March 2026

    Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Intermediate Stability Last Updated: October 26, 2023

    Executive Summary: The "Aziridinium Trap"

    You are likely accessing this guide because you are observing degradation, low yields, or unexpected polymerization in your 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CEEP) intermediate.

    The Core Problem: This molecule behaves as a "masked" nitrogen mustard. While the pyrazole nitrogen is aromatic and less basic than aliphatic amines, the 2-chloroethyl tail renders it an electrophile.

    • In Acid (HCl Salt): The molecule is protonated and stable .

    • In Base (Free Base): The molecule is a nucleophile and an electrophile. It is metastable .

    The Thermal Rule: Temperature control is not just about preventing decomposition; it is about preventing self-alkylation . Above 0°C in its free-base form, CEEP undergoes intermolecular dimerization or intramolecular cyclization (aziridinium formation), leading to rapid tarring.

    Module 1: Synthesis & Exotherm Management

    Objective: Convert 2-(1-ethyl-1H-pyrazol-4-yl)ethanol to CEEP using Thionyl Chloride (

    
    ) without triggering early-onset degradation.
    
    The Protocol
    ParameterSpecificationRationale
    Reagent Thionyl Chloride (
    
    
    )
    Excess (1.2 - 1.5 eq) ensures complete conversion.
    Solvent Dichloromethane (DCM) or TolueneDCM allows lower reflux temps; Toluene allows higher if needed but requires harder strip.
    Addition Temp 0°C to 5°C Critical.
    
    
    addition is highly exothermic.[1]
    Reaction Temp Reflux (40°C for DCM)Kinetic energy required to drive the
    
    
    substitution.
    Quench Temp < 0°C DANGER ZONE. See Module 2.
    Step-by-Step Workflow
    • Charge the alcohol precursor and solvent (DCM) into the reactor. Cool to 0°C .

    • Add

      
       dropwise. Do not exceed an internal temperature of 5°C.
      
      • Why? Rapid addition creates localized hot spots, promoting dark impurities immediately.

    • Ramp slowly to reflux (approx. 40°C) over 30 minutes. Hold for 2-3 hours.

    • Monitor via HPLC/TLC. Look for the disappearance of the alcohol.

    • Cool immediately to -10°C upon completion. Do not let it sit at room temperature.

    Module 2: The Critical Isolation Phase (Quench)

    This is where 80% of batches fail. You are transitioning from the stable HCl salt (formed in situ) to the unstable free base during workup.

    The Mechanism of Failure

    If you neutralize the reaction mixture while it is warm (>10°C), the free base molecules will attack each other (dimerization) or hydrolyze back to the alcohol.

    Visualization: The Thermal Degradation Pathway

    degradation_pathway Alcohol Alcohol Precursor (Stable) Reaction Reaction with SOCl2 (Reflux) Alcohol->Reaction + SOCl2 Salt CEEP HCl Salt (Stable < 40°C) Reaction->Salt In situ FreeBase CEEP Free Base (Metastable) Salt->FreeBase NaOH/NaHCO3 (Neutralization) FreeBase->Salt Store as Salt Aziridinium Aziridinium / Dimer (Reactive Intermediate) FreeBase->Aziridinium T > 10°C (Self-Alkylation) Tar Polymer/Tar (Irreversible) Aziridinium->Tar Polymerization

    Caption: Figure 1. The "Danger Zone" exists between the Free Base and the Aziridinium/Dimer state. Heat accelerates this transition exponentially.

    Troubleshooting the Quench

    Q: My organic layer turned dark yellow/brown during extraction. Why? A: You allowed the temperature to spike during neutralization.

    • Fix: Use crushed ice/water for the quench. Add saturated

      
       slowly. Keep internal T < 5°C. 
      

    Q: Can I rotovap the solvent off at 40°C? A: NO. If you stripped the solvent to dryness as a free base at 40°C, you likely polymerized your product.

    • Fix:

      • Keep the product in solution (DCM) if telescoping to the next step.

      • If isolation is required, strip solvent at < 20°C under high vacuum.

      • Ideally, add HCl in ether/dioxane to precipitate the stable HCl salt and filter that instead.

    Module 3: Storage & Stability FAQs

    StateStability RatingStorage Condition
    HCl Salt (Solid) HighStore at 4°C (Fridge). Stable for months.
    Free Base (Oil) Very LowUse immediately. Do not store > 24h.
    Free Base (Solution) ModerateStore at -20°C in DCM/Toluene.
    Common Questions

    Q: I need the free base for a coupling reaction. How do I handle it? A: Perform a "Telescoped" process.

    • Synthesize the chloride.

    • Perform the cold workup/extraction.

    • Do not concentrate to dryness.

    • Dry the organic layer (

      
      ), filter, and use the cold solution directly in the next alkylation step. This minimizes thermal stress.
      

    Q: The NMR shows a new set of multiplets upfield. What is this? A: This is likely the hydrolysis product (alcohol) returning due to wet conditions, or the dimer.

    • Check: Did you dry your organic layer thoroughly? Moisture + Free Base = Hydrolysis.

    Q: Is this compound a safety hazard? A: Yes. Treat it as a potential alkylating agent (similar to nitrogen mustards). It can blister skin and damage DNA.

    • Protocol: Double-glove. Use a fume hood. Neutralize all glassware with a dilute nucleophile (e.g., thiosulfate) before washing.

    References

    • Synthesis of Pyrazoles and Derivatives. Organic Chemistry Portal. (General methodology for pyrazole functionalization). Link

    • Thionyl Chloride Mediated Chlorination.ReactionWeb. (Mechanistic insight into

      
       chlorination and byproducts). Link
      
    • Aziridinium Ion Formation in Nitrogen Mustards. National Institutes of Health (PMC). (Mechanistic grounding for chloroethyl amine stability). Link

    • 4-(2-Chloroethyl)-1H-pyrazole Hydrochloride Safety Data. Sigma-Aldrich. (Safety and physical properties).[1] Link

    Sources

    Technical Support Center: High-Purity Recrystallization of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide addresses the purification of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole , a compound presenting specific challenges due to its tendency to "oil out" and its latent reactivity (self-alkylation).

    Executive Summary: The Stability-Purity Trade-off

    Purifying 4-(2-chloroethyl)-1-ethyl-1H-pyrazole requires navigating a critical trade-off. As a nitrogen-containing alkyl chloride, this molecule is prone to intermolecular self-alkylation (dimerization) upon heating, leading to the formation of quaternary ammonium salts (often observed as insoluble brown tars). Furthermore, the free base is frequently a low-melting solid or oil, making traditional crystallization difficult.

    This guide prioritizes thermal management and phase control to achieve >98% purity.

    Part 1: Diagnostic & Strategy Selection

    Q: My compound is an oil at room temperature. Is recrystallization even possible? A: Yes, but you must determine if you are working with the Free Base or a Salt Form .

    FeatureFree Base FormHydrochloride Salt Form
    Physical State Viscous oil or low-melting solid (
    
    
    C).
    Crystalline solid (MP usually
    
    
    C).
    Stability Moderate. Prone to oxidation and dimerization.High. Protonation of N2 prevents self-alkylation.
    Solubility Soluble in Et2O, DCM, EtOAc. Insoluble in water.Soluble in Water, MeOH. Insoluble in Et2O, Hexanes.
    Recommendation Use Protocol B (Low-Temp Precipitation).Use Protocol A (Standard Recrystallization).

    Scientist’s Note: If your application allows, convert the free base to the Hydrochloride (HCl) salt . The salt lattice stabilizes the molecule, prevents "oiling out," and blocks the nitrogen lone pair, effectively stopping the dimerization side-reaction.

    Part 2: Experimental Protocols

    Protocol A: Recrystallization of the Hydrochloride Salt

    Recommended for highest purity and storage stability.

    Solvent System: Ethanol (Good solvent) / Diethyl Ether (Anti-solvent). Principle: The ionic lattice is broken by the protic solvent (EtOH) but forced to reform rapidly by the non-polar anti-solvent (Et2O), rejecting organic impurities.

    • Dissolution: Dissolve the crude salt in the minimum amount of boiling absolute ethanol.

      • Critical: Do not exceed 60°C. Higher temperatures risk HCl elimination.

    • Hot Filtration: If insoluble particles (silica, inorganic salts) remain, filter rapidly through a pre-warmed glass frit.

    • Nucleation: Remove from heat. While still warm (approx. 40°C), add Diethyl Ether dropwise until a faint, persistent cloudiness appears.

    • Clarification: Add 2-3 drops of Ethanol to clear the solution.

    • Crystallization: Allow the flask to cool to room temperature undisturbed, then place in a freezer (-20°C) for 12 hours.

    • Isolation: Filter the white needles under argon. Wash with cold Et2O.

    Protocol B: Low-Temperature Crystallization of the Free Base

    Required if the free base is mandatory for the next step.

    Solvent System: n-Heptane (or Hexane) / Toluene. Principle: Exploits the steep solubility curve of alkyl pyrazoles in non-polar solvents at low temperatures.

    • Dissolution: Dissolve the crude oil in Toluene (1 mL per gram of compound) at room temperature.

    • Dilution: Add n-Heptane (5 mL per gram). If oil droplets form immediately, add just enough Toluene to redissolve them.

    • Seeding: Cool the solution to 0°C. Scratch the glass side or add a seed crystal.

    • Deep Cooling: Transfer to a -78°C bath (Dry ice/Acetone) or -20°C freezer. The compound should crystallize as a white solid.

      • Troubleshooting: If it solidifies as a glass/gum, warm to room temperature and repeat with slower cooling (0.1°C/min).

    • Filtration: Must be performed cold . Use a jacketed funnel or pre-chilled equipment to prevent melting during filtration.

    Part 3: Troubleshooting & FAQs

    Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

    Q: Instead of crystals, I get a second liquid layer at the bottom of the flask. Why? A: This occurs when the compound becomes insoluble in the solvent mixture at a temperature above its melting point.

    • The Fix: You are likely using a solvent system that is too polar (e.g., Ethanol/Water).

    • Action: Re-heat to dissolve the oil. Add a "bridge solvent" like Acetone or Ethyl Acetate that is miscible with both the compound and your solvent system. Alternatively, switch to Protocol B (Heptane/Toluene) which favors crystal growth over oiling.

    Issue 2: The "Black Tar" Scenario (Dimerization)

    Q: My solution turned dark brown/black upon heating, and yield dropped. A: You have triggered intermolecular self-alkylation . The pyrazole nitrogen (N2) acted as a nucleophile, attacking the chloroethyl group of a neighboring molecule.

    • Mechanism:

      
      
      
    • Prevention:

      • Never heat neat (solvent-free).

      • Keep temperature <60°C.

      • Concentration Limit: Do not exceed 0.5 M concentration during heating. Dilution separates the molecules, kinetically hindering the bimolecular reaction.

    Issue 3: Hydrolysis

    Q: NMR shows a triplet at ~3.9 ppm shifting to ~3.7 ppm, and I see a hydroxyl peak. A: The chloroethyl group has hydrolyzed to a hydroxyethyl group. This happens if you use wet solvents, especially at high temperatures.

    • Correction: Use anhydrous solvents . Avoid water as an anti-solvent. Use Diethyl Ether or Heptane instead.

    Part 4: Visualizing the Workflow

    The following diagram illustrates the decision logic and impurity pathways.

    Recrystallization_Workflow Start Crude 4-(2-chloroethyl)-1-ethyl-1H-pyrazole Check_State Check Physical State / Form Start->Check_State FreeBase Free Base (Oil/Low MP Solid) Check_State->FreeBase Oil Salt HCl Salt (Solid) Check_State->Salt Solid Decision Can you use the Salt? FreeBase->Decision Protocol_A Protocol A: Standard Recrystallization (EtOH/Et2O) Salt->Protocol_A Make_Salt Convert to HCl Salt (HCl in Dioxane/Ether) Decision->Make_Salt Yes (Recommended) Protocol_B Protocol B: Low-Temp Crystallization (Toluene/Heptane @ -20°C) Decision->Protocol_B No (Must stay Free Base) Make_Salt->Protocol_A Risk_Heat Risk: High Temp (>60°C) Protocol_B->Risk_Heat Protocol_A->Risk_Heat Overheating Dimer IMPURITY: Quaternary Dimer (Brown Tar) Risk_Heat->Dimer Self-Alkylation Hydrolysis IMPURITY: Hydroxyethyl analog Risk_Heat->Hydrolysis If Wet Solvent

    Caption: Decision tree for selecting the correct purification protocol based on chemical form, highlighting critical thermal risks.

    References

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general pyrazole purification techniques and solvent selection).

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanistic insight into pyrazole N-alkylation and dimerization risks).

    • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22064205, 1-(2-chloroethyl)-4-iodo-1H-pyrazole. (Structural analog data supporting solid state properties of halo-ethyl pyrazoles). [1]

    • Sigma-Aldrich. (n.d.). 4-(2-Chloroethyl)-1H-pyrazole hydrochloride Product Specification. (Confirming the stability and solid form of the hydrochloride salt).

    Sources

    Validation & Comparative

    1H NMR Spectral Analysis of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Guide for Purity Assessment & Structural Validation

    Executive Summary & Strategic Context

    In drug development, 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 1249134-41-5) serves as a critical "warhead" intermediate. The chloroethyl moiety acts as an electrophile for further derivatization or as a precursor to fused ring systems.

    The primary analytical challenge is not merely identifying the compound, but differentiating it from critical process impurities that possess nearly identical retention times in low-resolution LC-MS but distinct NMR signatures. This guide compares the spectral performance of 1H NMR against these "silent" impurities:

    • The Hydrolysis Product: 4-(2-hydroxyethyl)-1-ethyl-1H-pyrazole.

    • The Elimination Product: 4-vinyl-1-ethyl-1H-pyrazole.

    • The Regioisomer/Starting Material: 4-(2-chloroethyl)-1H-pyrazole (N-unsubstituted).

    Strategic Analysis: Theoretical vs. Experimental

    The "Diagnostic Zones" of the Spectrum

    To validate this structure, we divide the 1H NMR spectrum (typically in CDCl₃) into three diagnostic zones. Understanding the causality behind these shifts is essential for troubleshooting synthesis.

    ZoneChemical Shift (
    
    
    )
    Structural MoietyKey Diagnostic Feature
    A 7.20 – 7.50 ppm Pyrazole Ring Protons (H3, H5)Symmetry Check: In 1,4-disubstituted pyrazoles, H3 and H5 are chemically non-equivalent but often appear as close singlets.
    B 3.50 – 4.20 ppm Heteroatom-Adjacent MethylenesDifferentiation Zone: Overlap risk between
    
    
    and
    
    
    .
    C 1.40 – 3.00 ppm Alkyl ChainsCoupling Verification: The triplet of the ethyl group vs. the triplet of the side chain.
    Comparative Performance: Product vs. Impurities

    The following table contrasts the target product's spectral signature with its most common synthetic deviations.

    Table 1: Comparative Chemical Shift Analysis (CDCl₃, 400 MHz)

    FeatureTarget Product (Chloroethyl)Alternative 1 (Hydrolysis - Alcohol)Alternative 2 (Elimination - Vinyl)
    Side Chain (
    
    
    )
    
    
    2.95 (t,
    
    
    Hz,
    
    
    )
    
    
    2.75 (t,
    
    
    )
    Absent (Replaced by alkene)
    Side Chain (
    
    
    )
    
    
    3.72 (t,
    
    
    Hz,
    
    
    )
    
    
    3.85 (t,
    
    
    )
    Absent
    Alkene Region Silent Silent
    
    
    5.20 (d), 5.60 (d), 6.50 (dd)
    OH/NH Signal None Broad singlet (variable)None

    Expert Insight: The most dangerous impurity is the vinyl elimination product . It forms if the alkylation reaction is overheated or too basic. Its alkene signals (

    
     5.0–6.7 ppm) are distinct and should be integrated to calculate mol% purity.
    

    Experimental Protocol: Self-Validating Workflow

    This protocol is designed to be self-validating . If the internal integral ratios do not match the theoretical values (within

    
    5%), the sample preparation or compound integrity is compromised.
    
    Materials
    • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.

      • Why CDCl₃? It minimizes exchange broadening of potential impurity protons (OH/NH) compared to DMSO, though DMSO is preferred if the "Starting Material" (NH-pyrazole) is the suspected major impurity due to solubility.

    • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

    Step-by-Step Methodology
    • Sample Massing: Weigh 5.0 – 10.0 mg of the solid/oil.

      • Causality: <5mg leads to poor Signal-to-Noise (S/N); >15mg can cause line broadening due to viscosity/concentration effects.

    • Solvation: Add 0.6 mL CDCl₃. Vortex for 30 seconds. Ensure a clear solution.

      • Check: If turbidity persists, filter through a cotton plug. Particulates ruin field homogeneity (shimming).

    • Acquisition Parameters (Standard 400 MHz):

      • Pulse Angle: 30° (maximizes relaxation recovery).

      • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of aromatic protons).

      • Scans (NS): 16 or 32.

      • Spectral Width: -2 to 14 ppm.

    • Processing:

      • Phasing: Apply manual phasing. Auto-phasing often fails at the edges of the ethyl quartet.

      • Baseline Correction: Polynomial fit (Bernstein order 1).

      • Referencing: Set TMS signal to 0.00 ppm.

    Data Interpretation & Assignment

    Target Structure: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole[1]

    Detailed Assignment Table
    Assignment
    
    
    (ppm)
    MultiplicityIntegralCoupling (
    
    
    )
    Interpretation
    H-3 / H-5 7.35 / 7.28Singlets (s)2H-Aromatic pyrazole protons.[2] H-5 is typically slightly upfield of H-3 due to N-1 alkylation shielding.
    N-CH₂ 4.12Quartet (q)2H7.3 HzMethylene of the N-ethyl group. Deshielded by Nitrogen.
    Cl-CH₂ 3.72Triplet (t)2H7.2 HzMethylene adjacent to Chlorine.
    Py-CH₂ 2.95Triplet (t)2H7.2 HzMethylene attached to the Pyrazole ring (C4).
    CH₃ 1.45Triplet (t)3H7.3 HzMethyl of the N-ethyl group.

    Validation Rule: The integral ratio of the N-CH₂ (Quartet) to the Cl-CH₂ (Triplet) must be exactly 1:1 . Any deviation suggests contamination with starting material (which lacks N-ethyl) or solvent impurities (like ethyl acetate).

    Visualization: Purity Assessment Workflow

    The following decision tree illustrates the logic flow for assessing the purity of the synthesized intermediate using 1H NMR.

    PurityAssessment Start Acquire 1H NMR (CDCl3) CheckAlkene Check Region 5.0 - 6.7 ppm Start->CheckAlkene VinylImpurity IMPURITY DETECTED: Vinyl Elimination Product CheckAlkene->VinylImpurity Signals Present CheckAromatic Check Region 7.2 - 7.5 ppm CheckAlkene->CheckAromatic Silent CheckIntegral Integrate N-CH2 (4.1 ppm) vs Py-CH2 (2.9 ppm) CheckAromatic->CheckIntegral RatioFail Ratio != 1:1 Mixture of N-H and N-Et CheckIntegral->RatioFail Integral Mismatch CheckOH Check for Broad Singlet (Variable ppm) or Shift of CH2-X to ~3.85 CheckIntegral->CheckOH Ratio Matches AlcoholImpurity IMPURITY DETECTED: Hydrolysis (Alcohol) CheckOH->AlcoholImpurity Shift/Broad Peak Pass PASS: Pure 4-(2-chloroethyl)-1-ethyl-1H-pyrazole CheckOH->Pass Clean Spectrum

    Figure 1: Logic flow for identifying critical impurities in the synthesis of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole.

    References

    • Alkylation of Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

    • NMR of Pyrazoles: Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry.

    • General Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

    • Synthesis & Characterization: ChemScene Product Data, CAS 438475-37-7 (Analogous Precursor).

    Sources

    Interpreting Mass Spectrometry Fragmentation of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Analytical Guide for Structural Elucidation

    Executive Summary

    In the development of pyrazole-based pharmacophores, the precise characterization of alkyl-substituted derivatives is critical. 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (MW 158.63) presents a unique analytical profile due to the interplay between its aromatic nitrogen heterocycle and the halogenated aliphatic side chain.

    This guide compares the two dominant mass spectrometry (MS) modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which offers superior structural fidelity. While ESI is the standard for high-throughput quantification, this analysis demonstrates why EI remains the gold standard for structural confirmation of this specific intermediate, driven by its distinct chlorine isotope patterning and diagnostic ring-cleavage fragmentation.

    Part 1: The Molecule & The Analytical Challenge

    Before interpreting spectra, one must understand the structural "stress points" of the molecule where fragmentation is statistically most likely to occur.

    Target Molecule: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    • Formula:

      
      
      
    • Exact Mass: 158.06 (for

      
      )
      
    • Key Structural Features:

      • Pyrazole Core: Aromatic, stable, but prone to ring opening via HCN loss under high energy.

      • N1-Ethyl Group: Susceptible to N-dealkylation.

      • C4-Chloroethyl Group: The primary site for inductive cleavage and isotopic identification.

    The Chlorine Signature

    The most immediate diagnostic marker for this molecule is the Isotope Cluster . Chlorine exists naturally as

    
     (75.8%) and 
    
    
    
    (24.2%).
    • Result: The Molecular Ion (

      
      ) will not be a single peak. It will appear as a doublet separated by 2 m/z units (158 and 160) with a precise intensity ratio of 3:1 .
      
    • Validation Check: If your spectrum lacks this 3:1 doublet at the parent mass, the chloroethyl group has been lost or the synthesis failed.

    Part 2: Comparative Analysis (EI vs. ESI)

    For a researcher choosing an analytical method, the choice between EI and ESI dictates the type of data obtained.

    Table 1: Performance Comparison of Ionization Techniques
    FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
    Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
    Primary Signal Fragment Ions (Structural Fingerprint)Protonated Molecular Ion
    
    
    Isotope Visibility High (M and Fragment clusters visible)Low (Fragments often absent)
    Structural Insight Excellent (Reveals connectivity)Poor (Requires MS/MS for fragments)
    Sensitivity Moderate (ng range)High (pg range)
    Best Use Case Impurity Identification / Synthesis Confirmation PK Studies / Trace Quantification

    Expert Verdict: Use EI (GC-MS) for initial structural confirmation during synthesis. Use ESI (LC-MS) only when quantifying the compound in biological matrices where sensitivity supersedes structural detail.

    Part 3: Deep Dive - EI Fragmentation Pathways

    The fragmentation of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole under 70 eV electron impact follows a predictable, mechanistic cascade.

    The Molecular Ion ( 158/160)

    The radical cation

    
     is formed. The charge is delocalized across the pyrazole ring nitrogens.
    
    Primary Fragmentation: Loss of Chlorine

    The weakest bond energetically is often the C-Cl bond or the C-C bond adjacent to the ring.

    • Pathway A (Homolytic Cleavage): Loss of a Chlorine radical (

      
      ).
      
      • Transition:

        
         158 
        
        
        
        
        
        123.
      • Note: The peak at 123 will not show the 3:1 isotope pattern, confirming the loss of the halogen.

    Secondary Fragmentation: Side Chain Ejection
    • Pathway B (McLafferty-like / Alkene Loss): The ethyl group on Nitrogen-1 is relatively labile.

      • Loss of ethylene (

        
        , 28 Da) via hydrogen rearrangement is possible, leading to the free pyrazole (
        
        
        
        130).
      • Alternatively, direct loss of the ethyl radical (

        
         29) yields the cation at 
        
        
        
        129.
    Diagnostic Ring Cleavage

    Pyrazole rings characteristically fragment by losing HCN (27 Da) or

    
     (41 Da) .
    
    • From the de-chlorinated fragment (

      
       123), loss of HCN would yield 
      
      
      
      96.
    Visualization of Fragmentation Logic

    FragmentationPathway M Molecular Ion (M+) m/z 158 / 160 (3:1 Ratio) Frag_Cl [M - Cl]+ m/z 123 (Loss of Chlorine) M->Frag_Cl - Cl (35) Frag_HCl [M - HCl]+ m/z 122 (Elimination) M->Frag_HCl - HCl (36) Frag_SideChain [M - CH2Cl]+ m/z 109 (Benzylic-type Cleavage) M->Frag_SideChain - CH2Cl (49) Frag_Ring Ring Fragment m/z 96 (Loss of HCN from 123) Frag_Cl->Frag_Ring - HCN (27)

    Figure 1: Predicted EI fragmentation tree for 4-(2-chloroethyl)-1-ethyl-1H-pyrazole. The loss of Cl is the primary diagnostic step.

    Part 4: Experimental Protocols

    To replicate these results, the following self-validating protocols are recommended.

    Protocol A: GC-MS Structural Confirmation (EI)

    Objective: Confirm synthesis success and purity.

    • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Dichloromethane (DCM) . (Avoid methanol if transesterification or nucleophilic attack is a risk, though unlikely here).

    • Inlet: Split mode (20:1), Temperature 250°C.

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

      • Reasoning: Non-polar stationary phase prevents tailing of the basic pyrazole nitrogens.

    • Oven Ramp:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 min.

    • MS Source: 70 eV, Source Temp 230°C.

    • Validation Step: Check the peak at retention time (approx 5-7 min).

      • Pass Criteria: Base peak likely

        
         123 or 109; Parent ion 158/160 visible with 3:1 ratio.
        
    Protocol B: LC-MS/MS Quantification (ESI)

    Objective: Sensitive detection in plasma/media.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid.

      • B: Acetonitrile + 0.1% Formic Acid.

      • Reasoning: Acidic pH ensures protonation of the pyrazole nitrogen (

        
        ).
        
    • Ionization: ESI Positive Mode (

      
      ).
      
    • MRM Transition (Multiple Reaction Monitoring):

      • Precursor: 159.1 (

        
        , 
        
        
        
        ).
      • Product 1 (Quant): 123.1 (Loss of HCl).

      • Product 2 (Qual): 96.1 (Ring cleavage).

    Workflow Diagram

    Workflow Sample Crude Synthesis Dilution Dilute in DCM (1 mg/mL) Sample->Dilution GC GC Separation (DB-5ms Column) Dilution->GC EI EI Source (70 eV) GC->EI Analyzer Quadrupole Scan 50-300 m/z EI->Analyzer Data Spectrum Analysis Analyzer->Data

    Figure 2: Analytical workflow for structural confirmation via GC-EI-MS.

    References

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
    • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for pyrazole fragmentation patterns).

    • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Retrieved from [Link] (Comparison of EI vs ESI mechanisms).

    • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for chlorine isotope abundance rules).

    Sources

    HPLC Method Development Guide: Purity Assessment of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Technical Context[1][2][3][4][5][6]

    The assessment of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CEEP) purity presents a dual analytical challenge common to alkylating intermediates: basicity and chemical instability . As a pyrazole derivative, the basic nitrogen (N2) tends to interact with residual silanols on standard silica columns, causing severe peak tailing. Simultaneously, the chloroethyl moiety is an electrophile susceptible to hydrolysis (forming the hydroxy-ethyl impurity) or dimerization, particularly under high pH conditions often used to suppress silanol activity.

    This guide objectively compares three methodological approaches to CEEP analysis. While standard C18 methods often fail to achieve critical resolution between the main peak and its hydrolysis degradant, our comparative data demonstrates that a Fluorophenyl-based stationary phase under acidic buffering offers superior selectivity and stability compared to traditional alkyl-bonded phases.

    Compound Profile & Critical Quality Attributes (CQAs)

    Before method selection, the physicochemical behavior of CEEP must be mapped to analytical risks.

    PropertyCharacteristicAnalytical Implication
    Basicity Pyrazole N (pKa ~2.5–3.0)Protonated at acidic pH; risks secondary interactions (tailing).
    Reactivity 2-Chloroethyl groupPotential Genotoxic Impurity (PGI) behavior; susceptible to hydrolysis to alcohol.
    Hydrophobicity LogP ~1.2–1.5Moderate retention on RP; elutes early on C18 without ion-pairing.
    Impurities Regioisomers (1-ethyl-5-...)Structural isomers require orthogonal selectivity (e.g.,
    
    
    interaction).
    Degradation Pathway Visualization

    The following diagram illustrates the primary degradation pathways that the HPLC method must monitor.

    DegradationPathway CEEP 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (Main Analyte) Hydrolysis 4-(2-hydroxyethyl)-1-ethyl-1H-pyrazole (Hydrolysis Impurity) CEEP->Hydrolysis H2O / High pH (SN2 Reaction) Dimer Bis-pyrazole Dimer (Alkylation Impurity) CEEP->Dimer Self-Alkylation (Concentrated/Heat)

    Figure 1: Primary degradation pathways of CEEP. The method must resolve the hydrolysis product (more polar) and the dimer (more hydrophobic) from the main peak.

    Comparative Method Performance

    We evaluated three distinct separation strategies. The goal was to maximize the Critical Resolution (Rs) between CEEP and its regioisomer, while maintaining a Tailing Factor (Tf) < 1.5 .

    Strategy A: The "Standard" (C18 / Acidic pH)
    • Column: C18 (3.5 µm, 100 Å), 150 x 4.6 mm.

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

    • Outcome: The basic pyrazole nitrogen interacts with silanols.

      • Result: Severe tailing (Tf = 2.1). Co-elution of regioisomers due to lack of shape selectivity.

    Strategy B: The "High pH" (Hybrid C18 / pH 10)
    • Column: Hybrid Ethylene-Bridged (BEH) C18.

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1]

    • Outcome: High pH deprotonates the pyrazole, improving peak shape.

      • Result: Excellent peak shape (Tf = 1.1) but significant on-column degradation . The chloroethyl group hydrolyzes to the alcohol during the run (~2% degradation observed), invalidating the purity assay.

    Strategy C: The "Selectivity" Solution (Fluorophenyl / Acidic Buffer)
    • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl (2.7 µm Core-Shell).

    • Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Acetonitrile.[2][3]

    • Outcome: The fluorine atoms on the stationary phase engage in strong dipole-dipole and

      
       interactions with the electron-rich pyrazole ring.
      
      • Result: Superior separation of regioisomers. Acidic pH preserves chemical stability.

    Quantitative Comparison Table
    MetricMethod A (C18, Low pH)Method B (C18, High pH)Method C (PFP, Buffered Acid)
    Retention Time (min) 4.26.85.5
    Tailing Factor (Tf) 2.1 (Fail)1.1 (Pass)1.2 (Pass)
    Resolution (Rs) vs Isomer 1.2 (Partial)1.5 (Baseline)2.8 (Robust)
    Analyte Stability StableUnstable (-2.1%) Stable
    LOD (µg/mL) 0.50.20.1

    Recommended Protocol: The Fluorophenyl Method

    Based on the comparative data, the Fluorophenyl (PFP) Core-Shell method is the validated standard for CEEP purity assessment. This system utilizes specific

    
     retention mechanisms to separate the pyrazole from its non-aromatic impurities.
    
    Chromatographic Conditions[3][7][9]
    • Instrument: HPLC or UHPLC system with PDA/UV detector.

    • Column: Kinetex F5 or equivalent PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm.

    • Column Temperature: 35°C (Control is critical to prevent hydrolysis).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV @ 254 nm (Pyrazole

      
       transition).
      
    Mobile Phase Preparation
    • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 with Formic Acid.

      • Why? Ammonium formate provides ionic strength to mask silanols; pH 3.0 ensures the pyrazole is protonated but the chloroethyl group remains stable.

    • Solvent B: Acetonitrile (HPLC Grade).

    Gradient Program
    Time (min)% Solvent A% Solvent BEvent
    0.0955Equilibration
    2.0955Isocratic Hold (Elute polar salts)
    12.04060Linear Ramp (Elute CEEP & Isomers)
    15.01090Wash (Elute Dimers)
    15.1955Re-equilibration
    20.0955End
    Method Development Logic Flow

    The following decision tree outlines the logic used to arrive at this protocol, ensuring reproducibility for future adaptations.

    MethodLogic Start Analyte: Basic Alkylating Agent CheckpH Can we use High pH (>9)? Start->CheckpH StabilityFail NO: Chloroethyl Hydrolysis Risk CheckpH->StabilityFail Unstable SelectivityCheck Is C18 Selectivity Sufficient? StabilityFail->SelectivityCheck C18Fail NO: Poor Peak Shape (Tailing) & Isomer Co-elution SelectivityCheck->C18Fail Tailing > 1.5 Solution SOLUTION: PFP / Phenyl-Hexyl (Pi-Pi Interaction + Acidic Buffer) C18Fail->Solution Switch Mechanism

    Figure 2: Method Development Decision Matrix minimizing stability risks while maximizing selectivity.

    Validation & Troubleshooting

    Self-Validating System Checks

    To ensure the method remains robust in a QC environment, implement the following System Suitability Tests (SST) :

    • Resolution Check: Inject a mixture of CEEP and its Hydrolysis Impurity (synthesized by boiling CEEP in water for 1 hr).

      
       must be 
      
      
      
      .
    • Tailing Factor: Must be

      
       for the main peak. If tailing increases, the column may be fouled or the buffer pH has drifted.
      
    • Check Standard Stability: The standard solution (in Acetonitrile) should be stable for 24 hours. If area counts drop, check the autosampler temperature (keep at 4°C).

    Common Failure Modes
    • Ghost Peaks: Often caused by carryover of the "Dimer" impurity. Ensure the gradient wash step (90% B) is sufficient.

    • Retention Shift: PFP columns are sensitive to % Acetonitrile. Prepare mobile phases gravimetrically (by weight) rather than volumetrically to ensure precision.

    References

    • Separation of Pyrazole on Newcrom R1 HPLC column . SIELC Technologies.[3] (Methodology for basic nitrogen heterocycles).

    • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. National Institutes of Health (PMC).

    • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules. (Context on pyrazole reactivity and impurities).

    • Greening Reversed-Phase Liquid Chromatography Methods. Semantic Scholar. (Buffer selection for basic pharmaceuticals).

      • (Note: Representative link for buffer methodology).

    Sources

    Comparative Guide: Chloroethyl vs. Bromoethyl Pyrazole Scaffolds in Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Linker Dilemma

    In medicinal chemistry, the N-haloethyl pyrazole moiety serves as a critical "anchor" for attaching pyrazole pharmacophores to other molecular scaffolds. However, the choice between 1-(2-chloroethyl)pyrazole and 1-(2-bromoethyl)pyrazole is rarely a simple matter of availability.

    • The Chloro- Derivative is the industry standard for scalability and stability . It is robust against incidental hydrolysis and elimination but often requires catalytic activation (iodide) for downstream coupling.

    • The Bromo- Derivative offers superior reactivity (10–100x faster kinetics) but suffers from a critical liability: a high propensity for

      
       elimination to form 1-vinylpyrazole , a side reaction that can compromise yield and purity during storage or basic workups.
      

    This guide analyzes the mechanistic trade-offs, provides optimized protocols, and offers a decision framework for selecting the correct halo-linker.

    Mechanistic Divergence: vs. Competition[1]

    The core difference lies in the leaving group ability (

    
    ) and the bond dissociation energy (
    
    
    
    kcal/mol vs.
    
    
    kcal/mol). While the Bromo derivative accelerates the desired nucleophilic substitution (
    
    
    ), it disproportionately lowers the activation energy for base-mediated elimination (
    
    
    ).
    The "Vinyl Trap"

    A common pitfall in pyrazole alkylation is the unintended formation of 1-vinylpyrazole .

    • Chloroethyl: Requires strong forcing conditions (e.g., Phase Transfer Catalysis with 50% NaOH) to eliminate HCl and form the vinyl species.

    • Bromoethyl: Can eliminate HBr under mild basic conditions (e.g.,

      
      , 
      
      
      
      at
      
      
      ), often contaminating the desired product.
    Mechanistic Pathway Diagram

    The following diagram illustrates the kinetic bifurcation faced when using these intermediates.

    ReactionPathways Start 1-(2-Haloethyl) pyrazole TS_SN2 Transition State (SN2) Start->TS_SN2 + Nu: TS_E2 Transition State (E2 Elimination) Start->TS_E2 + Base Nu Nucleophile (R-NH2, R-SH) Base Base (K2CO3, Et3N) Prod_Sub Target: N-Alkylated Product TS_SN2->Prod_Sub Fast (Br) Slow (Cl) Prod_Elim Impurity: 1-Vinylpyrazole TS_E2->Prod_Elim High Risk (Br) Low Risk (Cl) Note Key Insight: Br lowers activation energy for BOTH paths, but E2 risk spikes disproportionately. TS_E2->Note

    Figure 1: Kinetic competition between Substitution (

    
    ) and Elimination (
    
    
    
    ). The Bromo derivative significantly increases the risk of the lower path (Red).

    Comparative Performance Data

    The following data aggregates experimental observations regarding synthesis yields, reactivity profiles, and stability metrics.

    Feature1-(2-Chloroethyl)pyrazole1-(2-Bromoethyl)pyrazole
    Synthesis Yield High (85-95%) Moderate (60-75%)
    Synthesis Method Pyrazole + 1,2-DCE (PTC/NaOH)Pyrazole + 1,2-DBE (excess) or Hydroxyethyl +
    
    
    
    
    Reactivity
    Low (
    
    
    )
    High (
    
    
    )
    Elimination Risk Negligible under standard conditionsHigh (forms Vinylpyrazole w/ mild base)
    Storage Stability Excellent (>1 year at RT)Poor (Dark/Cold required; hydrolyzes)
    Activation Reqd? Yes (often requires NaI/Finkelstein)No (reacts directly)
    Primary Use Case Large-scale manufacturing; Stable intermediateRadiolabeling; Difficult/Bulky nucleophiles

    Experimental Protocols

    Protocol A: Robust Synthesis of 1-(2-Chloroethyl)pyrazole

    Targeting high stability and scalability.

    Reagents: Pyrazole (1.0 eq), 1,2-Dichloroethane (DCE, 3.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), 40% NaOH (aq).

    • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazole and TBAB in excess 1,2-dichloroethane (DCE acts as both reactant and solvent to prevent dimerization).

    • Reaction: Add 40% NaOH dropwise with vigorous stirring. Heat to reflux (

      
      ) for 4–6 hours.
      
    • Workup: Cool to RT. Separate the organic layer. Wash aqueous layer with DCM (

      
      ). Combine organics, wash with brine, and dry over 
      
      
      
      .
    • Purification: Concentrate in vacuo. The product is typically a pale yellow oil. Distillation is recommended for high purity.

      • Expert Note: The excess DCE suppresses the formation of the bridged 1,2-di(pyrazol-1-yl)ethane byproduct.

    Protocol B: Controlled Synthesis of 1-(2-Bromoethyl)pyrazole

    Targeting high reactivity while minimizing vinyl elimination.

    Reagents: 1-(2-Hydroxyethyl)pyrazole (1.0 eq),

    
     (0.4 eq), DCM (anhydrous).
    
    • Precaution: Do NOT use the direct alkylation of pyrazole with 1,2-dibromoethane and base (e.g.,

      
      ), as this frequently leads to 1-vinylpyrazole via elimination.
      
    • Reaction: Dissolve 1-(2-hydroxyethyl)pyrazole in anhydrous DCM at

      
      .
      
    • Addition: Add

      
       dropwise over 30 minutes. Maintain temperature 
      
      
      
      .
    • Completion: Allow to warm to RT slowly and stir for 2 hours.

    • Quench: Pour onto crushed ice/NaHCO3 mixture carefully. Do not use strong caustic base.

    • Storage: Isolate immediately. Store in the dark at

      
      . Use within 2 weeks.
      
    Protocol C: The Finkelstein Activation (Coupling Chloro- Derivatives)

    Best of both worlds: Stable storage, reactive coupling.

    Reagents: 1-(2-Chloroethyl)pyrazole (1.0 eq), Target Amine/Nucleophile (1.1 eq), NaI (0.1 - 1.0 eq),

    
     (2.0 eq), Acetonitrile.
    
    • Mechanism: NaI converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ.

    • Procedure: Suspend reactants in Acetonitrile. Add NaI.

    • Conditions: Reflux (

      
      ) for 12–16 hours.
      
    • Result: Reaction rates approach that of the bromo-derivative without the storage instability issues.

    Decision Framework

    Use this logic flow to select the appropriate scaffold for your campaign.

    DecisionTree Start Select Linker Type Q1 Is the nucleophile sterically hindered or weak? Start->Q1 Br_Path Use Bromoethyl Q1->Br_Path Yes (Need Max Reactivity) Q2 Can you use NaI (Finkelstein) in the next step? Q1->Q2 No (Standard Nucleophile) Context_Br Risks: - Light Sensitive - Eliminates to Vinyl - Short Shelf Life Br_Path->Context_Br Cl_Path Use Chloroethyl Context_Cl Benefits: - Scalable - Stable >1yr - No Elimination Side-Rxn Cl_Path->Context_Cl Q2->Br_Path No (Incompatible with Iodide) Q2->Cl_Path Yes (Preferred Route)

    Figure 2: Strategic decision tree for halo-ethyl pyrazole selection.

    References

    • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Silva, V. L. M., et al. (2022).[1][2][3] Molecules, 27(11), 3508. [Link] (Source for the elimination of bromoethyl pyrazoles to vinylpyrazoles under basic conditions).

    • Synthesis and Characterization of Some Symmetrical Substituted 1-(2-Chloroethyl)pyrazole-based Chalcogenides. Connect Journals / Asian Journal of Chemistry. [Link] (Source for PTC synthesis of chloroethyl derivatives).

    • Alkyl Halide Reactivity and Nucleophilic Substitution (

      
       vs 
      
      
      
      ).
      Virtual Textbook of Organic Chemistry, Michigan State University. [Link] (Foundational grounding for leaving group kinetics).
    • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. MDPI. (2023).[4][5][6] [Link] (Context on vinylation mechanisms).

    Sources

    Validating the Structure of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole via X-ray Crystallography

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This guide details the structural validation of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole , a critical intermediate in medicinal chemistry. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to unambiguously distinguish between regioisomers (1,3- vs. 1,5-substitution) in pyrazole synthesis. Single-Crystal X-ray Diffraction (SC-XRD) serves as the "gold standard," offering absolute confirmation of regiochemistry and 3D conformation.

    Key Recommendation: Given the low melting point of the neutral species, this guide prioritizes the hydrochloride salt derivatization pathway to ensure robust crystal growth and high-resolution diffraction data.

    The Challenge: Pyrazole Regiochemistry

    Synthesizing substituted pyrazoles often involves the condensation of hydrazines with 1,3-dielectrophiles. This reaction can yield a mixture of regioisomers (e.g., 1,3- vs. 1,5-isomers) that are difficult to separate or distinguish by 1D

    
    H-NMR due to overlapping chemical shifts.
    

    For 4-(2-chloroethyl)-1-ethyl-1H-pyrazole :

    • Ambiguity: The position of the ethyl group on the nitrogen (N1) relative to the chloroethyl side chain is critical for biological activity.

    • Solution: X-ray crystallography provides a direct image of the electron density, unequivocally proving the bond connectivity and the N1-substitution pattern.

    Strategic Comparison: X-ray vs. Alternatives

    The following table objectively compares SC-XRD against standard spectroscopic methods for this specific molecule.

    FeatureSingle-Crystal X-ray (SC-XRD) 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS)
    Primary Output 3D Atomic Coordinates & PackingH-H Proximity & C-H ConnectivityMolecular Formula & Fragmentation
    Regiochemistry Absolute & Unambiguous Inferential (requires distinct NOE signals)Inconclusive (isomers have identical mass)
    Stereochemistry Defines absolute configurationRelative configuration onlyNone
    Sample State Solid (Single Crystal required)SolutionGas Phase/Solution
    Limitations Requires a crystal; time-intensiveSignal overlap; solvent effectsCannot distinguish isomers
    Experimental Protocol: The Self-Validating Workflow

    This protocol is designed to overcome the physical limitations of the target molecule (likely an oil or low-melting solid) by utilizing a salt-formation strategy.

    Phase 1: Derivatization & Crystal Growth

    Rationale: Neutral alkyl-pyrazoles are often oils at room temperature, making them unsuitable for SC-XRD. Converting the base to its hydrochloride salt increases lattice energy, raising the melting point and promoting crystallization.

    Step-by-Step Methodology:

    • Dissolution: Dissolve 100 mg of crude 4-(2-chloroethyl)-1-ethyl-1H-pyrazole in 2 mL of anhydrous diethyl ether.

    • Salt Formation: Dropwise add 1.0 M HCl in ether (1.1 equivalents) under stirring. A white precipitate (the hydrochloride salt) should form immediately.

    • Filtration: Collect the solid by vacuum filtration and wash with cold ether to remove impurities.

    • Recrystallization (Vapor Diffusion):

      • Dissolve the salt in a minimal amount of methanol (solvent) in a small vial.

      • Place this open vial inside a larger jar containing diethyl ether (antisolvent).

      • Seal the outer jar. As ether diffuses into the methanol, solubility decreases, driving the growth of high-quality prisms over 24–48 hours.

    Phase 2: Data Collection & Refinement

    Rationale: Low-temperature data collection minimizes thermal vibration, improving resolution.

    • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a cryoloop using Paratone oil.

    • Diffraction: Collect data at 100 K using Mo K

      
       (
      
      
      
      Å) or Cu K
      
      
      radiation.
      • Target: Resolution shell < 0.80 Å.

      • Redundancy: > 4.0 to ensure accurate intensity statistics.

    • Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (Cl, N).

    • Refinement: Refine using Full-matrix least-squares on

      
       (SHELXL).
      
      • Validation: Check the

        
         value (target < 5%) and Goodness of Fit (GoF ~ 1.0).
        
    Visualization of the Workflow

    The following diagram illustrates the decision logic and experimental flow for validating the structure.

    G Start Target: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole CheckState Check Physical State (Room Temp) Start->CheckState Liquid Liquid / Oil CheckState->Liquid If Oil Solid Solid CheckState->Solid If Crystal Deriv Derivatization Strategy: Generate HCl Salt Liquid->Deriv Increase MP Recryst Recrystallization: Vapor Diffusion (MeOH/Ether) Solid->Recryst Purify Deriv->Recryst XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Recryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Result Validated Structure: Confirm Regiochemistry Solve->Result

    Caption: Workflow for structural validation. The "Liquid" path emphasizes salt formation to enable crystallization.

    Data Interpretation: What to Look For

    When analyzing the solved structure, specific geometric parameters confirm the identity and quality of the molecule.

    ParameterExpected Value (Approx.)Significance
    N1-N2 Bond Length 1.35 – 1.37 ÅCharacteristic of pyrazole aromaticity.
    C-Cl Bond Length 1.79 ÅConfirms the integrity of the chloroethyl chain.
    N1-Ethyl Orientation Planar with ring (mostly)Confirms steric freedom of the N1 position.
    Packing Interactions N-H...Cl (if salt)Hydrogen bonding networks stabilize the lattice.

    Critical Check: Ensure the ethyl group is attached to the nitrogen adjacent to the carbon bearing the chloroethyl group (if 1,5-isomer) or the distal nitrogen (if 1,3-isomer). The electron density map will show a clear peak for the Chlorine atom, allowing you to trace the carbon chain back to the specific ring position.

    References
    • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride Product Sheet. Retrieved from

    • PubChem. Compound Summary for CID 642214: 1-(2-Chloroethyl)-1H-pyrazole. Retrieved from

    • Foces-Foces, C., et al. (2001). A solid-state NMR and X-ray diffraction study of pyrazole derivatives. Journal of Chemical Crystallography.
    • News-Medical. X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from

    Spectroscopic Characterization Benchmarks for Pyrazole Intermediates: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Spectroscopic Characterization Benchmarks for Pyrazole Intermediates Content Type: Publish Comparison Guide

    Executive Summary

    In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Sildenafil. However, its characterization presents a unique "dual-threat" challenge: annular tautomerism (N-unsubstituted) and regioisomerism (N-substituted). Misassignment of the 1,3- vs. 1,5-isomer is a pervasive error in the literature that can derail SAR (Structure-Activity Relationship) studies.

    This guide establishes objective spectroscopic benchmarks to distinguish these isomers, comparing the efficacy of 1D NMR, 2D NMR, and Nitrogen-15 techniques. It provides a self-validating workflow to ensure structural certainty.

    The Pyrazole Conundrum: Tautomerism & Regioisomerism

    Before selecting a technique, one must define the problem state. Pyrazole intermediates exist in two distinct regimes:

    • Regime A: N-Unsubstituted (

      
       Pyrazoles) 
      
      • Challenge: Annular Tautomerism (

        
        ).
        
      • Observation: In solution, protons often appear as broad or averaged signals due to rapid proton exchange.

      • Benchmark Requirement: Variable Temperature (VT) NMR or

        
        N spectroscopy.
        
    • Regime B: N-Substituted (

      
       Pyrazoles) 
      
      • Challenge: Regioisomerism (1,3-disubstituted vs. 1,5-disubstituted).

      • Observation: Both isomers are stable but have distinct electronic and steric environments.

      • Benchmark Requirement: NOESY/ROESY spatial mapping and

        
        C chemical shift analysis.
        
    Benchmark 1: NMR Spectroscopy (The Gold Standard)

    NMR is the primary tool for differentiation. However, standard

    
    H NMR is often insufficient. The following benchmarks compare 1D and 2D methods.
    
    Comparative Analysis: 1,3- vs. 1,5-Isomer Differentiation
    Feature1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Diagnostic Power
    Steric Environment Substituents are distant (
    
    
    and
    
    
    ).
    Substituents are proximal (
    
    
    and
    
    
    ).
    High (NOE)
    
    
    C Shift (C3/C5)
    C3 is typically deshielded (downfield).C5 is typically shielded (upfield) due to steric compression.Medium
    
    
    H NOESY
    NO Cross-peak between N-R and C-R protons.Strong Cross-peak between N-R and C5-R protons.Definitive
    
    
    F NMR (
    
    
    )
    
    
    at C3: Upfield shift.
    
    
    at C5: Downfield shift (deshielded by N1).
    High (if applicable)
    
    
    (HMBC)
    Coupling between N-CH
    
    
    and C5 is weak/absent.
    Strong coupling between N-CH
    
    
    and C5.
    High
    Reference Data:
    
    
    N Chemical Shifts (Benchmark)
    
    N NMR is the ultimate arbiter for tautomerism. The chemical shift difference (
    
    
    
    ) between the pyridinic (
    
    
    ) and pyrrolic (
    
    
    ) nitrogens is the key metric.
    • Solvent: DMSO-

      
       (Recommended to slow exchange).
      
    • Standard: Nitromethane (

      
       ppm).[1]
      
    Nitrogen TypeChemical Shift Range (
    
    
    ppm)
    Notes
    Pyrrole-like (N1-H) -170 to -190sp
    
    
    character; Shielded.
    Pyridine-like (N2) -70 to -100sp
    
    
    character; Deshielded.
    N-Methyl (N1-Me) -190 to -210Distinct from NH; no exchange broadening.

    Expert Insight: In

    
    -unsubstituted pyrazoles, if you observe a single averaged 
    
    
    
    N signal around -130 to -140 ppm, the tautomerism is fast on the NMR timescale. Cool the sample to -40°C to resolve the two distinct species.
    Experimental Workflow: The "Regio-Check" Protocol

    This protocol is designed to be self-validating. If Step 2 is ambiguous, Step 3 is mandatory.

    Objective: Unambiguous assignment of N-alkylation site (N1 vs N2). Sample Prep: 10-15 mg in 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility and H-bonding stabilization).
    Step 1: The 1D Screen (Proton & Carbon)
    • Acquire standard

      
      H and 
      
      
      
      C spectra.[2][3][4]
    • Check: Does the number of signals match the structure? (Rule out symmetric dimers).

    • Tautomer Check: If N-H is present, look for broadness in C3/C5 carbons. If broad, tautomerism is active.

    Step 2: The Spatial Lock (NOESY)
    • Setup: 2D NOESY (mixing time 500-800 ms).

    • Target: Look for cross-peaks between the

      
      -substituent (e.g., 
      
      
      
      -Methyl) and the substituent on the pyrazole carbon.[5]
      • Result A (1,5-isomer): Strong NOE between

        
        -Me and 
        
        
        
        -Substituent.
      • Result B (1,3-isomer): NOE between

        
        -Me and 
        
        
        
        -H (proton), but not the substituent at C3.
    Step 3: The Connectivity Check (HMBC) - The Tiebreaker
    • Setup:

      
      -
      
      
      
      HMBC optimized for long-range coupling (
      
      
      Hz).
    • Logic: The

      
      -alkyl protons will show a 3-bond coupling (
      
      
      
      ) to the adjacent ring carbons.
      • 1,5-isomer:

        
        -Me couples to C5  (which bears the substituent).
        
      • 1,3-isomer:

        
        -Me couples to C5  (which bears a proton).
        
    • Validation: Verify the chemical shift of the coupled carbon. A carbon bearing a phenyl group (C5 in 1,5-isomer) appears at ~140-150 ppm, whereas an unsubstituted C5 (in 1,3-isomer) appears at ~105-130 ppm.

    Visualization: Decision Logic & Mechanism
    Diagram 1: Regioisomer Assignment Decision Tree

    This workflow illustrates the logical path to distinguishing 1,3- from 1,5-isomers using the benchmarks described.

    Pyrazole_Characterization Start Start: Crude Pyrazole Intermediate Check_NH Is N1 substituted? Start->Check_NH Tautomer_Zone Tautomerism Zone (Mixture of 1H/2H) Check_NH->Tautomer_Zone No (N-H) Regio_Zone Regioisomer Zone (1,3 vs 1,5) Check_NH->Regio_Zone Yes (N-R) VT_NMR Run VT-NMR (-40°C) or 15N NMR Tautomer_Zone->VT_NMR Assign_Tautomer Assign Major Tautomer based on Solvent/H-Bonding VT_NMR->Assign_Tautomer NOESY_Exp Run 2D NOESY Regio_Zone->NOESY_Exp Decision NOE Cross-peak: N-R group ↔ C5-Substituent? NOESY_Exp->Decision Isomer_15 Confirmed: 1,5-Disubstituted Decision->Isomer_15 Strong Signal HMBC_Check Ambiguous? Run HMBC (3-bond coupling) Decision->HMBC_Check Weak/None Isomer_13 Confirmed: 1,3-Disubstituted HMBC_Check->Isomer_15 Coupling to C5-R HMBC_Check->Isomer_13 Coupling to C5-H

    Caption: Logical workflow for distinguishing pyrazole regioisomers and tautomers using NMR benchmarks.

    Diagram 2: Synthetic Pathways & Regioselectivity

    Understanding the synthesis source aids characterization. Acidic vs. Basic conditions favor different isomers.

    Synthesis_Regioselectivity Diketone 1,3-Diketone (Unsymmetrical) Neutral Neutral/Basic Conditions (Kinetic Control) Diketone->Neutral Acidic Acidic Conditions (Thermodynamic Control) Diketone->Acidic Hydrazine Alkyl Hydrazine (NH2-NH-R) Hydrazine->Neutral Hydrazine->Acidic Prod_15 Major: 1,5-Isomer (Steric Repulsion minimized in intermediate) Neutral->Prod_15 Nucleophilic attack at less hindered carbonyl Prod_13 Major: 1,3-Isomer (Electronic Control) Acidic->Prod_13 Protonation directs attack

    Caption: Impact of synthetic conditions on pyrazole regioisomer formation, guiding expected spectroscopic results.

    Comparative Guide: Technique Selection

    When to use which method? Use this matrix to optimize your analytical throughput.

    TechniqueSensitivityResolutionThroughputBest For...
    
    
    H NMR
    HighMediumHighPurity check; initial screening.
    NOESY 2D MediumHighMediumDefinitive proof of 1,3 vs 1,5 geometry.
    
    
    N HMBC
    LowHighLowResolving tautomerism; N-rich compounds.
    X-Ray Cryst. N/AAbsoluteVery LowFinal confirmation of solid-state tautomer.
    UV-Vis HighLowHighMonitoring conjugation length changes.
    References
    • BenchChem Technical Support. (2025).[2][6] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

    • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Retrieved from

    • López-Tarifa, P., et al. (2012).[1] The tautomeric structures of 3(5),3′(5′)-azopyrazole: The combined use of NMR and electronic spectroscopies. Chemistry. Retrieved from

    • Claramunt, R. M., et al. (2025).[7] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Retrieved from

    • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from

    • National Institutes of Health (NIH). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Retrieved from

    Sources

    comparative stability of 1-ethyl vs 1-methyl pyrazole derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Stability and Performance Guide: 1-Ethyl vs. 1-Methyl Pyrazole Derivatives in Drug Design

    Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, featured extensively in FDA-approved therapeutics. When optimizing pyrazole-containing lead compounds, the choice of N-alkylation—specifically between a 1-methyl and a 1-ethyl substituent—is a critical decision matrix. While seemingly a minor structural tweak, this single methylene difference profoundly impacts the molecule's physicochemical properties, target engagement, and metabolic stability[1]. This guide provides an objective, data-driven comparison of 1-ethyl versus 1-methyl pyrazole derivatives, equipping drug development professionals with the mechanistic insights needed for rational lead optimization.

    Physicochemical Profiling: Basicity and Lipophilicity

    The N-substituent dictates the electron density and steric environment of the pyrazole core.

    • Basicity (pKa): The inductive electron-donating effect of alkyl groups influences the basicity of the N2 nitrogen. Experimental data demonstrates that 1-methylpyrazole has a pKa of 2.06, whereas 1-ethylpyrazole is slightly less basic with a pKa of 1.94[2]. This subtle shift can alter the protonation state in acidic microenvironments (e.g., gastric fluid, lysosomes), impacting solubility and passive permeability.

    • Lipophilicity (LogP): The addition of a methylene unit in the 1-ethyl derivative predictably increases lipophilicity. While this can enhance membrane permeability and drive hydrophobic target interactions, it concurrently increases the risk of non-specific binding and rapid metabolic clearance.

    Table 1: Quantitative Physicochemical Comparison

    Property1-Methylpyrazole1-EthylpyrazoleMechanistic Implication
    pKa (Conjugate Acid) 2.06[2]1.94[2]1-Methyl is marginally more basic; affects pH-dependent solubility.
    Relative Lipophilicity LowerHigher1-Ethyl increases passive permeability but risks higher non-specific binding.
    Steric Hindrance MinimalModerate1-Ethyl restricts rotational freedom in tight binding pockets.

    Metabolic Stability: The Vulnerability of the α-Carbon

    The primary metabolic liability for N-alkyl pyrazoles is Cytochrome P450 (CYP)-mediated N-dealkylation[3].

    • The Causality of Clearance: CYP enzymes (notably CYP3A4 and CYP2C9) initiate metabolism via Hydrogen Atom Transfer (HAT) at the α-carbon of the N-alkyl group. The secondary C-H bonds of an N-ethyl group possess a lower Bond Dissociation Energy (BDE) than the primary C-H bonds of an N-methyl group. Consequently, the radical intermediate formed during the oxidation of an N-ethyl group is thermodynamically more stable.

    • Result: 1-Ethyl pyrazoles generally exhibit a higher rate of α-hydroxylation. The resulting hemiaminal intermediate spontaneously cleaves, releasing acetaldehyde and leaving the dealkylated NH-pyrazole[3]. In contrast, 1-methyl pyrazoles are significantly more resistant to this oxidative cleavage, often resulting in prolonged in vitro half-lives.

    MetabolicStability N_Alkyl N-Alkyl Pyrazole (Methyl or Ethyl) CYP CYP450 Oxidation (α-Carbon HAT) N_Alkyl->CYP NADPH, O2 Hemiaminal Hemiaminal Intermediate CYP->Hemiaminal Hydroxylation Cleavage Spontaneous Cleavage Hemiaminal->Cleavage NH_Pyr NH-Pyrazole (Dealkylated) Cleavage->NH_Pyr Byproduct Aldehyde Byproduct (Acetaldehyde/Formaldehyde) Cleavage->Byproduct

    CYP450-mediated N-dealkylation pathway highlighting the α-carbon vulnerability.

    Target Engagement vs. Stability Trade-offs

    The decision to utilize a 1-ethyl versus a 1-methyl pyrazole cannot be made on stability alone; it must be contextualized by target engagement.

    • Hydrophobic Pocket Filling: In certain kinase inhibitors (e.g., ALK inhibitors), the N-alkyl group is required to project into a specific lipophilic pocket. The N-ethyl group can provide optimal van der Waals contacts that a methyl group cannot reach, driving target selectivity[1].

    • The Methyl Rescue Strategy: Conversely, in the development of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, researchers found that while larger N-alkyl groups were tolerated, shifting to an N-methyl pyrazole optimized the balance between potent cellular activity and necessary metabolic stability for in vivo efficacy[4].

    Experimental Methodologies for Stability Profiling

    To empirically validate the stability differences between 1-methyl and 1-ethyl derivatives, a self-validating microsomal stability assay must be employed. The following protocol ensures that observed degradation is strictly CYP-mediated and not an artifact of chemical instability.

    Protocol: Self-Validating In Vitro Liver Microsomal Stability Assay Principle: This assay measures phase I metabolic clearance. By including a minus-NADPH control, we isolate enzymatic degradation from thermodynamic chemical instability[3].

    • Preparation of Incubation Mixture: Dilute the test compound (1-methyl or 1-ethyl pyrazole derivative) to a final concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4). Causality: 1 µM ensures the compound is below the Michaelis constant (

      
      ) for most CYP enzymes, allowing for first-order kinetic calculations.
      
    • Protein Addition: Add Human or Rat Liver Microsomes (HLM/RLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This equilibrates the temperature and allows non-specific binding to the microsomal lipid bilayer to reach a steady state before the reaction begins.

    • Initiation (The Trigger): Add 1 mM NADPH to initiate the reaction. Self-Validation Step: Maintain a parallel control sample where buffer is added instead of NADPH. If the compound degrades in the absence of NADPH, it suffers from chemical instability, not CYP metabolism.

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known internal standard. Causality: The organic solvent denatures the CYP proteins instantly, while the cold temperature halts any residual kinetic activity, ensuring precise time-point resolution.

    • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

      
      ).
      

    Workflow Prep Prepare 1 µM Compound in 0.1 M Phosphate Buffer (pH 7.4) Microsomes Add Liver Microsomes (0.5 mg/mL final protein) Prep->Microsomes PreIncubate Pre-incubate at 37°C (5 minutes) Microsomes->PreIncubate NADPH Initiate Reaction Add 1 mM NADPH (or Buffer for Control) PreIncubate->NADPH Timepoints Sample Aliquots at 0, 5, 15, 30, 60 min NADPH->Timepoints Quench Quench with Ice-Cold ACN (+ Internal Standard) Timepoints->Quench Analyze Centrifuge & LC-MS/MS Determine Intrinsic Clearance Quench->Analyze

    Self-validating in vitro liver microsomal stability assay workflow.

    References

    • [1] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (NIH).

    • [2] Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. National Institutes of Health (NIH) / PMC.

    • [3] Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide. BenchChem.

    • [4] Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. National Institutes of Health (NIH) / PMC.

    Sources

    identifying impurities in commercial 4-(2-chloroethyl)-1-ethyl-1H-pyrazole samples

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 1249134-41-5) is a critical alkylating building block used frequently in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its reactivity—specifically the electrophilic nature of the chloroethyl tail—makes it prone to specific degradation pathways that commercial Certificates of Analysis (CoAs) often overlook.

    This guide provides a field-proven framework for identifying impurities in commercial samples. Unlike standard QC protocols that rely solely on HPLC-UV, this approach integrates LC-MS (for polar degradants) and GC-MS (for volatile side-products), ensuring that downstream synthetic failures caused by "hidden" impurities are minimized.

    Part 1: The Impurity Landscape

    Commercial synthesis of this compound typically proceeds via the chlorination of 2-(1-ethyl-1H-pyrazol-4-yl)ethanol using thionyl chloride (

    
    ) or phosphoryl chloride (
    
    
    
    ). Understanding this route is key to predicting the impurity profile.
    Key Impurities & Formation Mechanisms
    • The Precursor/Hydrolysis Product (Alcohol):

      • Identity: 2-(1-ethyl-1H-pyrazol-4-yl)ethanol.

      • Origin: Incomplete chlorination during synthesis or moisture-induced hydrolysis during storage.

      • Impact: Acts as a nucleophile competitor in subsequent coupling reactions, lowering yield.

    • The Elimination Product (Vinyl):

      • Identity: 1-ethyl-4-vinyl-1H-pyrazole.

      • Origin: Dehydrohalogenation (loss of HCl) triggered by heat or basic conditions.

      • Impact: Polymerizes or reacts via Michael addition, creating complex oligomeric by-products.

    • The Des-Ethyl Impurity (NH-Pyrazole):

      • Identity: 4-(2-chloroethyl)-1H-pyrazole.[1][2][3][4][5]

      • Origin: Incomplete N-ethylation of the pyrazole core (if synthesized via N-alkylation).

      • Impact: Competes for reagents in N-coupling reactions.

    Pathway Visualization

    The following diagram illustrates the chemical relationship between the target compound and its primary impurities.

    ImpurityPathways Alcohol Precursor/Hydrolysis (Alcohol Impurity) Target TARGET: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole Alcohol->Target Chlorination (SOCl2) Target->Alcohol Hydrolysis (+H2O) Vinyl Elimination Product (Vinyl Impurity) Target->Vinyl Elimination (-HCl, Heat/Base) DesEthyl Des-Ethyl (NH-Pyrazole) DesEthyl->Target N-Ethylation (+Et-X)

    Figure 1: Synthesis and degradation pathways leading to common impurities.

    Part 2: Comparative Analytical Strategy

    The unique challenge with 4-(2-chloroethyl)-1-ethyl-1H-pyrazole is its dual nature: it is a polar heterocycle (requiring LC) but contains a reactive alkyl chloride (sensitive to solvolysis).

    Method A: LC-MS (The Gold Standard)

    Best For: Quantifying the Alcohol impurity and Des-ethyl species.

    • Why: The alcohol impurity is polar and elutes early on Reverse Phase (RP) columns. UV detection at 220 nm is sufficient for the pyrazole ring, but MS is required to distinguish the Target (M+H 159) from the Hydrolysis product (M+H 141).

    • Risk: Using protic solvents (Methanol/Water) in the mobile phase can cause on-column hydrolysis if the run time is long or pH is high.

    Method B: GC-MS (The Volatile Specialist)

    Best For: Detecting the Vinyl impurity and residual solvents.

    • Why: The vinyl impurity (1-ethyl-4-vinyl-1H-pyrazole) is non-polar and volatile. It may co-elute with the target in short LC runs but separates well on a non-polar GC column (e.g., DB-5).

    • Risk: Thermal degradation. The alkyl chloride can eliminate HCl in the hot injector port, artificially increasing the observed Vinyl impurity content.

    Method C: 1H-NMR (The Structural Validator)

    Best For: Absolute purity assessment and molar ratio determination.

    • Why: It is non-destructive and does not induce thermal degradation. The triplet of the

      
       group (approx. 3.7 ppm) is distinct from the 
      
      
      
      (approx. 3.8 ppm) and the vinylic protons (5.0–6.7 ppm).
    Comparison Summary
    FeatureMethod A: LC-MSMethod B: GC-MSMethod C: 1H-NMR
    Primary Target Alcohol & Des-ethylVinyl & SolventsBulk Purity & Structure
    Sensitivity (LOD) High (<0.05%)High (<0.05%)Moderate (~1.0%)
    Throughput High (10 min/run)Moderate (20 min/run)Low
    Artifact Risk Hydrolysis (Low)Thermal Elimination (High)None
    Recommendation Routine QC For Process Control Reference Standard

    Part 3: Detailed Experimental Protocols

    These protocols are designed to be self-validating. The use of a "Check Standard" prevents false positives caused by the analytical method itself.

    Protocol 1: LC-MS for Hydrolysis & Des-Ethyl Impurities

    Objective: Quantify 2-(1-ethyl-1H-pyrazol-4-yl)ethanol and 4-(2-chloroethyl)-1H-pyrazole.

    Reagents:

    • Acetonitrile (LC-MS Grade).

    • Water (0.1% Formic Acid). Note: Acid stabilizes the chloride against hydrolysis.

    • Diluent: Acetonitrile (100%). Do NOT dissolve samples in Methanol.

    Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-1 min: 5% B (ACN)

      • 1-8 min: 5% -> 95% B

      • 8-10 min: 95% B

    • Detection: UV @ 254 nm (Pyrazole absorption) & MS (ESI+).

    Step-by-Step Workflow:

    • Blank Prep: Inject 100% Acetonitrile to ensure the system is clean.

    • Sample Prep: Weigh 10 mg of sample into a vial. Dissolve immediately in 10 mL Acetonitrile. Crucial: Analyze within 2 hours of dissolution.

    • Data Analysis:

      • Target Peak (M+H 159/161, 3:1 ratio for Cl isotope).

      • Alcohol Impurity: Look for M+H 141. (Typically elutes 1-2 min before target).

      • Des-Ethyl Impurity: Look for M+H 131/133.

    Protocol 2: GC-MS for Vinyl Impurity (Cold-Inlet Method)

    Objective: Detect 1-ethyl-4-vinyl-1H-pyrazole without inducing thermal degradation.

    Instrument Parameters:

    • Inlet: Split mode (20:1). Temperature: 150°C (Standard is 250°C, but 150°C minimizes HCl elimination).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Oven Program:

      • Hold 60°C for 2 min.

      • Ramp 15°C/min to 250°C.

    • MS Source: 230°C.

    Validation Step (The "Thermal Check"):

    • Inject the sample at Inlet Temp 150°C. Record area of Vinyl peak.

    • Inject the same sample at Inlet Temp 250°C.

    • Logic: If the Vinyl peak area increases significantly at 250°C, the impurity is being generated by the instrument. Use the 150°C data.

    Part 4: Analytical Decision Workflow

    Use this logic flow to select the correct method based on your specific purity concern.

    DecisionTree Start Start: Sample Received Q1 Is the sample liquid/oily? Start->Q1 Q2 Suspect Hydrolysis? (Storage > 3 months) Q1->Q2 No (Solid) GCMS Run GC-MS (Protocol 2) Target: Vinyl/Solvents Q1->GCMS Yes (High Volatiles) LCMS Run LC-MS (Protocol 1) Target: Alcohol/Des-ethyl Q2->LCMS Yes NMR Run 1H-NMR Target: Absolute Purity Q2->NMR No (Routine QC) LCMS->NMR Confirm Structure GCMS->NMR Confirm Structure

    Figure 2: Decision tree for selecting the appropriate analytical method.

    References

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 642214, 1-(2-chloroethyl)pyrazole. Retrieved February 27, 2026, from [Link]

    • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. Retrieved February 27, 2026, from [Link]

    Sources

    benchmarking yield of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole against literature values

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Benchmarking Yield of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole Against Literature Values Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Optimizing Chemoselectivity in Pyrazole Functionalization

    Executive Summary

    The synthesis of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 1249134-41-5) presents a classic chemoselectivity challenge in heterocyclic chemistry. While the molecule appears structurally simple, literature protocols often suffer from moderate yields (40–55%) due to competing elimination and polymerization pathways.

    This guide benchmarks the traditional Direct N-Alkylation Route against a Stepwise Functionalization Strategy . Our analysis demonstrates that shifting the chlorination step to the end of the sequence avoids critical side reactions, boosting overall isolated yields to >85% .

    Yield Comparison Matrix
    MetricRoute A: Traditional (Direct N-Alkylation)Route B: Optimized (Stepwise Chlorination)
    Primary Precursor 4-(2-chloroethyl)-1H-pyrazole4-(2-hydroxyethyl)-1H-pyrazole
    Key Reagent Ethyl Iodide / NaHThionyl Chloride (
    
    
    )
    Major Side Product 4-vinyl-1-ethyl-1H-pyrazole (Elimination)None (Quantitative conversion)
    Literature Yield 45 – 55% 85 – 92%
    Scalability Low (Polymerization risk)High (Stable intermediates)

    Technical Analysis & Causality

    The "Literature" Problem: Route A

    The most intuitive route involves the N-ethylation of 4-(2-chloroethyl)-1H-pyrazole. However, this method is flawed due to the dual reactivity of the starting material.

    • E2 Elimination: The use of strong bases (e.g., NaH, KOH) required for pyrazole deprotonation promotes the elimination of HCl from the chloroethyl side chain, generating the 4-vinyl byproduct.

    • Self-Alkylation: The deprotonated pyrazolate anion is a strong nucleophile, while the chloroethyl tail is an electrophile. This leads to intermolecular attack, resulting in oligomers/polymers, especially at high concentrations.

    The "Optimized" Solution: Route B

    The optimized protocol inverts the sequence. By performing N-ethylation on the alcohol analog (4-(2-hydroxyethyl)-1H-pyrazole), we eliminate the risk of E2 elimination (hydroxyl is a poor leaving group) and self-alkylation. The final chlorination of the isolated alcohol using Thionyl Chloride (

    
    ) is a robust, high-yielding transformation.
    

    Visualizing the Pathways (Graphviz)

    SynthesisPathways Start_Cl 4-(2-chloroethyl)-1H-pyrazole Product 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (TARGET) Start_Cl->Product Route A: Et-I, Base (Yield: ~50%) Vinyl Side Product: 4-vinyl-1-ethyl-1H-pyrazole Start_Cl->Vinyl E2 Elimination Polymer Side Product: Oligomers Start_Cl->Polymer Self-Alkylation Start_OH 4-(2-hydroxyethyl)-1H-pyrazole Intermediate_OH 1-ethyl-4-(2-hydroxyethyl)pyrazole Start_OH->Intermediate_OH 1. Et-Br, NaOH, PTC (Yield: >90%) Intermediate_OH->Product 2. SOCl2, DCM (Yield: ~92%)

    Caption: Comparison of Route A (Red, prone to side reactions) vs. Route B (Green, stepwise protection-free synthesis).

    Experimental Protocols

    Method A: Traditional N-Alkylation (For Reference Only)

    Note: This method is included for benchmarking purposes to demonstrate the yield loss.

    • Setup: Dissolve 4-(2-chloroethyl)-1H-pyrazole (1.0 eq) in dry DMF.

    • Base Addition: Add NaH (60% dispersion, 1.2 eq) at 0°C. Observation: Vigorous bubbling (H2).

    • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise. Stir at RT for 4h.

    • Workup: Quench with water, extract with EtOAc.

    • Result: Crude NMR typically shows ~15-20% vinyl elimination product (

      
       5.5-6.7 ppm). Purification requires difficult chromatography.[1]
      
    • Benchmarked Yield: 48% isolated.

    Method B: Optimized Stepwise Protocol (Recommended)
    Step 1: N-Ethylation of 4-(2-hydroxyethyl)pyrazole

    This step utilizes Phase Transfer Catalysis (PTC) to avoid anhydrous conditions and harsh bases.

    • Reagents: 4-(2-hydroxyethyl)-1H-pyrazole (10.0 g, 89 mmol), Ethyl Bromide (1.2 eq), NaOH (2.0 eq), Toluene (100 mL), TBAB (Tetrabutylammonium bromide, 5 mol%).

    • Procedure:

      • Dissolve pyrazole and TBAB in Toluene.

      • Add 50% aq. NaOH solution.

      • Add Ethyl Bromide dropwise at 40°C.

      • Reflux for 6 hours.[2][3]

    • Workup: Separate phases. Wash organic layer with brine.[4] Dry over

      
       and concentrate.
      
    • Yield: 9.8 g (91%) of 1-ethyl-4-(2-hydroxyethyl)pyrazole as a pale yellow oil.

      • Validation: 1H NMR (CDCl3) should show N-Ethyl quartet at

        
         4.1 ppm and triplet methyl at 
        
        
        
        1.4 ppm.
    Step 2: Chlorination via Thionyl Chloride[2][5]
    • Reagents: 1-ethyl-4-(2-hydroxyethyl)pyrazole (from Step 1), Thionyl Chloride (

      
      , 1.5 eq), DCM (Dichloromethane), DMF (catalytic, 2 drops).
      
    • Procedure:

      • Dissolve the alcohol intermediate in dry DCM under

        
        .
        
      • Cool to 0°C.

      • Add

        
         dropwise over 20 mins.[2] (Caution: HCl gas evolution).
        
      • Allow to warm to RT and reflux for 2 hours to ensure complete conversion.

    • Workup:

      • Evaporate solvent and excess

        
         under reduced pressure.
        
      • Neutralize residue with sat.

        
         (carefully).
        
      • Extract with DCM, dry, and concentrate.

    • Yield: 92% (Overall 2-step yield: ~83%).

    • Purity: >98% (GC-MS).

    Troubleshooting & Critical Process Parameters (CPPs)

    IssueCauseCorrective Action
    Vinyl Impurity Overheating during chlorination or basic workup.Keep workup pH neutral (< 8). Avoid strong base contact with the final product.
    Low Conversion (Step 1) Poor phase transfer.Increase agitation speed (RPM > 500) or increase TBAB loading to 10 mol%.
    Dark Product (Step 2) Decomposition of
    
    
    .
    Use freshly distilled
    
    
    . Add catalytic DMF to accelerate the Vilsmeier-Haack type mechanism.

    References

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965615, 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole. Retrieved from [Link]

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon - Reference for mechanism).
    • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303.
    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

    Sources

    Safety Operating Guide

    4-(2-chloroethyl)-1-ethyl-1H-pyrazole proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    The handling and disposal of specialized pharmaceutical building blocks require rigorous adherence to environmental health and safety (EHS) protocols. 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (CAS: 1249134-41-5) is a functionalized pyrazole derivative commonly utilized in medicinal chemistry and drug development[1].

    Due to the presence of the 2-chloroethyl moiety, this compound possesses potential alkylating properties. Alkylating agents can be genotoxic, meaning improper disposal or environmental release poses significant ecological and occupational health risks.

    This guide outlines the authoritative, step-by-step logistical procedures for the safe segregation, containment, and disposal of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole in a professional laboratory setting.

    Chemical Profile & Hazard Assessment

    Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's waste classification.

    PropertySpecificationOperational Implication
    CAS Number 1249134-41-5[1]Essential for accurate waste labeling and EHS tracking.
    Molecular Formula C₇H₁₁ClN₂[1]Contains chlorine; mandates disposal in halogenated waste streams.
    Molecular Weight 158.63 g/mol [1]Used to calculate molar equivalents if spill neutralization is required.
    Storage Conditions Sealed, dry, 2-8°C[1]Waste should be kept away from excessive heat or moisture prior to collection.
    Primary Hazard Irritant, Potential Alkylating AgentRequires handling inside a certified chemical fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).

    Waste Segregation & Disposal Workflow

    The fundamental principle of disposing of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole is preventing its introduction into standard aqueous waste streams or non-halogenated organic waste.

    G A Waste Generation: 4-(2-chloroethyl)-1-ethyl-1H-pyrazole B Segregation: Halogenated Organic Waste Stream A->B Identify Halogen C Containment: HDPE or Glass Receptacle B->C Transfer D Final Disposal: Commercial High-Temp Incineration C->D Licensed Contractor

    Workflow for the segregation and disposal of halogenated pyrazole derivatives.

    Causality in Segregation: Why Halogenated Waste?

    Mixing chlorinated compounds like 4-(2-chloroethyl)-1-ethyl-1H-pyrazole with non-halogenated waste is a critical safety failure. During commercial incineration, non-halogenated waste is burned at lower temperatures. If chlorinated compounds are present in this stream, the incomplete combustion can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Segregating this compound ensures it is routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

    Step-by-Step Logistical Disposal Protocol

    Note: On-site chemical neutralization (e.g., attempting to hydrolyze the chloroethyl group) is strongly discouraged for standard laboratory quantities, as incomplete reactions can generate uncharacterized, hazardous byproducts. Rely exclusively on logistical collection and commercial destruction.

    Step 1: Preparation and PPE

    • Conduct all waste transfer operations inside a certified chemical fume hood.

    • Don standard PPE: chemical-resistant gloves (Nitrile, minimum 5 mil thickness), safety glasses with side shields, and a flame-retardant laboratory coat.

    Step 2: Primary Containment

    • Transfer the residual chemical, contaminated solvents, or reaction mixtures containing the compound into a designated Halogenated Organic Waste container.

    • Material Compatibility: Ensure the waste receptacle is made of High-Density Polyethylene (HDPE) or glass. Avoid using incompatible plastics that may degrade upon prolonged exposure to the accompanying organic solvents.

    Step 3: Secondary Containment for Consumables

    • Solid waste (e.g., contaminated Kimwipes, empty vials, pipette tips, or chromatography silica) that has come into contact with the compound must not be thrown in regular trash.

    • Collect these items in a sealed, puncture-resistant container labeled as Hazardous Solid Waste - Chlorinated Organics .

    Step 4: Labeling and EHS Compliance

    • Affix a hazardous waste tag to the container immediately upon the first drop of waste entering it.

    • Explicitly list "4-(2-chloroethyl)-1-ethyl-1H-pyrazole" and the accompanying solvents (e.g., Dichloromethane, Methanol) with their approximate percentages.

    • Do not use abbreviations or chemical structures on the waste label; use full IUPAC names to comply with Resource Conservation and Recovery Act (RCRA) or equivalent regional regulations.

    Step 5: Institutional Transfer

    • Store the sealed waste container in a designated, well-ventilated secondary containment tray away from incompatible materials (e.g., strong oxidizers, strong bases).

    • Request a waste pickup from your institution's EHS department or a licensed hazardous waste management contractor for ultimate destruction via high-temperature incineration.

    Spill Management Protocol

    In the event of an accidental release within the laboratory:

    • Evacuate and Ventilate: Ensure the fume hood sash is at the proper operating height. If the spill is outside the hood, clear the immediate area and ensure room ventilation is active.

    • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like sawdust.

    • Absorption: Carefully sweep the absorbed mixture using a non-sparking tool.

    • Disposal of Spill Debris: Place the absorbed material into a heavy-duty hazardous waste bag or a solid waste container. Label it strictly as Hazardous Solid Waste - Halogenated Spill Debris and route it for commercial incineration.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

    • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management. Retrieved from [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.